Product packaging for 4,5-diiodo-1-methyl-1H-imidazole(Cat. No.:CAS No. 37067-96-2)

4,5-diiodo-1-methyl-1H-imidazole

Cat. No.: B1347203
CAS No.: 37067-96-2
M. Wt: 333.9 g/mol
InChI Key: LFQKCAODRSVYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,5-diiodo-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C4H4I2N2 and its molecular weight is 333.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4I2N2 B1347203 4,5-diiodo-1-methyl-1H-imidazole CAS No. 37067-96-2

Properties

IUPAC Name

4,5-diiodo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQKCAODRSVYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318344
Record name 4,5-diiodo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37067-96-2
Record name 4,5-Diiodo-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37067-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diiodo-1-methyl-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037067962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37067-96-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-diiodo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Diiodo-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-diiodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Value of Dihalogenated Imidazoles

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles serve as indispensable building blocks. Their unique electronic properties and propensity to participate in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) make them powerful intermediates for constructing complex molecular architectures. Among these, 4,5-diiodo-1-methyl-1H-imidazole is a particularly valuable synthon. The two iodine atoms at the C4 and C5 positions offer regiochemically distinct handles for sequential, selective functionalization, enabling the rapid generation of diverse compound libraries. This guide provides a comprehensive, field-tested perspective on the synthesis of this key intermediate, focusing on the underlying chemical principles and a robust, reproducible laboratory protocol.

Mechanistic Considerations: The Iodination of 1-Methylimidazole

The synthesis of this compound is achieved via an electrophilic aromatic substitution (SEAr) reaction. The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, elemental iodine (I₂) itself is a relatively weak electrophile.[1] To facilitate the reaction, a base is required.

The Role of the Base:

The reaction is typically performed under basic conditions (e.g., using sodium hydroxide or sodium/potassium carbonate). The base does not deprotonate the N-methylated imidazole ring but is thought to react with iodine to form a more potent iodinating species, such as hypoiodite (IO⁻) in situ. This species, or a related iodine complex, acts as the active electrophile that attacks the electron-rich imidazole ring.

Regioselectivity:

The substitution pattern on the 1-methylimidazole ring is governed by the directing effects of the nitrogen atoms. The N-methyl group at the N1 position does not sterically hinder the adjacent C5 position. The lone pair on the N3 nitrogen strongly activates the C4 and C5 positions towards electrophilic attack. Consequently, substitution occurs readily at these positions, leading to the desired 4,5-disubstituted product. The C2 proton is the most acidic on the ring, but under these electrophilic iodination conditions, substitution at C4 and C5 is kinetically favored.

Recommended Synthesis Protocol

This protocol is adapted from a highly reliable, peer-reviewed procedure for the diiodination of imidazole, published in Organic Syntheses, and is tailored for the synthesis of the N-methylated analog.[2] This method utilizes readily available and cost-effective reagents.

Materials and Reagents
ReagentM.W.Amount (Scale)MolesEquivalentsSupplier Example
1-Methylimidazole82.1010.0 g121.8 mmol1.0Sigma-Aldrich
Iodine (I₂)253.8161.8 g243.6 mmol2.0Alfa Aesar
Sodium Hydroxide (NaOH)40.0014.6 g365.4 mmol3.0Fisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)158.11~20 g--VWR
Dichloromethane (DCM)84.93400 mL--EMD Millipore
Saturated NaCl (Brine)-100 mL--Lab Prepared
Anhydrous MgSO₄120.37~10 g--Acros Organics
Deionized Water18.02~1 L--In-house
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, an overhead stirrer can be used for better mixing if available. Add sodium hydroxide (14.6 g, 365.4 mmol) and deionized water (400 mL). Stir until the sodium hydroxide has completely dissolved.

  • Addition of Starting Material: To the aqueous NaOH solution, add 1-methylimidazole (10.0 g, 121.8 mmol) in one portion. Stir the mixture at room temperature for 10 minutes.

  • Iodination: In a separate beaker, prepare a solution of iodine (61.8 g, 243.6 mmol) in 200 mL of dichloromethane. Slowly add the iodine solution to the vigorously stirred imidazole solution over 30-45 minutes using an addition funnel. The reaction is exothermic; maintain the temperature between 20-25 °C using a water bath if necessary. A dark brown precipitate will form.

  • Reaction Monitoring: After the addition is complete, allow the dark slurry to stir at room temperature for an additional 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) [Eluent: 5% Methanol in Dichloromethane]. Spot the starting material (1-methylimidazole) and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully add solid sodium thiosulfate in small portions to quench the excess iodine. Continue addition until the dark brown color of the mixture disappears, resulting in a pale yellow or off-white slurry.

  • Isolation of Crude Product: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) to remove inorganic salts.

  • Drying: Allow the crude product to air-dry on the filter for 30 minutes, then transfer the solid to a watch glass and dry in a vacuum oven at 40-50 °C to a constant weight.

  • Purification: The crude solid can be purified by recrystallization. Suspend the crude product in a minimal amount of hot hexane or an ethanol/water mixture. Heat until the solid dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Iodination cluster_workup Workup & Purification SM 1-Methylimidazole Flask Reaction Flask SM->Flask Base NaOH Solution Base->Flask Stir Stir 3-4h @ RT Flask->Stir Combine Iodine Iodine in DCM Iodine->Stir Quench Quench (Na₂S₂O₃) Stir->Quench Transfer Filter Filtration Quench->Filter Recrystal Recrystallization Filter->Recrystal Product Pure 4,5-Diiodo- 1-methyl-1H-imidazole Recrystal->Product

Caption: Synthetic workflow for this compound.

Characterization and Expected Results

  • Appearance: A white to off-white or pale yellow crystalline solid.

  • Yield: Typical yields for this type of reaction range from 70-85%.

  • Melting Point: 144-145 °C.[3]

  • Spectroscopic Analysis:

    • ¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the C2-H (around δ 7.5-7.8 ppm) and a singlet for the N-CH₃ group (around δ 3.6-3.9 ppm).

    • ¹³C NMR: The carbon spectrum should show signals for the N-CH₃ carbon, the C2 carbon, and the two iodine-bearing carbons (C4 and C5). The C-I carbons will appear significantly upfield compared to their C-H counterparts in the starting material.

    • Mass Spectrometry (MS): The mass spectrum (EI or ESI) should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 333.90 g/mol .

Safety and Handling

  • 1-Methylimidazole: Corrosive and harmful if swallowed or in contact with skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Iodine: Harmful if swallowed or inhaled and causes skin irritation. It can stain skin and surfaces. Avoid creating dust.

  • Sodium Hydroxide: Highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM must be conducted in a fume hood.

  • Quenching: The quenching of excess iodine with sodium thiosulfate is an exothermic process. Add the quenching agent slowly to a cooled reaction mixture to control the temperature.

References

4,5-diiodo-1-methyl-1H-imidazole CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4,5-diiodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of this compound (CAS No: 37067-96-2), a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic insights, its strategic application in drug discovery, and essential safety and handling protocols. This document is intended to serve as a practical resource for scientists leveraging this versatile scaffold in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties

This compound is a halogenated heterocyclic compound whose utility is derived from its unique structural and electronic properties. The presence of two iodine atoms on the imidazole core provides two distinct, reactive handles for synthetic elaboration, making it a highly valuable intermediate.

A summary of its key properties is presented below:

PropertyValueSource
CAS Number 37067-96-2[1][2]
Molecular Formula C₄H₄I₂N₂[1][2]
Molecular Weight 333.90 g/mol [1]
IUPAC Name 4,5-diiodo-1-methylimidazole[2]
Melting Point 144-145 °C[1]
Boiling Point 382.2 °C at 760 mmHg (Predicted)[1]
Density 2.83 g/cm³ (Predicted)[1]
SMILES CN1C=NC(=C1I)I[2]
InChIKey LFQKCAODRSVYMI-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process: the di-iodination of a suitable imidazole precursor followed by N-methylation. The choice of starting material and reaction conditions is critical to ensure high yield and regioselectivity, avoiding the formation of unwanted isomers.

Synthetic Strategy Overview

The most direct pathway involves the initial synthesis of 4,5-diiodo-1H-imidazole, which is subsequently methylated. This approach circumvents the significant challenge of regioselectivity that arises when methylating a mono-iodinated imidazole, where mixtures of isomers are common.[3] The parent compound, 4,5-diiodo-1H-imidazole, can be synthesized by treating imidazole with elemental iodine under basic conditions.[4][5] The use of a solvent like tetrahydrofuran (THF) is advantageous for dissolving the elemental iodine and improving reaction homogeneity.[4]

Synthesis_Workflow cluster_step1 Step 1: Di-iodination cluster_step2 Step 2: N-Methylation Imidazole Imidazole Reagents1 1. NaOH 2. I₂ in THF Imidazole->Reagents1 Intermediate 4,5-diiodo-1H-imidazole Reagents1->Intermediate Reagents2 Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) + Base (e.g., K₂CO₃) Intermediate->Reagents2 FinalProduct This compound (CAS: 37067-96-2) Reagents2->FinalProduct

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative consolidation of standard organic chemistry techniques and information from related syntheses.[4][5] It must be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 4,5-diiodo-1H-imidazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve imidazole (1.0 equiv) in tetrahydrofuran (THF).

  • Deprotonation: Cool the solution in an ice bath to 0 °C. Add sodium hydroxide (1.1 equiv) portion-wise to generate the imidazolide anion. This deprotonation is crucial for activating the ring towards electrophilic iodination.

  • Iodination: Separately, dissolve elemental iodine (2.2 equiv) in THF. Add this solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. The reaction is typically exothermic.

  • Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the THF. The resulting crude product can be purified by recrystallization, for example, from ethyl acetate, to yield 4,5-diiodo-1H-imidazole.[4]

Step 2: N-Methylation

  • Reaction Setup: Suspend the synthesized 4,5-diiodo-1H-imidazole (1.0 equiv) and a suitable base such as potassium carbonate (1.5 equiv) in a polar aprotic solvent like dimethylformamide (DMF).

  • Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.2 equiv), dropwise to the suspension at room temperature.

  • Reaction Monitoring & Work-up: Heat the mixture gently (e.g., to 50-60 °C) and monitor by TLC until the starting material is consumed. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane.[1]

Applications in Drug Discovery and Development

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[6][7][8] Its ability to participate in hydrogen bonding and coordinate to metal ions in enzymes makes it a highly effective pharmacophore. This compound serves as an exceptionally versatile starting point for elaborating on this core structure.

A Scaffold for Cross-Coupling Reactions

The true power of this reagent lies in the reactivity of its two carbon-iodine bonds. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse substituents. This enables the rapid exploration of chemical space to optimize structure-activity relationships (SAR).

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key linker in many bioactive molecules.[6]

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing functionalized amine substituents.

The differential reactivity of the C4 and C5 positions can potentially be exploited for selective, stepwise functionalization, further enhancing its synthetic utility.

Applications_Scaffold cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_targets Resulting Therapeutic Scaffolds center_node This compound Suzuki Suzuki (R-B(OH)₂) center_node->Suzuki Sonogashira Sonogashira (R-C≡CH) center_node->Sonogashira Buchwald Buchwald-Hartwig (R₂-NH) center_node->Buchwald Heck Heck (R-CH=CH₂) center_node->Heck Kinase_Inh Kinase Inhibitors Suzuki->Kinase_Inh Antifungal Antifungal Agents Sonogashira->Antifungal Anticancer Anticancer Agents Buchwald->Anticancer Antiviral Antiviral Agents Heck->Antiviral

Caption: Role as a central scaffold for generating diverse therapeutic agents.

Therapeutic Areas

Derivatives built from iodo-imidazole scaffolds have shown promise across a wide range of diseases:

  • Oncology: Imidazole-based compounds are extensively used as kinase inhibitors, DNA-intercalating agents, and apoptosis inducers.[7][8]

  • Infectious Diseases: The imidazole core is fundamental to many well-established antifungal drugs (e.g., ketoconazole). This scaffold provides a proven starting point for developing new agents to combat drug-resistant fungal infections.[6][9]

  • Other Areas: Imidazole derivatives have been investigated as anti-inflammatory, antiviral, antihypertensive, and antidiabetic agents.[8][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Classification: The compound is classified as an irritant.[1]

    • GHS Hazard Statements: H315 (Causes skin irritation).[1]

    • GHS Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.[10][12] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

  • Spill & Disposal: In case of a spill, avoid generating dust.[12] Sweep up the material and place it in a suitable, closed container for disposal. Waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its stable, privileged core, combined with two highly reactive iodine substituents, provides an efficient and versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to accelerate the discovery and development of next-generation therapeutics.

References

4,5-diiodo-1-methyl-1H-imidazole molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-diiodo-1-methyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, and explore its applications as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this scaffold.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its prevalence is due to its unique electronic properties, its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, making it a frequent component in biomolecules like the amino acid histidine.[3][4] The introduction of iodine atoms onto the imidazole ring, as in this compound, dramatically enhances its synthetic utility. The iodine atoms serve as highly reactive handles for introducing a wide array of functional groups through well-established cross-coupling reactions, enabling extensive exploration of structure-activity relationships (SAR) in drug discovery campaigns.[1] This guide focuses specifically on the N-methylated, di-iodinated derivative, a versatile precursor for complex molecular architectures.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in synthesis and research. The key attributes of this compound are summarized below.

PropertyValueSource
Molecular Weight 333.90 g/mol [5]
Molecular Formula C₄H₄I₂N₂[5][6]
CAS Number 37067-96-2[5][6]
IUPAC Name This compound[6]
Melting Point 144-145 °C[5]
Canonical SMILES CN1C=NC(=C1I)I[6]
Appearance White to light yellow crystalline powder[7]
Boiling Point 382.2°C at 760 mmHg[5]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from 1H-imidazole. The strategy involves the exhaustive iodination of the imidazole ring followed by N-methylation. This approach is designed to control regioselectivity and achieve a high yield of the desired product.

Experimental Protocol: A Two-Step Synthesis

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 4,5-diiodo-1H-imidazole

  • Rationale: Imidazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution. In an alkaline medium, the imidazole is deprotonated to form the imidazolate anion, which is even more reactive. Elemental iodine (I₂) acts as the electrophile. Using at least two equivalents of iodine ensures di-substitution at the C4 and C5 positions, which are the most electron-rich carbons. A patent suggests using tetrahydrofuran (THF) to improve the solubility of the reactants.[8]

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 1H-imidazole (1.0 eq) and a suitable solvent such as THF.

    • Slowly add sodium hydroxide (2.2 eq) to the solution to form the sodium imidazolate salt.

    • In a separate flask, dissolve elemental iodine (2.1 eq) in THF.

    • Add the iodine solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours until completion (monitored by TLC).[9]

    • Remove the THF under reduced pressure.[8] The resulting crude product, 4,5-diiodo-1H-imidazole, can be purified by recrystallization from a suitable solvent like ethyl acetate.[8]

Step 2: N-Methylation to Yield this compound

  • Rationale: The second step involves the alkylation of the secondary amine within the imidazole ring. A variety of methylating agents can be used, such as methyl iodide or dimethyl sulfate. The choice of base and solvent is critical to ensure efficient deprotonation of the imidazole nitrogen without promoting unwanted side reactions.

  • Procedure:

    • Dissolve the purified 4,5-diiodo-1H-imidazole (1.0 eq) from Step 1 in a polar aprotic solvent like DMF or acetonitrile.

    • Add a suitable base, such as potassium carbonate (1.5 eq), to the mixture.

    • Add the methylating agent, for example, methyl iodide (1.2 eq), dropwise to the suspension.

    • Heat the reaction mixture to 40-50 °C and stir for 2-3 hours until the starting material is consumed.

    • After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization from hexane.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Di-iodination cluster_step2 Step 2: N-Methylation Imidazole 1H-Imidazole Iodine Iodine (I₂) NaOH, THF Diiodoimidazole 4,5-diiodo-1H-imidazole Iodine->Diiodoimidazole Electrophilic Aromatic Substitution MethylatingAgent Methyl Iodide (CH₃I) K₂CO₃, DMF Diiodoimidazole->MethylatingAgent Intermediate FinalProduct This compound MethylatingAgent->FinalProduct Nucleophilic Alkylation

Caption: Two-step synthesis of this compound.

Applications in Drug Discovery and Materials Science

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for constructing more complex bioactive molecules.[8][10]

A Versatile Precursor for Cross-Coupling Reactions

The carbon-iodine bonds are relatively weak and highly susceptible to oxidative addition, making them ideal substrates for palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of aryl, heteroaryl, alkyl, and alkyne moieties at the 4- and 5-positions of the imidazole ring.[1]

Key Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[1]

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

The ability to perform these transformations selectively allows for the creation of diverse chemical libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.[1] For instance, iodo-imidazole derivatives are used to synthesize kinase inhibitors, antifungal agents, and histamine H3 receptor antagonists.[1]

Role in Anticancer Drug Development

The imidazole scaffold is a core component of many anticancer agents.[2][11] These compounds can exert their effects through various mechanisms, including kinase inhibition and DNA binding.[2] By using this compound as a starting material, medicinal chemists can systematically modify the substituents on the imidazole ring to optimize potency, selectivity, and pharmacokinetic properties against various cancer targets.

Drug Discovery Workflow Diagram

Drug_Discovery_Workflow Start This compound Coupling Pd-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Coupling Library Diverse Library of Substituted Imidazoles Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Drug Candidate Lead->Candidate

Caption: Role as a building block in a typical drug discovery pipeline.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • GHS Hazard Classification: The compound is classified as causing skin irritation (H315).[5] It is also associated with risk phrases 36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat when handling this chemical.[12][13] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[12]

  • Handling: Avoid creating dust.[12] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is a high-value synthetic intermediate with a molecular weight of 333.90 g/mol .[5] Its strategic importance stems from the two iodine atoms that serve as versatile handles for molecular elaboration via modern cross-coupling chemistry. The robust synthesis protocols and well-defined reactivity make it an indispensable tool for researchers in medicinal chemistry and materials science. A comprehensive understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the development of next-generation therapeutics and functional materials.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,5-diiodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-diiodo-1-methyl-1H-imidazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to spectral interpretation. The methodologies and interpretations presented herein are grounded in established principles of NMR spectroscopy and supported by comparative data from analogous compounds.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The precise structural elucidation of this molecule is paramount for its application, and ¹H NMR spectroscopy serves as a primary tool for this purpose. This guide will walk you through the essential aspects of analyzing this specific molecule using ¹H NMR, ensuring a high degree of scientific integrity and practical utility.

Predicted ¹H NMR Spectrum

Due to the scarcity of publicly available experimental spectra for this compound, we will first predict its ¹H NMR spectrum based on the analysis of structurally related compounds. The structure of this compound features two key proton environments: the methyl group protons (-CH₃) and the lone proton on the imidazole ring (C2-H).

The electronic environment of these protons is significantly influenced by the substituents on the imidazole ring. The two iodine atoms at positions 4 and 5 are strongly electron-withdrawing, which will deshield the C2-H proton, causing its resonance to appear at a lower field (higher ppm value). Conversely, the methyl group at the N1 position is electron-donating, which will have a shielding effect.

By comparing with known spectra of similar compounds such as 1-methylimidazole[2], 4-methylimidazole[3], and 4,5-dibromo-1-methyl-1H-imidazole[4][5], we can estimate the chemical shifts. In 1-methylimidazole, the C2-H proton appears around 7.39 ppm and the N-methyl protons at 3.64 ppm.[2] The presence of two bulky and electron-withdrawing iodine atoms is expected to cause a significant downfield shift for the C2-H proton.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a robust procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of solid this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. The selection of the solvent will also determine the position of the residual solvent peak, which can be used as an internal reference.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, referencing to the residual solvent peak is often sufficient for routine analysis.[6]

NMR Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.[6]

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.[6]

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[6]

  • Integration: Integrate the area under each peak to determine the relative ratio of protons.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals:

  • N-Methyl Protons (-CH₃): This will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Based on data for 1-methylimidazole (3.64 ppm)[2], the electron-withdrawing effect of the two iodine atoms might cause a slight downfield shift.

  • Imidazole Ring Proton (C2-H): This will also be a singlet due to the absence of neighboring protons. A significant downfield shift is anticipated for this proton due to the strong deshielding effect of the adjacent iodine atoms.

Data Presentation

The predicted ¹H NMR data for this compound is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-CH₃~3.7 - 3.9Singlet3H
C2-H~7.5 - 7.8Singlet1H

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow for the ¹H NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tuning & Shimming) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase ref Referencing phase->ref integrate Integration ref->integrate assign Assign Peaks integrate->assign structure Structure Elucidation assign->structure

Caption: Workflow for the ¹H NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and obtaining the ¹H NMR spectrum of this compound. By combining theoretical predictions with a detailed experimental protocol and clear interpretation guidelines, researchers can confidently utilize ¹H NMR for the structural verification and purity assessment of this important molecule. The principles and methodologies outlined here are broadly applicable to the NMR analysis of other substituted imidazole derivatives.

References

crystal structure of 4,5-diiodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Crystal Structure of 4,5-diiodo-1-methyl-1H-imidazole and its Progenitor

Abstract

This technical guide provides a comprehensive analysis of the structural crystallography of halogenated imidazoles, with a primary focus on this compound. Direct experimental crystallographic data for this specific N-methylated compound is not publicly available. Therefore, this guide presents a detailed examination of the known crystal structure of its parent compound, 4,5-diiodo-1H-imidazole, as a scientifically robust proxy. Through a comparative analysis with the crystal structure of 4,5-dibromo-1-methyl-1H-imidazole, we offer expert insights into the profound influence of N1-alkylation on crystal packing and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals who leverage crystal engineering and structure-based design in their work.

Introduction: The Significance of Halogenated Imidazoles

The imidazole moiety is a cornerstone in medicinal chemistry and materials science. Its di-iodinated derivatives, such as this compound, are of particular interest. The two iodine atoms provide significant steric and electronic modulation and serve as versatile handles for further functionalization via metal-catalyzed cross-coupling reactions.[1] Understanding the three-dimensional arrangement of these molecules in the solid state is critical for:

  • Drug Development: Crystal structure dictates solubility, dissolution rate, and stability—key parameters in formulation and bioavailability.

  • Crystal Engineering: The iodine atoms are potent halogen bond donors, enabling the rational design of supramolecular architectures with tailored properties.[2][3]

  • Materials Science: The controlled assembly of these molecules can lead to novel materials with specific electronic or catalytic properties.[4]

While the crystal structure for the N-methylated target is elusive in public databases, an analysis of its immediate precursor, 4,5-diiodo-1H-imidazole, provides foundational knowledge. By contrasting this with the known structure of N-methylated dibromo-imidazole, we can construct a reliable model of the structural impact of the methyl group.

Synthesis and Crystallization of 4,5-diiodo-1H-imidazole

The synthesis of the parent compound, 4,5-diiodo-1H-imidazole, is a critical first step. The causality behind this protocol is to facilitate a double electrophilic substitution on the electron-rich imidazole ring.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the di-iodination of imidazole.[4][5]

  • Deprotonation: Dissolve imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq). This step is crucial as it generates the highly nucleophilic imidazolate anion, activating the ring for electrophilic attack. The reaction is performed under cooling in an ice bath to manage any exotherm.

  • Iodination: Separately, dissolve elemental iodine (2.0 eq) in a suitable organic solvent like tetrahydrofuran (THF) to facilitate its addition.[4] The iodine solution is then added dropwise to the imidazolate solution. The THF is essential for solubilizing the iodine.[4]

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. The resulting aqueous solution is neutralized to precipitate the crude product.

  • Purification & Crystallization: The crude solid is collected by filtration. Purification is achieved by heating and stirring the crude product in ethyl acetate.[4] Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated solution.

Synthesis_Workflow cluster_synthesis Synthesis Protocol Imidazole Imidazole + NaOH (aq) Reaction Stir at RT (Formation of Diiodoimidazole) Imidazole->Reaction Deprotonation Iodine Iodine in THF Iodine->Reaction Dropwise Addition Workup 1. Remove THF 2. Neutralize Reaction->Workup Purification Purify/Recrystallize (Ethyl Acetate) Workup->Purification

Caption: Workflow for the synthesis of 4,5-diiodo-1H-imidazole.

Crystallographic Analysis of 4,5-diiodo-1H-imidazole

The crystal structure of 4,5-diiodo-1H-imidazole has been experimentally determined and provides a wealth of information.[6] The data reveals a system governed by a powerful interplay of hydrogen and halogen bonds.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data deposited in the Crystallography Open Database (COD).[6]

ParameterValue
Chemical Formula C₃H₂I₂N₂
COD Number 4512829
Crystal System Tetragonal
Space Group P 4₁ 2₁ 2
a (Å) 6.8867
b (Å) 6.8867
c (Å) 28.275
α (°) 90
β (°) 90
γ (°) 90
Z 8
Reference Crystal Growth & Design 2015, 15(4), 1658-
Molecular Geometry and Intermolecular Interactions

The defining feature of the 4,5-diiodo-1H-imidazole crystal structure is the formation of infinite chains stabilized by two primary non-covalent interactions:

  • N-H···N Hydrogen Bonds: The protonated N1 atom of one imidazole molecule acts as a hydrogen bond donor to the unprotonated N3 atom of an adjacent molecule. This is a classic and highly directional interaction that strongly influences the primary orientation of molecules.

  • C-I···N Halogen Bonds: The iodine atom at the C5 position exhibits an electrophilic region known as a σ-hole.[3] This region forms an attractive, directional interaction with the lone pair of the N3 nitrogen atom of a neighboring molecule. This C-I···N halogen bond is a critical force in the crystal packing of iodo-substituted heterocycles.[7]

These two interactions work in concert to assemble the molecules into robust, chain-like architectures. The interplay between the strong hydrogen bond and the directional halogen bond dictates the overall supramolecular assembly.[6]

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H C5_A C-I N3_B N N1_A->N3_B Hydrogen Bond (N-H···N) N3_A N C5_A->N3_B Halogen Bond (C-I···N) N1_B N-H C5_B C-I

Caption: Key intermolecular forces in solid-state 4,5-diiodo-1H-imidazole.

The Impact of N1-Methylation: A Comparative Analysis

To understand the structure of this compound, we must analyze how the addition of a methyl group at the N1 position alters the intermolecular interactions observed in the parent compound. The crystal structure of 4,5-dibromo-1-methyl-1H-imidazole serves as an excellent model for this analysis.[8]

Core Directive: Disruption of Hydrogen Bonding

The most significant structural change upon N1-methylation is the elimination of the N-H hydrogen bond donor . This has profound consequences for the crystal packing:

  • Loss of Chain Formation: The primary N-H···N interaction that drives chain formation in the parent compound is no longer possible. The molecule is now only a hydrogen bond acceptor at the N3 position.

  • Emergence of Weaker Interactions: With the dominant hydrogen bond removed, weaker interactions, such as C-H···Br or C-H···N hydrogen bonds and Br···Br halogen bonds, become the structure-directing forces.

  • Altered Packing Motif: The loss of the strong, linear hydrogen bond allows for entirely different, often more complex, packing arrangements to minimize lattice energy. The steric bulk of the methyl group itself will also influence how the molecules can approach one another.

In the known structure of 4,5-dibromo-1-methyl-1H-imidazole (CCDC Number: 209947), the packing is not dictated by the strong chains seen in the diiodo-1H-imidazole.[8] Instead, a network of weaker interactions defines the crystal lattice. It is highly probable that this compound would follow the same principle. The powerful C-I···N halogen bond would likely remain a key interaction, but without the reinforcing N-H···N hydrogen bond, it would compete with other forces, potentially leading to a completely different supramolecular architecture.

Conclusion and Future Outlook

This guide has provided a detailed analysis of the structural characteristics of 4,5-diiodo-1H-imidazole as a proxy for its N-methylated derivative. The solid-state structure of the parent compound is dominated by a robust network of N-H···N hydrogen bonds and C-I···N halogen bonds, which together assemble the molecules into infinite chains.

Based on a comparative analysis with the known crystal structure of 4,5-dibromo-1-methyl-1H-imidazole, we can confidently assert that N1-methylation fundamentally alters the supramolecular assembly. The elimination of the N-H hydrogen bond donor disrupts the primary chain-forming motif, forcing the crystal packing to be governed by a different hierarchy of weaker intermolecular forces.

For professionals in drug development and materials science, this analysis underscores a critical principle: a seemingly minor chemical modification like N-methylation can lead to drastically different crystal structures and, consequently, different physicochemical properties. The experimental determination of the remains a crucial step to validate these expert-driven predictions and to fully enable its potential in structure-based design.

References

A Comprehensive Technical Guide to the Stability and Storage of 4,5-diiodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical factors influencing the stability of 4,5-diiodo-1-methyl-1H-imidazole, a key building block in pharmaceutical synthesis. Understanding the chemical vulnerabilities of this molecule is paramount for ensuring its integrity throughout its lifecycle, from storage to application in complex synthetic pathways. This document outlines the intrinsic properties of the molecule, potential degradation pathways, and provides actionable protocols for its proper storage and handling to maintain purity and reactivity.

The Molecular Profile of this compound: An Overview

This compound is a halogenated heterocyclic compound featuring a five-membered imidazole ring. The imidazole core is an aromatic and amphoteric system, capable of acting as both a weak acid and a weak base.[1][2][3][4] The stability of the imidazole ring itself is relatively high due to its aromaticity.[1][5] However, the presence of two iodine atoms directly attached to the carbon framework introduces specific vulnerabilities that dictate the compound's stability and storage requirements. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it the most susceptible point for degradation.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular FormulaC4H4I2N2[6]
Melting Point142-143°C[7]
Boiling Point382.2±27.0 °C (Predicted)[7]
Density2.83±0.1 g/cm3 (Predicted)[7]
AppearanceSolid[7]

Critical Factors Influencing the Stability of this compound

The long-term stability of this compound is primarily influenced by light, temperature, moisture, and atmospheric oxygen. Understanding these factors is crucial for preventing degradation and ensuring the compound's suitability for research and development.

Photosensitivity: The Primary Degradation Catalyst

The most significant factor affecting the stability of this compound is its sensitivity to light.[8][9][10] The energy from ultraviolet (UV) and even visible light can be sufficient to induce the homolytic cleavage of the carbon-iodine bond.[8] This process, known as photodecomposition, generates highly reactive radical species.[8]

Proposed Photodegradation Pathway:

The primary photodegradation pathway is believed to be the cleavage of the C-I bond, leading to the formation of radical intermediates. These radicals can then participate in a variety of secondary reactions, including:

  • Deiodination: Abstraction of a hydrogen atom from a solvent or another molecule to form the mono-iodinated or non-iodinated imidazole derivative.[8]

  • Dimerization: Combination of two imidazole radicals to form dimeric impurities.

  • Reaction with Oxygen: In the presence of oxygen, the radicals can form peroxide species, leading to a cascade of oxidative degradation products.

Photodegradation Pathway A This compound B Imidazole Radical + Iodine Radical A->B Light (hν) C Mono-iodinated/De-iodinated Products B->C Hydrogen Abstraction D Dimeric Impurities B->D Dimerization E Oxidative Degradation Products B->E O₂

Caption: Proposed photodegradation pathway of this compound.

Thermal Stability

While the imidazole ring itself is thermally stable, elevated temperatures can accelerate the rate of degradation, particularly in the presence of other catalysts such as light or impurities.[11][12][13][14] For long-term storage, maintaining a cool environment is recommended to minimize the kinetic energy of the molecules and reduce the likelihood of bond cleavage. One supplier recommends storage at 2-8°C.[7]

Hygroscopicity and Hydrolytic Stability
Oxidative Stability

The presence of iodine atoms on the imidazole ring can make the molecule susceptible to oxidation, especially in the presence of strong oxidizing agents.[16] Atmospheric oxygen can also contribute to degradation, particularly in the context of photodecomposition where radical species are generated.[8]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:

Long-Term Storage
  • Temperature: Store in a refrigerator at 2-8°C.[7] For critical applications, storage in a freezer at -20°C can further prolong shelf life.[8]

  • Light: The compound must be stored in the dark.[7] Use amber glass vials or bottles.[8] For additional protection, wrap the container in aluminum foil.[8][10]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[15]

  • Container: Use tightly sealed containers to prevent the ingress of moisture and air.[15]

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature2-8°C (refrigerated)Minimizes thermal degradation kinetics.
LightIn the dark (amber vial, foil-wrapped)Prevents photodecomposition.[7][8][10]
AtmosphereInert (Argon or Nitrogen)Protects against oxidation and moisture.[15]
ContainerTightly sealedPrevents contamination from the environment.[15]
Handling Procedures

When working with this compound, the following precautions should be taken to minimize degradation:

  • Lighting: Handle the compound under subdued laboratory lighting. Avoid direct sunlight or strong artificial light.[8] The use of a yellow or red safelight can be beneficial.[8]

  • Glassware: Use amber-colored glassware or wrap standard glassware in aluminum foil.[8]

  • Inert Atmosphere: For reactions sensitive to the purity of the starting material, handle the compound in a glovebox or under a stream of inert gas.

  • Solutions: Prepare solutions fresh for each experiment whenever possible.[8] If a stock solution must be stored, it should be kept in an amber vial, under an inert atmosphere, and refrigerated.[8]

Experimental Workflow for Handling Photosensitive Reagents:

Handling Workflow A Work under Subdued Light B Use Amber or Foil-Wrapped Glassware A->B C Retrieve from Dark, Cold Storage D Weigh Quickly and Efficiently C->D E Return to Storage Promptly D->E G Dissolve Immediately After Weighing D->G F Use Degassed Solvents F->G H Store Solution Appropriately (if necessary) G->H

Caption: Recommended workflow for handling solid this compound and preparing solutions.

Stability Indicating Methods

To assess the stability of this compound over time or under stress conditions, the use of a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended technique.

Protocol for HPLC Stability Testing:

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 220-280 nm).

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound over time.

Conclusion

The stability of this compound is intrinsically linked to its susceptibility to photodecomposition via cleavage of the carbon-iodine bonds. By implementing stringent protocols for storage in a cool, dark, and dry environment under an inert atmosphere, the integrity of this valuable synthetic intermediate can be preserved. Careful handling procedures, particularly with respect to light exposure, are paramount during experimental work. The use of appropriate analytical techniques, such as HPLC, is crucial for monitoring the purity and stability of the compound over its lifecycle. Adherence to these guidelines will ensure the reliability and reproducibility of experimental outcomes in research and drug development.

References

An In-depth Technical Guide to the Solubility of 4,5-diiodo-1-methyl-1H-imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-diiodo-1-methyl-1H-imidazole is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate often hinges on its behavior in various reaction media. A thorough understanding of its solubility profile in organic solvents is paramount for researchers, scientists, and drug development professionals to enable efficient process development, formulation, and purification.

This guide provides a comprehensive overview of the solubility of this compound, combining theoretical predictions with detailed, field-proven experimental protocols for its empirical determination. Given the limited availability of specific quantitative solubility data in published literature, this document emphasizes the principles governing its solubility and provides robust methodologies for its assessment.

I. Physicochemical Properties and Theoretical Solubility Assessment

A molecule's solubility is fundamentally governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a reliable guide, suggesting that substances with similar polarities are more likely to be miscible.[1] The structure of this compound, with its imidazole core, a methyl substituent, and two bulky iodine atoms, presents a unique combination of features that influence its overall polarity and solubility.

Molecular Structure:

  • Imidazole Core: The imidazole ring itself is polar due to the presence of two nitrogen atoms with differing electronic environments. It can act as a hydrogen bond acceptor.

  • Methyl Group: The N-methyl group is a nonpolar, electron-donating group that slightly increases lipophilicity.

  • Iodine Substituents: The two iodine atoms are large and polarizable, contributing significantly to London dispersion forces. While the C-I bond has a dipole moment, the overall contribution to polarity is complex and can be outweighed by the increase in molecular size and nonpolar surface area. The presence of iodine is expected to decrease solubility in highly polar solvents like water but may enhance solubility in solvents with high polarizability.[2][3]

Predicted Lipophilicity (XLogP3):

A key predictor of solubility in organic solvents versus water is the partition coefficient, often expressed as LogP. The predicted XLogP3 value for this compound is 1.4.[4] A positive LogP value indicates a preference for a nonpolar environment over an aqueous one, suggesting that the compound is more soluble in organic solvents than in water.[5]

Predicted Solubility Profile

Based on these structural features and the predicted LogP value, a qualitative solubility profile can be inferred. This table serves as a predictive guide for solvent selection, which should be confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleWhile the iodine atoms contribute to dispersion forces, the polar imidazole core limits solubility in highly nonpolar solvents.
Weakly Polar Aprotic Diethyl EtherSparingly SolubleThe ether oxygen can interact with the imidazole ring, but overall polarity matching is not optimal.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThese solvents offer a balance of polarity and the ability to engage in dipole-dipole interactions with the imidazole ring. Solvents like DMF and DMSO with higher polarity are expected to be excellent solvents. The related compound, 4,5-dibromo-1-methyl-1H-imidazole, is noted to be soluble in dichloromethane.[6]
Polar Protic Methanol, EthanolModerately SolubleThese solvents can act as hydrogen bond donors and acceptors. However, the bulky iodine atoms may sterically hinder these interactions to some extent.
Aqueous WaterPoorly SolubleThe positive LogP value and the large, hydrophobic iodine substituents suggest low aqueous solubility.[7]

II. Experimental Determination of Solubility

Empirical determination is crucial to ascertain the precise solubility of this compound in a solvent of interest. The following protocols describe both a rapid qualitative assessment and a rigorous quantitative method.

A. Qualitative Solubility Assessment

This method provides a quick and efficient way to screen for suitable solvents.

Protocol:

  • Preparation: Add approximately 10 mg of this compound to a small, dry test tube or vial.[8]

  • Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.

  • Agitation: Cap the vial and shake vigorously for 30-60 seconds.[9]

  • Observation: Observe the mixture against a well-lit background.

    • Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 3 mL.[10]

  • Classification:

    • Very Soluble: Dissolves in < 1 mL of solvent.

    • Soluble: Dissolves in 1-3 mL of solvent.

    • Sparingly Soluble: A noticeable amount dissolves, but the compound is not fully soluble in 3 mL.

    • Insoluble: No significant dissolution is observed.

B. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Add a known volume of the selected solvent. Place the container in a thermostatically controlled shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the sample and then filter the supernatant through a fine-pore syringe filter (e.g., 0.22 µm) into a clean vial.[7]

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[12][13]

    • For UV-Vis Spectroscopy: A calibration curve of known concentrations of the compound in the same solvent must be prepared to determine the concentration of the unknown sample from its absorbance.

  • Data Analysis: Calculate the solubility, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/100mL, or molarity).

Experimental Workflow Visualization

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E F Prepare dilutions of saturated filtrate E->F G Analyze by HPLC or UV-Vis F->G H Calculate concentration using calibration curve G->H

Caption: Workflow for Quantitative Solubility Determination.

III. Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and the associated organic solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally recommended for organic solvents).[14]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

  • Spill Response: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste in accordance with local regulations.[14][16]

  • Toxicity: While specific toxicity data for this compound is limited, related iodinated compounds can be harmful if swallowed, inhaled, or absorbed through the skin. The GHS classification for the parent compound, 4,5-diiodo-1H-imidazole, indicates it is harmful if swallowed and causes skin and eye irritation.[17] Treat this derivative with similar caution. Elemental iodine is corrosive and can cause severe irritation and burns.[15][18]

IV. Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. The theoretical assessment suggests that polar aprotic solvents are likely to be the most effective for solubilizing this compound. However, due to the absence of extensive published data, the experimental protocols provided herein are essential for any researcher seeking to use this compound in solution-phase applications. Adherence to the detailed qualitative and quantitative methods will ensure accurate and reproducible solubility data, facilitating successful research and development outcomes.

V. References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

  • Katritzky, A. R., et al. (2010). QSAR and QSPR Studies of Aromaticity. In The Handbook of Computational Chemistry. Springer.

  • Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from --INVALID-LINK--

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. --INVALID-LINK--

  • Quinoline. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Solubility Profile of 4-iodo-1H-imidazole: A Technical Guide for Researchers. Retrieved from --INVALID-LINK--

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753.

  • Mitchell, J. B. O. (2014). Machine learning methods in chemoinformatics. Wiley Interdisciplinary Reviews: Computational Molecular Science, 4(5), 468-481.

  • University of California, Los Angeles. (n.d.). Solubility test for Organic Compounds. Retrieved from --INVALID-LINK--

  • Osada, R., et al. (2020). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Journal of Chemical & Engineering Data, 65(12), 5767-5774.

  • Lazzari, F., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10519-10528.

  • Abbott, S. (n.d.). Practical Adhesion Science. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from --INVALID-LINK--

  • Organic Chemistry Lab. (2021, April 29). Solubility test/ Organic lab [Video]. YouTube. --INVALID-LINK--

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from --INVALID-LINK--

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from --INVALID-LINK--

  • Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Sciences & Research, 3(1), 799.

  • van der Merwe, L., et al. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(7), 438-439.

  • Lulinski, P., et al. (2004). Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. Synthesis, 2004(03), 441-445.

  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Retrieved from --INVALID-LINK--

  • Hakkert, S. B., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. The Journal of Physical Chemistry A, 120(25), 4349-4356.

  • China National Intellectual Property Administration. (2020). Preparation method of 4-iodine-1H-imidazole. CN110938036A.

  • ChemScene. (n.d.). 4,5-Dibromo-1-methyl-1H-imidazole. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives. Retrieved from --INVALID-LINK--

  • Flinn Scientific. (2016). Iodine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Safety Data Sheet. (n.d.). Iodine Solution.

  • RSC Publishing. (n.d.). 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon. CrystEngComm.

  • Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents. Retrieved from --INVALID-LINK--

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Solubility of Iodine in Some Organic Solvents. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

  • BenchChem. (n.d.). Solubility profile of 8-Iodo-2-naphthol in common organic solvents. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Influence of Elemental Iodine on Imidazolium-Based Ionic Liquids: Solution and Solid-State Effects.

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

References

The Diiodoimidazole Core: A Technical Guide to its Discovery, Synthesis, and Strategic Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The diiodoimidazole scaffold, a seemingly simple heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and synthetic versatility, conferred by the two iodine substituents, provide a powerful platform for the construction of complex, biologically active molecules. This in-depth technical guide offers a comprehensive exploration of diiodoimidazoles, from their initial discovery and historical synthetic evolution to contemporary, optimized production methodologies. We will delve into the causality behind various experimental choices in their synthesis and provide detailed, field-proven protocols. Furthermore, this guide will illuminate the strategic application of diiodoimidazoles in drug development, showcasing their role as pivotal intermediates in the creation of novel therapeutics targeting a spectrum of diseases, including cancer, fungal infections, and viral illnesses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable chemical entity.

A Historical Perspective: The Genesis of Diiodoimidazoles

The story of diiodoimidazoles is intrinsically linked to the broader history of imidazole chemistry. The parent imidazole ring was first synthesized by Heinrich Debus in 1858. However, the introduction of iodine atoms onto this fundamental scaffold, a key step in unlocking its synthetic potential, would come later.

Early investigations into the halogenation of imidazoles were crucial. While a definitive, single "discovery" paper for a diiodoimidazole is not readily apparent in modern databases, early 20th-century German chemical literature laid the groundwork. Seminal work by Pauly and Ludwig in 1922, published in Berichte der deutschen chemischen Gesellschaft, described the iodination of imidazole derivatives, providing the first glimpses into the formation of these important compounds. These early methods, often relying on harsh reagents and yielding modest results, nonetheless established the foundational chemistry that would be refined over the subsequent century.

A significant milestone in the synthesis of the widely used 4,5-diiodo-1H-imidazole was reported in the latter half of the 20th century. A 1967 publication by B. H. B. Bensuan in The Journal of Organic Chemistry detailed a synthetic route that, while effective, highlighted challenges such as raw material solubility that would be addressed in later innovations. These pioneering efforts paved the way for the development of the highly efficient and scalable synthetic protocols used today, transforming diiodoimidazoles from chemical curiosities into indispensable tools for drug discovery.

The Synthetic Toolkit: Modern Methodologies for Diiodoimidazole Preparation

The synthesis of diiodoimidazoles, particularly the 4,5-disubstituted isomer, has been the subject of extensive research, leading to the development of several robust and scalable methods. The choice of synthetic route often depends on factors such as desired scale, available starting materials, and safety considerations. Here, we detail two of the most reliable and widely adopted protocols.

Direct Iodination of Imidazole

This is the most common and straightforward approach, involving the direct reaction of imidazole with an iodinating agent in an alkaline medium. The causality behind this choice lies in the activation of the imidazole ring towards electrophilic substitution by deprotonation of the N-H proton, thereby increasing the electron density of the ring system.

G imidazole Imidazole intermediate Imidazole Anion (Activated Intermediate) imidazole->intermediate Deprotonation naoh Aqueous NaOH (Base) naoh->intermediate iodine Iodine (I₂) Solution (Electrophile) diiodoimidazole 4,5-Diiodo-1H-imidazole (Product) iodine->diiodoimidazole intermediate->diiodoimidazole Electrophilic Substitution (x2) workup Acidic Workup & Purification diiodoimidazole->workup

A simplified workflow for the direct iodination of imidazole.

Experimental Protocol: Synthesis of 4,5-Diiodo-1H-imidazole

  • Preparation of Reactants: In a flask suitable for the intended scale, dissolve imidazole in an aqueous solution of sodium hydroxide (typically 3 equivalents). The mixture should be cooled in an ice bath. In a separate vessel, prepare a solution of elemental iodine (2 equivalents) in a suitable solvent such as tetrahydrofuran (THF) to improve solubility.[1]

  • Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring. Maintain the temperature at or below 5°C during the addition. After the complete addition, allow the reaction to stir for several hours, gradually warming to room temperature.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), remove the organic solvent (if used) under reduced pressure. The resulting aqueous mixture will contain the crude product as a precipitate. Adjust the pH to neutral (7-8) with hydrochloric acid. Filter the crude 4,5-diiodo-1H-imidazole and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by stirring in a solvent like ethyl acetate to remove impurities.[1]

Comparative Analysis of Synthetic Methods

The choice of synthetic method can significantly impact yield, purity, and scalability. The following table summarizes key parameters for different reported methods for the synthesis of 4,5-diiodo-1H-imidazole.

MethodKey ReagentsSolvent SystemTypical Yield (%)AdvantagesDisadvantagesReference
Direct Iodination Imidazole, I₂, NaOHWater/THF70-85Readily available materials, straightforward procedure.Solubility of iodine can be an issue at large scale.[1][2]
Iodination with I₂/KI Imidazole, I₂, KI, NaOHWater~71Improved iodine solubility via polyiodide formation.Requires an additional reagent (KI).
Deiodination of Triiodoimidazole 2,4,5-Triiodoimidazole, Na₂SO₃DMFModerateUseful for selective synthesis of mono- or di-iodo isomers.Requires the synthesis of the triiodo precursor.

Diiodoimidazoles in the Drug Development Pipeline: A Scaffold for Innovation

The true power of diiodoimidazoles in drug discovery lies in their role as versatile synthetic intermediates. The carbon-iodine bonds are susceptible to a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse chemical moieties at the 4 and 5 positions of the imidazole ring, enabling the rapid generation of large compound libraries for biological screening.

G cluster_0 Diiodoimidazole Core cluster_1 Cross-Coupling Reactions cluster_2 Biologically Active Derivatives diiodo 4,5-Diiodoimidazole suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) diiodo->suzuki sonogashira Sonogashira Coupling (Alkynyl Groups) diiodo->sonogashira heck Heck Coupling (Alkenyl Groups) diiodo->heck anticancer Anticancer Agents suzuki->anticancer antifungal Antifungal Agents sonogashira->antifungal antiviral Antiviral Agents heck->antiviral

Strategic application of diiodoimidazoles in generating diverse bioactive compounds.
Anticancer Applications

The imidazole scaffold is a well-known privileged structure in oncology. The ability to functionalize diiodoimidazoles has led to the development of potent anticancer agents. For instance, derivatives of 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole have shown significant inhibitory activities against human breast cancer cell lines (MDA-MB-4355).

CompoundSubstitution PatternTarget Cell LineIC₅₀ (µM)
C-IVc 4-BromoMDA-MB-435541.00 (at 20 µg/mL)
C-IVf 3-HydroxyMDA-MB-435549.72 (at 20 µg/mL)
C-IVg 2-NitroMDA-MB-435557.18 (at 20 µg/mL)
5-Fluorouracil (Control) -MDA-MB-435554.33 (at 10 µg/mL)

Data adapted from Kondawar, M. et al. (2016).

Antifungal and Antiviral Potential

Imidazole derivatives are at the forefront of antifungal therapy. While many established antifungal drugs are azoles, the diiodoimidazole core offers a platform for creating novel agents to combat emerging resistance. Research has shown that certain imidazole derivatives exhibit broad-spectrum antifungal activity.

In the realm of antiviral research, diiodoimidazole-derived compounds are being explored for their potential to inhibit viral replication. For example, imidazole 4,5-dicarboxamide derivatives have demonstrated inhibitory action against dengue virus and yellow fever virus.

While no FDA-approved drugs have been explicitly identified as being synthesized directly from a diiodoimidazole intermediate in the available literature, the versatility of this scaffold suggests its likely use in the proprietary synthesis routes of numerous imidazole-containing pharmaceuticals. The HIV fusion inhibitor Enfuvirtide (T-20), a complex peptide, contains a histidine residue, which is an amino acid with an imidazole side chain; however, its synthesis does not directly involve diiodoimidazole. Similarly, the antineoplastic agent Elisidepsin is a complex depsipeptide whose synthesis also does not appear to utilize a diiodoimidazole intermediate. The value of diiodoimidazoles lies more in the discovery and lead optimization phases of drug development, where they enable the rapid exploration of chemical space.

Conclusion and Future Outlook

From their early, challenging syntheses to their current status as indispensable building blocks, diiodoimidazoles have carved a significant niche in the landscape of medicinal chemistry. The journey of these compounds underscores a fundamental principle of drug development: the power of a versatile and readily functionalizable scaffold. The detailed synthetic protocols and comparative data presented in this guide aim to empower researchers to efficiently and effectively utilize diiodoimidazoles in their own discovery programs.

The future for diiodoimidazole-based research is bright. As our understanding of disease biology deepens, the ability to rapidly synthesize and test novel molecular architectures will become even more critical. The diiodoimidazole core, with its proven track record and vast untapped potential, is poised to remain a key player in the development of the next generation of therapeutics.

References

Methodological & Application

palladium-catalyzed cross-coupling of 4,5-diiodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4,5-Diiodo-1-methyl-1H-imidazole: Protocols and Application Notes

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[2][3][4] The functionalization of the imidazole core is therefore of paramount importance for the development of novel therapeutic agents and advanced organic materials.[5][6] This guide provides detailed application notes and validated protocols for the , a versatile and highly reactive building block for creating diverse molecular architectures. We delve into the mechanistic underpinnings and practical execution of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering researchers a comprehensive resource for synthesizing complex 4,5-disubstituted imidazoles.

Introduction: The Strategic Importance of 4,5-Disubstituted Imidazoles

The 1-methyl-1H-imidazole scaffold substituted at the 4- and 5-positions is a gateway to a vast chemical space with significant therapeutic potential.[1][4] Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at these positions. The use of the 4,5-diiodo precursor is particularly advantageous due to the high reactivity of the carbon-iodine bond, which often allows for milder reaction conditions compared to bromo- or chloro-analogs.[7]

This document serves as a senior application scientist's guide, focusing not just on the procedural steps but on the causality behind experimental choices—from catalyst and ligand selection to the role of the base and solvent system. Understanding these principles is critical for troubleshooting, optimization, and adaptation to new coupling partners.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a well-established catalytic cycle involving a palladium catalyst. While nuances exist for each specific reaction, the fundamental sequence of oxidative addition, transmetalation (or a related step), and reductive elimination remains consistent.[8][9][10]

  • Oxidative Addition: The cycle begins with the insertion of the low-valent Pd(0) catalyst into the carbon-iodine bond of the imidazole substrate. This is often the rate-determining step and forms a Pd(II) intermediate.[10][11]

  • Transmetalation (e.g., Suzuki, Sonogashira): The coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center, displacing the halide.[8][12]

  • Migratory Insertion (Heck): In the Heck reaction, the alkene coupling partner coordinates to the Pd(II) center and then inserts into the palladium-carbon bond.[13][14]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][15]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle cluster_inputs Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetal Transmetalation or Migratory Insertion PdII_Coupling R-Pd(II)L_n-R' Transmetal->PdII_Coupling RedElim Reductive Elimination RedElim->Pd0 Product R-R' (Product) RedElim->Product ArylHalide R-I (4,5-Diiodoimidazole) ArylHalide->OxAdd CouplingPartner R'-M (Boronic Acid, Alkyne, Amine, etc.) CouplingPartner->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures, coupling an organohalide with an organoboron compound.[10][12]

Scientific Rationale

The choice of catalyst, base, and solvent is critical for success.

  • Catalyst: Pd(dppf)Cl₂ is a robust and highly effective catalyst for this transformation. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and bulky, which promotes the oxidative addition and reductive elimination steps.[16]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential. It reacts with the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12][17]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DME and water is commonly used. Water is crucial for dissolving the inorganic base and assisting in the formation of the active boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

References

Application Notes & Protocols: Strategic Utilization of 4,5-Diiodo-1-methyl-1H-imidazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unique Synthetic Value of 4,5-Diiodo-1-methyl-1H-imidazole

In the landscape of heterocyclic chemistry, halogenated imidazoles serve as exceptionally versatile synthons for the construction of complex molecular architectures. Among these, this compound stands out as a powerful and strategic building block. Its structure is deceptively simple, yet it harbors a unique combination of features that render it invaluable to researchers in medicinal chemistry and materials science.

The two iodine atoms at the C4 and C5 positions of the imidazole ring are the primary drivers of its reactivity. The carbon-iodine bond is relatively weak, making these positions highly susceptible to participation in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of diverse substituents, enabling the rapid generation of molecular libraries. Furthermore, the presence of the N1-methyl group is a critical design element; it prevents the formation of regioisomers that can arise from the tautomerism seen in N-unsubstituted imidazoles, thereby simplifying reaction outcomes and purification processes.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in robust and scalable cross-coupling methodologies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to empower researchers to leverage this reagent to its full potential.

Synthesis of the Core Reagent: this compound

A reliable supply of the title compound is the logical starting point for any synthetic campaign. While not as commonly documented as its N-H counterpart, its synthesis can be readily achieved through the direct iodination of commercially available 1-methylimidazole. The following protocol describes a representative procedure.

Protocol 2.1: Synthesis via Direct Iodination

  • Rationale: This procedure utilizes elemental iodine in the presence of a base. The base deprotonates the imidazole C-H bonds, increasing their nucleophilicity and facilitating electrophilic substitution by iodine. The reaction is typically performed at low temperatures to control exothermicity and improve selectivity.

  • Materials:

    • 1-methylimidazole

    • Iodine (I₂)

    • Sodium Hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Ethyl Acetate (EtOAc)

    • Standard laboratory glassware, ice bath

  • Step-by-Step Procedure:

    • In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of iodine (2.2 eq) in THF.

    • To the cooled 1-methylimidazole solution, add powdered sodium hydroxide (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Slowly add the iodine solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application as a substrate for palladium-catalyzed cross-coupling reactions. The two C-I bonds provide orthogonal handles for molecular elaboration.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used reaction for forming carbon-carbon bonds between sp²-hybridized centers.[1] The reaction's tolerance of a vast array of functional groups makes it a cornerstone of modern drug discovery.[2] this compound is an excellent substrate, allowing for the introduction of aryl or heteroaryl moieties.

  • Mechanistic Causality: The reaction proceeds via a well-established catalytic cycle.[3] A Pd(0) species undergoes oxidative addition into the C-I bond. The boronic acid, activated by a base to form a more nucleophilic boronate species, then undergoes transmetalation with the Pd(II) complex. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of base is critical for activating the boronic acid.[1]

  • Controlling Selectivity:

    • Mono-arylation: Can be achieved by using a slight excess (e.g., 1.0-1.2 equivalents) of the diiodoimidazole relative to the boronic acid or by using a stoichiometric amount of the boronic acid and carefully monitoring the reaction to stop after the first coupling.

    • Di-arylation: Is favored by using an excess of the boronic acid (≥ 2.2 equivalents) and allowing the reaction to proceed to completion.

Protocol 3.1.1: Mono-Arylation via Suzuki-Miyaura Coupling

  • To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (0.9 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 4-aryl-5-iodo-1-methyl-1H-imidazole.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Reagents: This compound Arylboronic Acid Base (Cs₂CO₃) B 2. Add Catalyst: Pd(dppf)Cl₂ A->B C 3. Inert Atmosphere: Evacuate & Backfill (Argon) B->C D 4. Add Solvents: Degassed Dioxane/Water C->D E 5. Heat Reaction: 80-100 °C, 4-12h D->E F 6. Monitor Progress: TLC / LC-MS E->F G 7. Cool & Dilute: Ethyl Acetate F->G H 8. Aqueous Wash: Water & Brine G->H I 9. Dry & Concentrate H->I J 10. Purify: Silica Gel Chromatography I->J K K J->K Final Product: 4-Aryl-5-iodo-1-methyl-1H-imidazole Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids: Diiodoimidazole PdCl₂(PPh₃)₂, CuI B 2. Add Liquids: Anhydrous Solvent (THF) Base (Et₃N) A->B C 3. Add Substrate: Terminal Alkyne (dropwise) B->C D 4. Heat Reaction: 50-70 °C, 4-8h C->D E 5. Monitor Progress: TLC D->E F 6. Cool & Filter: Through Celite Pad E->F G 7. Concentrate Filtrate F->G H 8. Aqueous Workup G->H I 9. Dry & Concentrate H->I J 10. Purify: Silica Gel Chromatography I->J K K J->K Final Product: 4,5-Bis(alkynyl)-1-methyl-1H-imidazole

References

The Strategic Utility of 4,5-Diiodo-1-methyl-1H-imidazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents and its ability to engage in key biological interactions.[1][2] Strategic functionalization of this core is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. Among the functionalized imidazoles, 4,5-diiodo-1-methyl-1H-imidazole emerges as a highly versatile, albeit specialized, building block. The two iodine substituents serve as reactive handles for sequential and diverse molecular elaborations, primarily through transition metal-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the underlying scientific rationale for its use in the synthesis of potential therapeutic agents.

The Chemical Versatility of Di-iodination

The presence of two iodine atoms on the imidazole ring at the 4 and 5 positions offers a unique platform for synthetic diversification. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it ideal for a range of cross-coupling reactions.[5] This di-iodo substitution allows for either a one-pot difunctionalization or a more controlled, stepwise introduction of different substituents. The N-methyl group provides stability and prevents N-H related side reactions, directing the reactivity towards the C-I bonds.[6]

Core Applications in Medicinal Chemistry

The imidazole scaffold is a key component in drugs with a wide array of biological activities, including antifungal, anticancer, antiviral, and kinase inhibitory properties.[7][8][9] The strategic use of this compound allows for the synthesis of novel derivatives with potentially enhanced or new therapeutic activities.

Kinase Inhibitors

Kinases are a critical class of enzymes often targeted in cancer therapy. The imidazole core can act as a scaffold to position substituents that interact with the kinase hinge region and other key residues. By sequentially replacing the iodine atoms on this compound with different aryl or heteroaryl groups through Suzuki-Miyaura coupling, medicinal chemists can rapidly generate libraries of compounds to probe the structure-activity relationship (SAR) of novel kinase inhibitors.[10]

Experimental Protocols

The following protocols are foundational for the utilization of this compound. It is crucial to note that while mono-functionalization can be achieved through careful control of stoichiometry and reaction conditions, achieving high selectivity can be challenging. Optimization of the substrate-to-reagent ratio, temperature, and reaction time is often necessary.

Protocol 1: Stepwise Suzuki-Miyaura Coupling for Asymmetric Di-substitution

This protocol outlines a strategy for the sequential, selective functionalization of this compound. The first coupling is performed with a sub-stoichiometric amount of boronic acid to favor mono-arylation.

Workflow Diagram:

G cluster_step1 Step 1: Mono-Arylation cluster_step2 Step 2: Second Arylation A This compound + Arylboronic Acid (0.9 eq) + Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) B Microwave Irradiation or Conventional Heating (e.g., 100°C) A->B C Work-up and Purification (Column Chromatography) B->C D Isolated Mono-iodo Intermediate + Second Arylboronic Acid (1.2 eq) + Pd Catalyst + Base C->D Product from Step 1 E Heating D->E F Work-up and Purification E->F G Asymmetrically Di-substituted 1-Methyl-1H-imidazole F->G

Caption: Stepwise Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid 1 (0.9 eq for Step 1)

  • Arylboronic Acid 2 (1.2 eq for Step 2)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Step 1 (Mono-substitution):

    • In a reaction vessel, combine this compound, arylboronic acid 1, and the base.

    • Evacuate and backfill the vessel with an inert gas three times.[4]

    • Add the degassed solvent mixture, followed by the palladium catalyst.[4]

    • Heat the reaction mixture to 100°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[4]

    • Upon consumption of the starting material, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to isolate the 4-aryl-5-iodo-1-methyl-1H-imidazole intermediate.

  • Step 2 (Di-substitution):

    • Use the purified mono-iodo intermediate from Step 1 as the starting material.

    • Repeat the reaction setup as in Step 1, but with arylboronic acid 2 (1.2 equivalents).

    • The reaction can be driven to completion with heating for 12-24 hours.

    • Follow the same work-up and purification procedure to obtain the final 4-aryl-5-aryl'-1-methyl-1H-imidazole product.

Rationale: The C-I bond is highly susceptible to oxidative addition to the Palladium(0) catalyst, initiating the catalytic cycle. By using a slight excess of the di-iodo starting material relative to the first boronic acid, the probability of mono-substitution is increased. Purification of the intermediate is crucial for a clean second coupling.

Protocol 2: Sonogashira Coupling for the Synthesis of Alkynyl-Imidazoles

The Sonogashira coupling enables the formation of C-C bonds between the di-iodo-imidazole and terminal alkynes, which are valuable precursors for various heterocyclic systems and can be found in kinase inhibitors.[4]

Workflow Diagram:

G A This compound + Terminal Alkyne (2.2 eq) + Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., Et₃N) B Stir at Room Temperature under Inert Atmosphere A->B C Monitor by TLC/LC-MS B->C D Work-up: - Dilute with Organic Solvent - Wash with Water and Brine - Dry and Concentrate C->D E Purification (Column Chromatography) D->E F 4,5-Di-alkynyl-1-methyl-1H-imidazole E->F

Caption: Sonogashira coupling for di-alkynylation.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (2.2 eq for di-substitution)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) Iodide (CuI, 0.06 eq)

  • Base (e.g., Triethylamine (Et₃N), 3.0 eq)

  • Solvent (e.g., DMF or THF)

Procedure:

  • To a solution of this compound in a suitable solvent, add the terminal alkyne, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.[11]

  • Add triethylamine to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.[11]

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Rationale: This reaction proceeds via a catalytic cycle involving both palladium and copper. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination then yields the C-C coupled product. For di-substitution, an excess of the alkyne and reagents is used.

Potential Biological Activities of Derivatives

The strategic diversification of the this compound scaffold can lead to compounds with a range of biological activities.

Derivative Class Potential Biological Activity Rationale
Di-aryl ImidazolesKinase Inhibition, AnticancerThe aryl moieties can be tailored to fit into the ATP-binding pocket of various kinases, mimicking known inhibitor scaffolds.[8][10]
Aryl-alkynyl ImidazolesAntiviral, AnticancerAlkynyl groups can act as reactive probes or participate in hydrogen bonding, while the aryl group provides steric bulk and potential for pi-stacking interactions.[4]
Di-heteroaryl ImidazolesAntifungal, AntibacterialMany existing antifungal and antibacterial agents contain imidazole and other heterocyclic rings.[3][12]

Note: The table provides potential activities based on the known pharmacology of the imidazole scaffold and its derivatives.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its two reactive iodine atoms allow for the systematic and diverse elaboration of the imidazole core, facilitating the rapid exploration of structure-activity relationships. The protocols provided herein for Suzuki-Miyaura and Sonogashira couplings serve as a foundation for the synthesis of novel, potentially bioactive molecules. Mastery of these techniques enables researchers and drug development professionals to leverage this unique scaffold in the quest for new and improved therapeutics.

References

Application Notes and Protocols: 4,5-Diiodo-1-methyl-1H-imidazole as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Diodo-Methyl-Imidazole Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] Among the vast library of functionalized imidazoles, 4,5-diiodo-1-methyl-1H-imidazole stands out as a particularly valuable and versatile building block. The two iodine atoms at positions 4 and 5 serve as strategic handles for a variety of transition metal-catalyzed cross-coupling reactions, enabling the programmed and regioselective introduction of diverse molecular fragments.[3] The methyl group at the N-1 position not only enhances solubility in organic solvents but also prevents potential complications arising from the acidic N-H proton present in the parent imidazole, thereby simplifying reaction conditions and workup procedures.

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, reactivity, and application of this compound in the construction of complex bioactive molecules. We will delve into detailed, field-proven protocols for its synthesis and its utilization in key synthetic transformations, including Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as the intriguing "halogen dance" rearrangement. The overarching goal is to equip the reader with the practical knowledge and theoretical understanding necessary to effectively leverage this powerful synthetic tool in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₄H₄I₂N₂[4]
Molecular Weight 333.90 g/mol [4]
Appearance Off-white to yellow solid---
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, and other common organic solvents.General Knowledge

Synthesis of this compound

The synthesis of this compound is a two-step process starting from commercially available imidazole. The first step involves the di-iodination of the imidazole ring, followed by N-methylation.

Experimental Workflow for Synthesis

Synthesis_Workflow imidazole Imidazole diiodoimidazole 4,5-Diiodo-1H-imidazole imidazole->diiodoimidazole I₂, NaOH, H₂O/THF target This compound diiodoimidazole->target CH₃I, Base, Solvent

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4,5-Diiodo-1H-imidazole

This protocol is adapted from a patented procedure that ensures good yield and purity.[5]

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Glacial acetic acid

  • Ethyl acetate

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath, dissolve imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq). Stir until the solution is clear.

  • In a separate flask, dissolve elemental iodine (2.0 eq) in tetrahydrofuran.

  • Slowly add the iodine solution dropwise to the imidazole solution while maintaining the temperature with the ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Neutralize the reaction mixture to a pH of 7-8 by the careful addition of glacial acetic acid.

  • Remove the tetrahydrofuran under reduced pressure.

  • Filter the resulting precipitate and wash thoroughly with water.

  • The crude product can be further purified by stirring with ethyl acetate, followed by filtration and drying to yield 4,5-diiodo-1H-imidazole as a white to off-white solid.[5]

Protocol 2: N-Methylation of 4,5-Diiodo-1H-imidazole

Materials:

  • 4,5-Diiodo-1H-imidazole

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4,5-diiodo-1H-imidazole (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handle with extreme care).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Applications in Cross-Coupling Reactions

The two iodine atoms in this compound provide two reactive sites for palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br and C-Cl bonds, making this substrate highly reactive and allowing for milder reaction conditions.[6] This section details protocols for Suzuki-Miyaura and Sonogashira couplings, which are pivotal for the synthesis of complex bioactive molecules.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pd_complex R-Pd(II)-I(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R¹-B(OR)₂ r_pd_r1 R-Pd(II)-R¹(L₂) transmetalation->r_pd_r1 reductive_elimination Reductive Elimination r_pd_r1->reductive_elimination reductive_elimination->pd0 product R-R¹ reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-arylation of the this compound core.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture) or Dimethoxyethane (DME)

Procedure:

  • In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation for shorter reaction times.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-iodo-1-methyl-1H-imidazole or 4,5-diaryl-1-methyl-1H-imidazole.

Expertise & Experience: The choice of catalyst and base can be critical. For less reactive boronic acids, a stronger base like Cs₂CO₃ and a more electron-rich ligand-based catalyst like Pd(dppf)Cl₂ may be beneficial. The regioselectivity of the first coupling is generally not high, leading to a mixture of 4- and 5-arylated products in the mono-arylation case.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11] This reaction is invaluable for the synthesis of alkynyl-imidazoles, which are important precursors for various heterocyclic systems and have been identified as kinase inhibitors.

Similar to the Suzuki coupling, the stoichiometry of the terminal alkyne can be adjusted to favor either mono- or di-alkynylation.

Materials:

  • This compound

  • Terminal alkyne (1.1 eq for mono-alkynylation, 2.2 eq for di-alkynylation)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent to dissolve the solids.

  • Add the base (e.g., Et₃N, which can also serve as the solvent).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired alkynylated imidazole.

Trustworthiness: A key to a successful Sonogashira coupling is the rigorous exclusion of oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Degassing the solvents and using an inert atmosphere are crucial.

The Halogen Dance Rearrangement: A Tool for Isomerization

The "halogen dance" is a base-catalyzed rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring.[12][13] This transformation can be a powerful tool for accessing isomers that are difficult to synthesize through conventional methods. For diiodoimidazoles, this rearrangement could potentially be triggered under strongly basic conditions, such as those using organolithium reagents or lithium amides.

Proposed Mechanism of the Halogen Dance on Diiodoimidazole

Halogen_Dance cluster_1 Halogen Dance Mechanism start This compound deprotonation Deprotonation at C2 start->deprotonation Strong Base (e.g., LDA) lithio_intermediate 2-Lithio-4,5-diiodo-1-methyl-1H-imidazole deprotonation->lithio_intermediate rearrangement Halogen Migration lithio_intermediate->rearrangement rearranged_intermediate 2,4-Diiodo-5-lithio-1-methyl-1H-imidazole rearrangement->rearranged_intermediate quench Quench (e.g., H₂O) rearranged_intermediate->quench product 2,4-Diiodo-1-methyl-1H-imidazole quench->product

Caption: A plausible mechanism for the halogen dance rearrangement on a diiodoimidazole.

Authoritative Grounding: The mechanism is proposed based on established principles of halogen dance reactions on other iodo-substituted heterocyles, such as iodooxazoles.[14] The reaction is initiated by deprotonation at the most acidic position (likely C2 on the imidazole ring) by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This generates a lithiated intermediate, which can then undergo a series of equilibria involving halogen-lithium exchange, leading to the migration of an iodine atom to a thermodynamically more stable position. Quenching the reaction with an electrophile (e.g., water) traps the rearranged product.

Synthetic Implications: The halogen dance reaction can be exploited to synthesize polysubstituted imidazoles with substitution patterns that are not readily accessible through direct synthesis or functionalization. For instance, it could provide a route to 2,4-diiodo-1-methyl-1H-imidazole from the 4,5-diiodo isomer, opening up new avenues for further functionalization at the 5-position.

Application in the Synthesis of Bioactive Marine Alkaloids

The 4,5-disubstituted imidazole core is a key structural motif in a class of marine alkaloids known as the oroidins.[15] Oroidin and its analogues exhibit a range of interesting biological activities, including antimicrobial, antibiofilm, and cytotoxic properties.[16][17][18] The synthetic strategies outlined in these application notes provide a direct and versatile route to the core structures of these natural products.

For example, a Sonogashira coupling of this compound with a suitable terminal alkyne bearing a protected amine functionality, followed by further synthetic manipulations, could provide a convergent and efficient synthesis of oroidin analogues. The ability to perform selective mono- or di-functionalization allows for the creation of a diverse library of these compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value, versatile building block for the synthesis of a wide array of functionalized imidazoles. Its predictable reactivity in cornerstone cross-coupling reactions, coupled with the potential for more exotic transformations like the halogen dance, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and insights provided in these application notes are intended to serve as a practical guide to unlock the full synthetic potential of this powerful scaffold, paving the way for the discovery of novel bioactive molecules.

References

Application Notes and Protocols for the Synthesis of Substituted Imidazoles from 4,5-Diiodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imidazole Scaffold and the Strategic Advantage of 4,5-Diiodo-1-methyl-1H-imidazole

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity to engage in hydrogen bonding, which allows for potent and selective interactions with biological targets.[4] Consequently, the development of versatile synthetic routes to access structurally diverse substituted imidazoles is a critical endeavor for researchers in drug discovery.

This guide focuses on the synthetic utility of This compound , a highly versatile and reactive building block for the construction of complex imidazole derivatives. The two iodine substituents serve as strategic handles for sequential and regioselective functionalization through modern cross-coupling methodologies. The carbon-iodine bond is readily activated by transition metal catalysts, making this substrate ideal for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4] The methyl group at the N-1 position prevents potential side reactions and complications associated with the acidic N-H proton often encountered with unprotected imidazoles.[3]

This document provides detailed protocols and expert insights for leveraging this powerful starting material in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Core Concept: Regioselective Functionalization

A key advantage of a dihalogenated substrate like this compound is the potential for stepwise, selective functionalization to create unsymmetrically substituted products. The relative reactivity of the C4 and C5 positions can often be controlled by the choice of catalyst, ligand, and reaction conditions, a strategy that has been successfully applied to other dihaloazoles.[5][6] Generally, in such systems, one position may be electronically or sterically more favored for the initial oxidative addition of the palladium catalyst. By carefully selecting the reaction parameters, it is possible to achieve mono-functionalization, isolate the product, and then subject the remaining iodo-substituent to a second, different coupling reaction.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide.[7] This reaction is fundamental for creating biaryl structures, which are common motifs in pharmaceutical agents.[4]

Causality in Experimental Design:
  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for achieving high efficiency and selectivity. For heteroaryl halides, catalysts like Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common starting points. The ligand choice, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is known to stabilize the catalytic species and promote efficient coupling with heteroaryl halides.[3]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[7] An aqueous solution of a carbonate base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective and compatible with a wide range of functional groups.

  • Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is commonly employed to dissolve both the organic-soluble starting materials and the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, boronic acid, and base in a Schlenk flask. B Evacuate and backfill with an inert gas (e.g., Argon). A->B C Add degassed solvent (e.g., Dioxane/Water). B->C D Add Palladium catalyst (e.g., Pd(PPh₃)₄). C->D E Heat the mixture (e.g., 90-100 °C) and monitor by TLC/LC-MS. D->E F Cool, dilute with organic solvent (e.g., Ethyl Acetate). E->F G Wash with water and brine. F->G H Dry over Na₂SO₄, filter, and concentrate. G->H I Purify by flash column chromatography. H->I

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Mono-arylation of this compound

This protocol is designed for a selective mono-arylation, which can be achieved by using a slight excess of the boronic acid.

ParameterValue/ReagentRationale
Starting Material This compound1.0 equiv
Coupling Partner Arylboronic Acid1.1 - 1.2 equiv
Catalyst Pd(PPh₃)₄3-5 mol%
Base Na₂CO₃ (2M aq. solution)3.0 equiv
Solvent 1,4-Dioxane / Water4:1 v/v
Temperature 100 °CTo ensure sufficient reaction rate.
Time 4 - 12 hMonitor by TLC/LC-MS.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-5-iodo-1-methyl-1H-imidazole.

Section 2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides, providing access to alkynyl-substituted imidazoles.[8][9] These products are valuable intermediates in organic synthesis and can be found in various biologically active molecules, including kinase inhibitors.[4]

Causality in Experimental Design:
  • Dual Catalysis: The standard Sonogashira reaction employs a synergistic dual catalytic system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation.[10]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.[10]

  • Inert Atmosphere: The catalytic species, particularly the Pd(0) active catalyst, are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, Pd catalyst, and Cu(I) co-catalyst to a dry Schlenk flask. B Evacuate and backfill with Argon. A->B C Add anhydrous solvent (e.g., THF) and amine base (e.g., TEA). B->C D Add terminal alkyne dropwise. C->D E Stir at room temperature or heat gently. Monitor by TLC. D->E F Filter through Celite to remove catalysts. E->F G Concentrate the filtrate. F->G H Dissolve in organic solvent, wash with NH₄Cl and brine. G->H I Dry, concentrate, and purify by chromatography. H->I

Caption: Workflow for the Sonogashira cross-coupling reaction.

Protocol 2: Di-alkynylation of this compound

This protocol is optimized for the di-substitution of the imidazole core. Mono-alkynylation can often be achieved by using a limited amount of the alkyne (1.0-1.2 equiv) and carefully monitoring the reaction progress.

ParameterValue/ReagentRationale
Starting Material This compound1.0 equiv
Coupling Partner Terminal Alkyne2.5 - 3.0 equiv
Pd Catalyst PdCl₂(PPh₃)₂2-4 mol%
Cu Co-catalyst Copper(I) Iodide (CuI)4-8 mol%
Base/Solvent Triethylamine (TEA)Sufficient quantity to act as solvent
Temperature Room Temperature to 50 °CMild conditions are often sufficient.
Time 6 - 24 hMonitor by TLC/LC-MS.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous triethylamine as the solvent.

  • To the stirring suspension, add the terminal alkyne (2.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Monitor the reaction's progress by TLC. Upon completion, dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude product in ethyl acetate and wash with saturated aqueous NH₄Cl solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Section 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[11][12] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.

Causality in Experimental Design:
  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, RuPhos, or BINAP are often employed to facilitate the crucial reductive elimination step and prevent undesired side reactions like beta-hydride elimination.[11][13] Pre-formed palladium precatalysts that incorporate these ligands are often used for improved reliability.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine and facilitate its coordination to the palladium center.[1]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are essential to maintain the activity of the catalytic system.

Catalytic Cycle: Buchwald-Hartwig Amination

cluster_cycle Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L₂->Oxidative\nAddition\nComplex + Ar-I Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination + R₂NH Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex - HX (Base) Amido\nComplex->Pd(0)L₂ Reductive Elimination Product\n(Ar-NR₂) Product (Ar-NR₂) Amido\nComplex->Product\n(Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Mono-amination of this compound

This protocol outlines a general procedure for the mono-amination of the diiodo-imidazole substrate.

ParameterValue/ReagentRationale
Starting Material This compound1.0 equiv
Coupling Partner Primary or Secondary Amine1.2 equiv
Pd Precatalyst XPhos Pd G32-3 mol%
Base Sodium tert-butoxide (NaOtBu)2.0 equiv
Solvent Anhydrous, Degassed Toluene---
Temperature 110 °CHigher temperatures are often needed for C-N coupling.
Time 12 - 24 hMonitor by TLC/LC-MS.

Step-by-Step Methodology:

  • Inside an inert atmosphere glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the reaction vial in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring for completion by LC-MS.

  • Cool the reaction to room temperature and quench by carefully adding water.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound stands out as a powerful and versatile platform for the synthesis of diverse, substituted imidazoles. Through the strategic application of palladium-catalyzed cross-coupling reactions, researchers can selectively introduce a wide array of aryl, alkynyl, and amino functionalities at the C4 and C5 positions. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for scientists and drug development professionals to construct novel molecular architectures built around the privileged imidazole scaffold. Careful consideration of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and, where desired, regioselective functionalization.

References

Application Note: A Researcher's Guide to Sonogashira Coupling of Diiodoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The functionalization of this scaffold is crucial for the development of novel pharmaceuticals with tailored biological activities.[3][4] The Sonogashira cross-coupling reaction offers a powerful and versatile method for forging carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental protocol for the Sonogashira coupling of diiodoimidazoles. We will delve into the mechanistic underpinnings of the reaction, present detailed, step-by-step protocols for both selective mono-alkynylation and exhaustive di-alkynylation, and offer field-proven insights for optimization and troubleshooting.

Introduction: The Strategic Importance of Alkynylimidazoles

Alkynyl-substituted imidazoles are highly valuable synthetic intermediates. The alkyne moiety is not merely a structural placeholder; it is a versatile functional handle for further chemical transformations, including click chemistry, cyclization reactions, and reductions, enabling the rapid diversification of drug candidates. The Sonogashira coupling is particularly well-suited for this purpose due to its mild reaction conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool in modern drug discovery.[5][6]

This guide focuses specifically on diiodoimidazole substrates. The presence of two reactive iodine atoms presents both a challenge and an opportunity: the challenge lies in controlling the selectivity to achieve either mono- or di-substitution, while the opportunity lies in the ability to synthesize both symmetrical and unsymmetrical di-alkynyl imidazoles, opening avenues to complex molecular architectures.

The Catalytic Heart of the Reaction: Mechanism

The classical Sonogashira reaction operates through a synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[4] Understanding this dual mechanism is paramount for rational troubleshooting and optimization.

  • The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.

    • Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) species.[5]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the C-I bond of the diiodoimidazole, forming a Pd(II)-imidazolyl complex. This is often the rate-determining step for less reactive halides.[4]

    • Transmetalation: The activated alkyne (as a copper acetylide) is transferred from the copper cycle to the palladium complex.[4]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, releasing the final alkynylimidazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]

  • The Copper Cycle: The copper(I) co-catalyst serves to activate the terminal alkyne.

    • π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[4]

    • Deprotonation: In the presence of a base (e.g., an amine), the acidity of the terminal alkyne proton is increased, facilitating its removal to form a highly reactive copper(I) acetylide intermediate.[4] This species is then ready for the crucial transmetalation step with the palladium complex.

The synergy between these two cycles allows the reaction to proceed under mild conditions, often at room temperature.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal PdII_Alk R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_Alk CuX Cu(I)X Transmetal->CuX Regenerates Cu(I)X RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 R¹-C≡CR² PiComplex π-Alkyne Complex CuX->PiComplex H-C≡CR² Deprotonation Deprotonation (Base) PiComplex->Deprotonation CuAcetylide Cu(I)-C≡CR² Deprotonation->CuAcetylide CuAcetylide->Transmetal To Pd Cycle caption Dual catalytic cycle of the Sonogashira reaction.

Dual catalytic cycle of the Sonogashira reaction.

Key Experimental Considerations for Diiodoimidazoles

The primary challenge with diiodoimidazole substrates is controlling the degree of alkynylation. Achieving selective mono-coupling or ensuring complete di-coupling requires careful manipulation of reaction parameters.

  • Reactivity of Halides: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br > OTf >> Cl.[4] Since both reactive sites on a diiodoimidazole are iodides, selectivity must be controlled by other means. If the electronic environments of the two iodine atoms are different (e.g., in 2,4-diiodoimidazole), one position may be inherently more reactive, favoring mono-substitution at that site.

  • Stoichiometry is Key: This is the most straightforward method to control selectivity.

    • For Mono-alkynylation: Use a slight deficiency or stoichiometric amount (0.9-1.1 equivalents) of the terminal alkyne relative to the diiodoimidazole.

    • For Di-alkynylation: Use a clear excess of the terminal alkyne (2.2-2.5 equivalents) to drive the reaction to completion.

  • Temperature Control: Lowering the reaction temperature (e.g., room temperature or 0 °C) can enhance selectivity for mono-coupling, as the activation energy for the second coupling may not be overcome. Conversely, higher temperatures (e.g., 60-80 °C) are often required for efficient double coupling.[7]

  • Rate of Addition: For mono-coupling, the slow, dropwise addition of the alkyne via a syringe pump can maintain a low instantaneous concentration, favoring a single coupling event per molecule.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Solvents are flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Selective Mono-alkynylation of a Diiodoimidazole

This protocol is designed to favor the formation of a mono-alkynyl-iodo-imidazole intermediate by carefully controlling stoichiometry.

ParameterRecommended ConditionRationale
Catalyst (Pd) PdCl₂(PPh₃)₂ (2-5 mol%)A robust, commercially available, and reliable Pd(II) precatalyst.
Co-catalyst (Cu) Copper(I) Iodide (CuI) (4-10 mol%)Activates the terminal alkyne.
Base Triethylamine (Et₃N) or PiperidineActs as both a base and a solvent. Piperidine can sometimes improve yields.[8]
Solvent Anhydrous THF or DMFCo-solvent if substrate solubility in the amine base is low. Must be rigorously degassed.
Temperature Room Temperature (20-25 °C)Lower temperature enhances selectivity for mono-coupling.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst decomposition and oxidative alkyne homocoupling (Glaser coupling).

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the diiodoimidazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq., 3 mol%), and CuI (0.06 eq., 6 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent/Base Addition: Using a syringe, add anhydrous, degassed triethylamine (if used as solvent) or a mixture of THF/triethylamine (e.g., 2:1 v/v). Stir the resulting suspension for 10-15 minutes.

    • Expert Tip: Degassing the solvent via three freeze-pump-thaw cycles is critical for reproducible results. Oxygen promotes the formation of palladium black (inactive catalyst) and unwanted alkyne homocoupling.

  • Alkyne Addition: Add the terminal alkyne (1.05 eq.) dropwise to the stirring suspension over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the diiodoimidazole starting material and the appearance of a new, less polar spot (the mono-coupled product).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the amine solvent.

    • Re-dissolve the residue in ethyl acetate or dichloromethane.

    • Filter the solution through a short plug of Celite® to remove the catalyst residues and insoluble salts. Wash the plug with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) followed by brine. .

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkynyl-iodo-imidazole.

Protocol 2: Symmetrical Di-alkynylation of a Diiodoimidazole

This protocol is optimized to achieve exhaustive double coupling by using an excess of the alkyne and slightly elevated temperatures.

ParameterRecommended ConditionRationale
Catalyst (Pd) PdCl₂(PPh₃)₂ (3-5 mol%)Higher loading can help drive the second, more difficult coupling to completion.
Co-catalyst (Cu) Copper(I) Iodide (CuI) (6-10 mol%)Ensures sufficient activation of the excess alkyne.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and a solvent.
Solvent Anhydrous DMFA polar aprotic solvent that can facilitate the reaction at higher temperatures.
Temperature 50-70 °CProvides the necessary energy to overcome the activation barrier for the second coupling.
Atmosphere Inert (Nitrogen or Argon)Crucial, especially at elevated temperatures, to maintain catalyst activity.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add the diiodoimidazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq., 5 mol%), and CuI (0.10 eq., 10 mol%).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent/Base Addition: Add anhydrous, degassed DMF and triethylamine (3.0 eq.). Stir for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (2.2 eq.) in a single portion.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60 °C) using an oil bath.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours. The target is the complete consumption of the mono-coupled intermediate.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1. The di-alkynylated product will be significantly less polar than the starting material and the mono-coupled intermediate.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues and provides actionable solutions.

Observation Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd or Cu).2. Insufficiently inert atmosphere.3. Poor quality of reagents (base, solvent).1. Use fresh, high-quality catalysts. CuI should be off-white, not green/brown.2. Improve degassing technique (use freeze-pump-thaw). Ensure all joints are well-sealed.3. Use freshly distilled, anhydrous solvents and bases.
Formation of Black Precipitate (Palladium Black) Decomposition of the Pd(0) catalyst due to oxygen or impurities.Rigorously deoxygenate all solvents and reagents. Purify starting materials if necessary. Consider using a different ligand that stabilizes the Pd center.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Ensure a strictly anaerobic environment.2. Reduce the loading of CuI. In some cases, a copper-free Sonogashira protocol may be necessary.[9]
Reaction Stalls After Mono-coupling (in Protocol 2) 1. Insufficient temperature.2. Insufficient catalyst loading.3. Steric hindrance at the second site.1. Gradually increase the reaction temperature.2. Add a second small portion of the Pd catalyst.3. Increase reaction time or switch to a more active catalyst system (e.g., using a more electron-rich ligand).

Conclusion

The Sonogashira coupling of diiodoimidazoles is a highly effective strategy for synthesizing valuable alkynyl-imidazole building blocks for drug discovery. By carefully controlling key parameters—namely stoichiometry, temperature, and atmospheric conditions—researchers can selectively direct the reaction towards either mono- or di-alkynylation. The protocols and troubleshooting guide provided herein offer a robust framework for successfully implementing this critical transformation, enabling the efficient and reproducible synthesis of complex imidazole derivatives.

References

Application Notes and Protocols: Leveraging 4,5-Diiodo-1-methyl-1H-imidazole for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Kinase Inhibitor Landscape and the Role of Privileged Scaffolds

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, playing a pivotal role in cellular signal transduction pathways that govern cell growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, as well as inflammatory and autoimmune disorders.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Many successful kinase inhibitors share a common structural feature: a heterocyclic core that anchors the molecule within the ATP-binding site of the kinase.[1][3] The imidazole ring, in particular, is a privileged scaffold in medicinal chemistry due to its ability to engage in key hydrogen bonding interactions with the kinase hinge region, a critical factor for potent inhibition.[1][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4,5-diiodo-1-methyl-1H-imidazole as a versatile building block for the synthesis of novel kinase inhibitors. We will delve into the chemical rationale behind its utility, provide detailed, field-proven protocols for its functionalization via palladium-catalyzed cross-coupling reactions, and discuss the subsequent evaluation of the synthesized compounds.

Chemical Rationale: Why this compound?

The efficacy of this compound as a precursor for kinase inhibitors stems from several key features:

  • Dual Points for Diversification: The presence of two iodine atoms at the C4 and C5 positions offers two reactive handles for introducing a wide range of substituents. This allows for the exploration of chemical space in a divergent manner from a single, readily accessible starting material.

  • Differential Reactivity: While not always straightforward, the potential for selective mono-arylation or alkynylation followed by a second, different coupling reaction opens the door to creating highly complex and diverse molecular architectures. This step-wise functionalization is crucial for optimizing structure-activity relationships (SAR).

  • High Reactivity of the Carbon-Iodine Bond: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[5][6] This ensures efficient bond formation under relatively mild conditions, which is advantageous for preserving sensitive functional groups on the coupling partners.

  • The 1-Methyl Group: The methyl group at the N1 position prevents N-arylation side reactions and eliminates tautomerism, simplifying the reaction outcomes and characterization of the products.[7]

The general strategy involves using the di-iodinated imidazole core to introduce aryl or heteroaryl moieties that can mimic the interactions of known kinase inhibitors, such as the pyridinylimidazole class of p38 MAP kinase inhibitors.[1][2]

Synthetic Strategies and Protocols

The primary methods for functionalizing this compound are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These palladium-catalyzed reactions are workhorses in modern synthetic chemistry due to their broad substrate scope and functional group tolerance.[5][8]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds to Aryl and Heteroaryl Systems

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][9][10] In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing the key aryl and heteroaryl groups that occupy the hydrophobic pockets of the ATP-binding site.[1][3]

Below is a representative workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Arylboronic acid (1.1 or 2.2 eq.) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) heat Heat Reaction Mixture (e.g., 80-100 °C) reagents->heat Inert Atmosphere (N₂ or Ar) workup Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O and Brine heat->workup Monitor by TLC/LC-MS purify Column Chromatography workup->purify product Mono- or Di-arylated 1-methyl-1H-imidazole purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4-Aryl-5-iodo-1-methyl-1H-imidazole (Mono-coupling)

  • Rationale: This protocol aims for a selective mono-arylation. The key is to use a slight excess of the di-iodoimidazole starting material relative to the boronic acid to favor the mono-substituted product. Careful monitoring of the reaction progress is crucial to prevent the formation of the di-substituted byproduct.

Materials:

ReagentMolar Equiv.
This compound1.2
Arylboronic acid1.0
Tetrakis(triphenylphosphine)palladium(0)0.05
Potassium Carbonate (K₂CO₃)3.0
1,4-Dioxane-
Water-

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.2 equiv.), the desired arylboronic acid (1.0 equiv.), and potassium carbonate (3.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water. The reaction concentration should be approximately 0.1 M with respect to the arylboronic acid.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-iodo-1-methyl-1H-imidazole.

  • Note on Di-arylation: To synthesize the 4,5-diaryl-1-methyl-1H-imidazole, a similar protocol can be followed, but the stoichiometry should be adjusted to use at least 2.2 equivalents of the arylboronic acid per equivalent of the di-iodoimidazole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][11] This reaction is particularly useful for introducing linear, rigid alkynyl linkers into the kinase inhibitor scaffold, which can probe different regions of the ATP-binding site. The reaction proceeds via a synergistic palladium and copper catalytic cycle.[8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-I L₂ Pd_alkynyl R-Pd(II)-C≡CR' L₂ Pd_complex->Pd_alkynyl Transmetalation Product R-C≡CR' Pd_alkynyl->Product CuI Cu(I) Cu_acetylide Cu-C≡CR' Cu_acetylide->Pd_complex Aryl_Iodide R-I Aryl_Iodide->Pd0 Oxidative Addition Alkyne H-C≡CR' Alkyne->CuI Base Product->Pd0 Reductive Elimination Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of 4,5-Di(alkynyl)-1-methyl-1H-imidazole

  • Rationale: This protocol is designed for the di-alkynylation of the imidazole core. The reactivity of the C-I bond ensures that the reaction proceeds efficiently. An amine base is used both as a base and as a solvent in some cases.

Materials:

ReagentMolar Equiv.
This compound1.0
Terminal Alkyne2.5
Bis(triphenylphosphine)palladium(II) dichloride0.03
Copper(I) Iodide (CuI)0.06
Triethylamine (TEA)-
Tetrahydrofuran (THF)-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.06 equiv.).

  • Add anhydrous and degassed solvents, THF and triethylamine (in a 2:1 ratio).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (2.5 equiv.) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,5-di(alkynyl)-1-methyl-1H-imidazole.

Post-Synthesis Analysis and Characterization

The successful synthesis of the target kinase inhibitors must be confirmed by a suite of analytical techniques.

Analytical TechniquePurpose
LC-MS To confirm the molecular weight of the product and assess its purity.
¹H and ¹³C NMR To elucidate the structure of the synthesized compound and confirm the regiochemistry of the substitution.
HRMS To determine the exact mass of the product, confirming its elemental composition.
Melting Point To assess the purity of a solid compound.

Assay Development for Kinase Inhibitory Activity

Once the desired compounds have been synthesized and characterized, their biological activity must be evaluated. In vitro kinase assays are typically the first step in this process.

A common method is an ELISA-based assay to measure the phosphorylation of a substrate by the target kinase.[1][2] For example, to evaluate inhibitors of p38 MAP kinase, one could measure the phosphorylation of a known p38 substrate.[1][2] The inhibitory activity of the synthesized compounds is typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[3][12]

General Kinase Assay Workflow:

Kinase_Assay start Prepare Assay Plate: - Kinase - Substrate - ATP add_inhibitor Add Synthesized Compound (Varying Concentrations) start->add_inhibitor incubate Incubate at 37 °C add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Phosphorylation (e.g., Antibody-based detection) stop_reaction->detect_signal analyze Calculate IC₅₀ Value detect_signal->analyze

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its di-iodinated nature allows for extensive diversification through robust and well-established synthetic methodologies like the Suzuki-Miyaura and Sonogashira cross-coupling reactions. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize libraries of imidazole-based compounds for screening against various kinase targets, ultimately contributing to the discovery of new therapeutic agents.

References

The Role of 4,5-Diiodo-1-methyl-1H-imidazole in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

Welcome to a comprehensive guide on the applications of 4,5-diiodo-1-methyl-1H-imidazole in materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile building block. Herein, we move beyond simple procedural lists to provide in-depth technical insights, explaining the causal relationships behind experimental choices and ensuring that each protocol is a self-validating system. Our discussion is grounded in authoritative scientific literature, providing you with a trustworthy and robust resource for your research and development endeavors.

Introduction to this compound: A Building Block for Functional Materials

This compound is a halogenated heterocyclic compound that has garnered significant interest in materials science. Its unique structure, featuring two iodine atoms and a methylated imidazole core, offers a confluence of properties that make it an attractive synthon for a variety of advanced materials. The presence of iodine atoms facilitates strong halogen bonding, a highly directional non-covalent interaction that can be exploited for the rational design of supramolecular architectures.[1][2] The imidazole ring itself is a versatile ligand for coordination with metal ions and a precursor for the synthesis of ionic liquids and functional polymers.[3][4]

This guide will explore the synthesis of this compound and its application in the development of coordination polymers, with a forward-looking perspective on its potential in ionic liquids and metal-organic frameworks (MOFs).

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the di-iodination of imidazole, followed by N-methylation. Understanding the nuances of each step is critical for achieving high yields and purity.

Protocol 1: Synthesis of 4,5-Diiodo-1H-imidazole

This protocol is adapted from established methods for the di-iodination of imidazole.[5]

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve imidazole in an aqueous solution of sodium hydroxide (3 equivalents) with cooling in an ice bath.

  • In a separate flask, dissolve iodine (2 equivalents) in tetrahydrofuran.

  • Slowly add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Remove the tetrahydrofuran under reduced pressure at 40 °C. A crude product should precipitate.

  • Collect the crude product by filtration.

  • Purify the crude product by stirring in hot ethyl acetate, followed by cooling and filtration to obtain pure 4,5-diiodo-1H-imidazole.

Causality of Experimental Choices:

  • The use of a strong base like NaOH is essential to deprotonate the imidazole, forming the imidazolate anion, which is a more potent nucleophile for the subsequent reaction with iodine.

  • The reaction is performed at low temperatures to control the exothermicity of the iodination reaction.

  • THF is used as a co-solvent to improve the solubility of iodine.

Protocol 2: N-Methylation of 4,5-Diiodo-1H-imidazole

This protocol employs a standard N-alkylation procedure for imidazoles.[6]

Materials:

  • 4,5-Diiodo-1H-imidazole

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 4,5-diiodo-1H-imidazole in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 equivalents) or sodium hydride (1.1 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain this compound.

Causality of Experimental Choices:

  • The base (K₂CO₃ or NaH) deprotonates the remaining N-H of the imidazole ring, facilitating the nucleophilic attack on the methyl iodide.

  • Anhydrous solvents are crucial to prevent the reaction of the base with water.

  • The choice between a milder base like K₂CO₃ and a stronger base like NaH can influence the reaction rate and may be chosen based on the reactivity of the starting material and desired reaction time.

Application in Coordination Polymers

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The di-iodinated imidazole core of our target molecule can be derivatized to create multitopic ligands capable of forming extended network structures. The iodine atoms play a crucial role in directing the supramolecular architecture through halogen bonding.

Protocol 3: Synthesis of a 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane (bimbI₄) Linker

This protocol is based on the synthesis of a similar linker used in the formation of coordination polymers.[7][8]

Materials:

  • 4,5-Diiodo-1H-imidazole

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Combine 4,5-diiodo-1H-imidazole and potassium carbonate in a round-bottom flask containing acetonitrile.

  • Add 1,4-dibromobutane to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane.

Protocol 4: Synthesis of a Co(II) Coordination Polymer with bimbI₄

This protocol describes the synthesis of a 1D coordination polymer.[7][8]

Materials:

  • 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane (bimbI₄)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve bimbI₄ in DMF.

  • In a separate vial, dissolve CoCl₂·6H₂O in DMF.

  • Slowly diffuse the metal salt solution into the ligand solution at room temperature.

  • Over several days, crystals of the coordination polymer {[Co(bimbI₄)Cl₂]·1.5DMF}n will form.

  • Collect the crystals by filtration and wash with fresh DMF.

The Role of Halogen Bonding:

In the resulting coordination polymer, the iodine atoms on the bimbI₄ linker can form I···I and I···π interactions, which play a significant role in the packing of the polymer chains and the overall crystal structure.[2] These directional interactions are a powerful tool in crystal engineering, allowing for the design of materials with specific topologies and properties.[1]

Workflow for Coordination Polymer Synthesis

G cluster_0 Ligand Synthesis cluster_1 Coordination Polymer Formation A 4,5-Diiodo-1H-imidazole C N-Alkylation Reaction (K2CO3, Acetonitrile, Reflux) A->C B 1,4-Dibromobutane B->C D bimbI4 Linker C->D F Self-Assembly (DMF, Slow Diffusion) D->F E CoCl2·6H2O E->F G 1D Coordination Polymer Crystals F->G

Caption: Synthesis of a Co(II) coordination polymer.

Prospective Applications in Ionic Liquids and Metal-Organic Frameworks

While specific protocols for the use of this compound in ionic liquids and MOFs are not yet prevalent in the literature, its structural motifs suggest significant potential in these areas.

Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, and they have a wide range of applications as solvents and electrolytes.[9] Imidazolium-based ionic liquids are particularly common.[10][11] this compound can be readily converted into an imidazolium salt through N-alkylation.

Conceptual Protocol for Imidazolium Salt Synthesis:

  • React this compound with an alkyl halide (e.g., ethyl bromide) in a suitable solvent like acetonitrile.

  • The resulting imidazolium halide salt can then undergo anion exchange with a desired anion (e.g., BF₄⁻, PF₆⁻) by reacting with a salt of that anion (e.g., NaBF₄, KPF₆).[9]

The presence of the iodine atoms would likely influence the physical properties of the resulting ionic liquid, such as its density and viscosity, and could also introduce interesting intermolecular interactions.

Potential Synthesis of a Di-iodinated Imidazolium Ionic Liquid

G A This compound C Quaternization Reaction A->C B Alkyl Halide (R-X) B->C D 4,5-Diiodo-1-methyl-3-alkyl-1H-imidazolium Halide C->D F Metathesis Reaction D->F E Anion Exchange Salt (M-Y) E->F G 4,5-Diiodo-1-methyl-3-alkyl-1H-imidazolium Y F->G

Caption: A conceptual pathway to di-iodinated ionic liquids.

Metal-Organic Frameworks (MOFs)

MOFs are highly porous materials with applications in gas storage, separation, and catalysis.[12] Imidazole-based ligands are frequently used in the synthesis of a subclass of MOFs known as zeolitic imidazolate frameworks (ZIFs).[2] While this compound itself is a monotopic ligand, it can be functionalized to create di- or tritopic linkers suitable for MOF construction.

For example, the di-iodinated imidazole core could be functionalized with carboxylate groups, which are common coordinating groups in MOF synthesis. The resulting linker could then be reacted with metal salts under solvothermal conditions to form a MOF. The iodine atoms within the MOF pores could serve as sites for specific guest interactions, potentially enhancing selectivity in gas separation or catalytic applications.

Characterization of Materials

A comprehensive characterization of materials derived from this compound is essential to understand their structure and properties.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure of synthesized molecules and polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups present in the materials.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of crystalline materials, including coordination polymers and MOFs.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of crystalline materials.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the materials.
Differential Scanning Calorimetry (DSC) To determine melting points and glass transition temperatures.

Conclusion

This compound is a promising building block for the development of a new generation of functional materials. Its synthesis is achievable through well-established organic chemistry reactions. Its utility has been demonstrated in the construction of coordination polymers where halogen bonding plays a key role in directing the supramolecular architecture. While its application in ionic liquids and MOFs is still an emerging area, the fundamental properties of this molecule suggest a bright future for its use in these and other advanced materials. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the exciting potential of this compound.

References

Application Notes & Protocols: Strategic Functionalization of the C2 Position of Diiodoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds. The 4,5-diiodoimidazole motif serves as a particularly versatile building block, offering two key points for diversification (the iodine-bearing C4 and C5 positions) and a reactive C2-H bond. Selective functionalization of this C2 position, while preserving the synthetically valuable iodo-substituents, is a critical strategy for generating novel molecular architectures. This guide provides a detailed exploration of the predominant methodology for achieving this transformation: regioselective C2-lithiation via deprotonation, followed by electrophilic quench. We will delve into the mechanistic rationale, provide validated, step-by-step protocols, and discuss the critical parameters that ensure high-yield, selective outcomes.

Introduction: The Strategic Value of C2 Functionalization

The imidazole ring is a privileged structure in drug discovery due to its ability to participate in hydrogen bonding and coordinate with metal ions, key interactions in many biological processes. The 4,5-diiodoimidazole core provides a robust platform for building molecular complexity. The iodine atoms are ideal handles for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of diverse aryl, alkyl, and alkynyl groups.

However, direct functionalization of the C2 position unlocks a third vector for structural modification. This allows for the synthesis of 2,4,5-trisubstituted imidazoles, a class of compounds with significant therapeutic potential.[1][2] The primary challenge lies in selectively activating the C2-H bond without initiating unwanted metal-halogen exchange at the C4 or C5 positions. This guide focuses on the most reliable and widely employed strategy to overcome this challenge.

Mechanistic Rationale: Achieving C2 Selectivity

The selective functionalization of 4,5-diiodoimidazole hinges on exploiting the inherent differences in proton acidity across the imidazole ring.

  • N-H vs. C-H Acidity: The proton on the imidazole nitrogen (N-H) is significantly more acidic than any of the carbon-bound protons. Therefore, N-protection is a mandatory first step to prevent the organometallic base from simply performing an acid-base reaction at the nitrogen.

  • C2-H Acidity: The C2 proton is the most acidic C-H bond on the imidazole ring. This is due to the inductive electron-withdrawing effects of the two adjacent nitrogen atoms, which stabilize the resulting carbanion (or organolithium species) formed upon deprotonation.

  • Kinetic vs. Thermodynamic Control: The key to selectivity is kinetic control. At very low temperatures (typically -78 °C), the deprotonation of the acidic C2-H bond by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is a very fast process.[3][4] In contrast, the metal-halogen exchange reaction, which involves the formation of a higher-energy "ate-complex," is significantly slower at these temperatures.[3][5] By forming the C2-lithiated species rapidly and trapping it with an electrophile in situ, the desired C2-functionalized product is formed before significant metal-halogen exchange at C4 or C5 can occur.

The overall workflow is a robust, multi-step sequence that offers high fidelity and broad applicability.

G cluster_0 Workflow for C2 Functionalization A 4,5-Diiodoimidazole (Starting Material) B Step 1: N-Protection (e.g., SEM-Cl, NaH) A->B Isolate Intermediate C N-Protected 4,5-Diiodoimidazole B->C Isolate Intermediate D Step 2: C2-Lithiation (n-BuLi, -78 °C) C->D In situ Generation E C2-Lithiated Intermediate (Highly Reactive) D->E In situ Generation F Step 3: Electrophilic Quench (E+) E->F G C2-Functionalized Product (N-Protected) F->G H Step 4: Deprotection (Optional, e.g., TBAF) G->H I Final Product H->I

Caption: General workflow for selective C2 functionalization.

Detailed Protocols

Safety First: These protocols involve highly reactive and pyrophoric reagents (n-butyllithium) and moisture-sensitive reactions. All procedures must be conducted by trained personnel in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).

Protocol 1: N-Protection of 4,5-Diiodoimidazole with SEM-Cl

The choice of protecting group is critical. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is advantageous due to its stability under strongly basic conditions and its relative ease of cleavage.

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Molar Eq.Notes
4,5-DiiodoimidazoleC₃H₂I₂N₂319.871.0Starting material
Sodium Hydride (60% disp.)NaH24.001.2Pyrophoric solid
SEM-ChlorideC₆H₁₅ClOSi166.721.1Moisture sensitive
Anhydrous DMFC₃H₇NO--Solvent
Anhydrous THFC₄H₈O--Solvent
Saturated NH₄Cl (aq)---Quenching
Ethyl AcetateC₄H₈O₂--Extraction
Brine---Washing

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4,5-diiodoimidazole (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Dissolution: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases. The solution should become clear.

  • Addition of SEM-Cl: Re-cool the mixture to 0 °C and add SEM-chloride (1.1 eq) dropwise via syringe over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor reaction completion by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-SEM-4,5-diiodoimidazole.

Protocol 2: C2-Lithiation and Electrophilic Quench

This protocol details the core C2-functionalization step using the N-protected intermediate from Protocol 1. Benzophenone is used as a representative electrophile.

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Molar Eq.Notes
N-SEM-4,5-diiodoimidazoleC₉H₁₆I₂N₂OSi449.211.0From Protocol 1
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.061.1Pyrophoric liquid
BenzophenoneC₁₃H₁₀O182.221.2Electrophile
Anhydrous THFC₄H₈O--Solvent
Saturated NH₄Cl (aq)---Quenching
Ethyl AcetateC₄H₈O₂--Extraction
Brine---Washing

Step-by-Step Procedure:

  • Preparation: Add N-SEM-4,5-diiodoimidazole (1.0 eq) to a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Dissolution: Dissolve the material in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to ensure regioselectivity.

  • Lithiation: Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe over 15 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Trap: While maintaining the temperature at -78 °C, add a solution of benzophenone (1.2 eq) in a minimal amount of anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Warming & Quenching: Allow the reaction to slowly warm to 0 °C, then quench by the careful addition of saturated aqueous NH₄Cl.

  • Work-up & Purification: Follow steps 8-12 from Protocol 1 to extract, wash, dry, concentrate, and purify the final product, (N-SEM-4,5-diiodoimidazol-2-yl)diphenylmethanol.

Caption: C2-Lithiation and electrophilic quench pathway.

Scope of Electrophiles:

This protocol is highly versatile. The C2-lithiated intermediate is a potent nucleophile that reacts with a wide array of electrophiles.

ElectrophileReagent ExampleResulting C2-Substituent
Aldehyd/KetoneBenzophenone, Acetaldehyde-C(OH)R₂
Formylating AgentDimethylformamide (DMF)-CHO
Alkylating AgentMethyl Iodide, Benzyl Bromide-R
Silylating AgentTrimethylsilyl chloride (TMSCl)-SiMe₃
Carboxylating AgentCO₂ (gas)-COOH
DisulfidesDimethyl disulfide-SMe

Advanced & Alternative Strategies

While C2-lithiation is the workhorse method, modern organic synthesis offers alternative approaches for functionalizing imidazole cores.

  • Direct C-H Arylation: Palladium or copper-catalyzed direct C-H arylation reactions have been developed for various imidazole systems.[6][7] These methods avoid the use of pyrophoric organolithium reagents but often require specific directing groups or harsher conditions, and their application to the 4,5-diiodoimidazole substrate must be carefully optimized to prevent competitive C-I bond activation.

  • Metal-Halogen Exchange on Polyhaloimidazoles: Studies on 1-protected 2,4,5-tribromoimidazoles have shown that certain organometallic reagents can selectively perform a metal-halogen exchange at the C2-bromine.[5] This highlights how the nature of the halogen at C2 (Br vs. H) fundamentally changes the optimal synthetic strategy.

Conclusion

The selective functionalization of the C2 position of 4,5-diiodoimidazole is a powerful tool for medicinal chemists and synthetic researchers. The N-protection followed by a kinetically controlled C2-lithiation and electrophilic quench remains the most robust and versatile method. By carefully controlling reaction parameters, particularly temperature, researchers can reliably generate a diverse library of 2,4,5-trisubstituted imidazoles. These compounds serve as valuable intermediates for further elaboration at the C4 and C5 positions, enabling the rapid exploration of chemical space in drug discovery and materials science programs.

References

Introduction: Unveiling the Catalytic Potential of a Differentiated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 4,5-diiodo-1-methyl-1H-imidazole in modern catalytic synthesis.

This compound is a specialized heterocyclic compound whose value in catalysis is primarily expressed through its role as a highly versatile and strategically vital precursor. While not typically employed as a catalyst in its own right, its unique structural features—a methylated imidazole core flanked by two reactive iodine atoms—provide an exceptional platform for the design and synthesis of advanced ligands, organocatalysts, and complex molecular architectures.

The presence of two carbon-iodine (C-I) bonds at the C4 and C5 positions is the cornerstone of its utility. These bonds are inherently susceptible to a wide array of transformative chemical reactions, most notably transition-metal-catalyzed cross-coupling. This reactivity allows for the programmed and sequential introduction of diverse functional groups, enabling chemists to build intricate, multi-substituted imidazole scaffolds with precise control. Furthermore, the imidazole backbone is a well-established precursor to N-Heterocyclic Carbenes (NHCs), a dominant class of organocatalysts and ancillary ligands in transition metal catalysis. The diiodo substitution pattern offers a unique opportunity to modulate the steric and electronic properties of these resulting NHCs, thereby fine-tuning the performance of the final catalytic system.

This guide provides detailed application notes and protocols that explore the primary roles of this compound as a precursor to sophisticated catalytic systems.

Part 1: A Precursor for Electronically Modified N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have revolutionized catalysis, serving as powerful organocatalysts and as highly effective, strongly σ-donating ligands for transition metals.[1][2] The synthesis of NHCs typically proceeds through the deprotonation of a corresponding imidazolium salt. This compound is an ideal starting material for creating NHCs with unique electronic properties, where the iodine atoms act as electron-withdrawing groups, influencing the stability and reactivity of the carbene and its metal complexes.

The conversion to an NHC precursor involves the quaternization of the N3 nitrogen atom to form a 4,5-diiodo-1,3-dialkyl-1H-imidazolium salt. This salt can then be used to generate the free carbene in situ for direct use in organocatalysis or for the formation of a metal-NHC complex.

NHC_Formation cluster_start Starting Material cluster_precursor NHC Precursor Synthesis cluster_generation Carbene Generation & Application A This compound B 4,5-Diiodo-1,3-dialkyl-1H-imidazolium Salt A->B Alkylation (e.g., R-X) C Free 4,5-Diiodo-NHC B->C Deprotonation (Base) D Metal-NHC Catalytic Complex C->D Metal Precursor (e.g., Pd(OAc)₂) Sequential_Coupling A This compound B Step 1: Selective Coupling (e.g., Sonogashira, <1.0 eq R¹-H) C 4-Iodo-5-alkynyl-1-methyl-1H-imidazole B->C Forms Mono-functionalized Intermediate D Step 2: Second Coupling (e.g., Suzuki, R²-B(OH)₂) E 4-Aryl-5-alkynyl-1-methyl-1H-imidazole (Unsymmetrical Product) D->E Forms Di-functionalized Product

References

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Suzuki Coupling of 4,5-diiodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselective Suzuki-Miyaura coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with 4,5-diiodo-1-methyl-1H-imidazole and need to control the site of C-C bond formation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to help you navigate the complexities of this powerful reaction.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of Suzuki coupling on this compound, and why?

Answer: In the absence of strongly directing ligands, the Suzuki-Miyaura coupling on this compound typically shows a preference for reaction at the C5 position. This inherent selectivity is primarily governed by electronic factors. The C5 position is adjacent to the methylated nitrogen (N1), making it more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst.

The key factors influencing this intrinsic selectivity are:

  • Electronic Effects: The C5 carbon-iodine bond is more polarized due to its proximity to the N1-methyl group, making it a more electrophilic site. Computational studies on similar dihalogenated heterocycles have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often larger at the more reactive site, facilitating interaction with the palladium catalyst's HOMO.[1]

  • Steric Hindrance: The C4 position is flanked by the N1-methyl group and the C5-iodo substituent, creating a more sterically congested environment compared to the C5 position.

This inherent preference for C5 allows for predictable synthesis of 5-aryl-4-iodo-1-methyl-1H-imidazoles under "standard" Suzuki conditions, often employing catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).[2][3]

Q2: How can I reverse the selectivity and favor coupling at the C4 position?

Answer: Achieving selective coupling at the less reactive C4 position requires overcoming the intrinsic electronic preference. This is a classic challenge in cross-coupling chemistry that can be addressed by carefully selecting the catalyst system. The strategy revolves around using sterically bulky ligands that modify the palladium catalyst's behavior.

By employing palladium catalysts with bulky N-heterocyclic carbene (NHC) or phosphine ligands, the steric environment around the metal center is significantly altered. This can reverse the selectivity, favoring the more sterically accessible C4 position. For instance, hindered ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or bulky phosphines such as P(tBu)₃ can make the approach to the sterically encumbered C5 position more difficult, thereby promoting oxidative addition at the C4-I bond.[1][4][5] This phenomenon is a powerful example of catalyst control overriding the substrate's inherent reactivity.[4][5]

Q3: What specific catalyst systems are recommended for C4 vs. C5 selectivity?

Answer: The choice of palladium precatalyst and ligand is the most critical factor for controlling regioselectivity. Based on literature for dihaloazoles, the following systems can be proposed as starting points for optimization.[4][5]

Target PositionPalladium PrecatalystLigandProposed Rationale
C5 (Electronic Control) Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosThese ligands are effective but less sterically demanding than those for C4, allowing the reaction to proceed at the more electronically activated C5 site.
C4 (Steric Control) Pd(OAc)₂ or Pd₂(dba)₃RuPhos or BrettPhosThese are highly bulky biaryl phosphine ligands that sterically block the C5 position, forcing the catalyst to react at the less hindered C4 position.

This table is a guideline based on principles from related dihaloazole systems. Experimental validation is crucial.

Q4: How do the base and solvent affect regioselectivity?

Answer: While the catalyst system is the primary driver of regioselectivity, the base and solvent play crucial supporting roles and can influence both yield and selectivity.

  • Base: The base is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[6][7] For regioselectivity, a base that does not interfere with the catalyst-ligand complex is ideal. Common choices like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The choice of base can sometimes subtly influence the active catalyst species, but it is generally considered a secondary factor for controlling regioselectivity compared to the ligand.

  • Solvent: The solvent must solubilize the reactants and catalyst. Aprotic polar solvents like 1,4-dioxane, THF, or DME, often with a small amount of water, are standard for Suzuki couplings.[2][3] The solvent can influence catalyst stability and activity, but dramatic switches in regioselectivity based solely on solvent choice are uncommon for this substrate, unlike in some other dihalopyrrole systems.[2]

Troubleshooting Guide

Problem 1: Low or no conversion to product.
  • Possible Cause: Inactive catalyst.

    • Solution: Ensure the palladium precatalyst is properly activated to the Pd(0) state. Use fresh, high-quality catalysts and ligands. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that activates reliably.

  • Possible Cause: Poor quality reagents.

    • Solution: Use anhydrous solvents and ensure the boronic acid has not decomposed (boronic acids can dehydrate to form unreactive boroxines). Ensure the base is dry and of sufficient strength.

  • Possible Cause: Reaction temperature is too low.

    • Solution: While some modern catalysts work at room temperature, Suzuki couplings often require heating (e.g., 80-110 °C) to drive the reaction, particularly the oxidative addition step with less reactive halides.[8]

Problem 2: Poor regioselectivity (mixture of C4 and C5 isomers).
  • Possible Cause: Incorrect catalyst/ligand combination.

    • Solution: This is the most likely cause. To favor C4, ensure a sufficiently bulky ligand (e.g., RuPhos, BrettPhos) is used in the correct ratio to palladium (typically 1:1 to 2:1 ligand:Pd). To favor C5, use a less bulky ligand (e.g., SPhos) or a standard catalyst like PdCl₂(dppf).

  • Possible Cause: Reaction temperature is too high.

    • Solution: Excessive heat can sometimes erode selectivity by providing enough energy to overcome the activation barrier at the undesired position. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Possible Cause: Catalyst speciation issues.

    • Solution: In some cases, ligand-free conditions or the formation of palladium nanoparticles can lead to unexpected selectivity.[1] Ensure proper mixing and use of well-defined precatalysts to maintain a homogeneous catalytic species.

Problem 3: Significant formation of the diarylated by-product.
  • Possible Cause: Incorrect stoichiometry.

    • Solution: Use a slight excess of the diiodoimidazole substrate relative to the boronic acid (e.g., 1.1-1.2 equivalents of diiodoimidazole to 1.0 equivalent of boronic acid) to favor mono-arylation.

  • Possible Cause: Catalyst properties.

    • Solution: Bulky ligands that promote a second, intramolecular oxidative addition before the catalyst dissociates from the mono-arylated product can sometimes lead to diarylation.[9] If this is an issue, screening different ligands or slightly lowering the reaction temperature might be necessary.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Selective Suzuki Coupling at the C5-Position

This protocol is designed to favor the electronically preferred C5 position.

  • Reagent Setup: To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this mixture to the reaction vial.

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes, or by using freeze-pump-thaw cycles.

  • Reaction: Seal the vial and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting diiodoimidazole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 5-aryl-4-iodo-1-methyl-1H-imidazole.

Protocol 2: General Procedure for Selective Suzuki Coupling at the C4-Position

This protocol uses a bulky ligand to sterically direct the coupling to the C4 position.

  • Reagent Setup: To an oven-dried reaction vial, add this compound (1.2 eq), the desired arylboronic acid (1.0 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.01 eq) and RuPhos (0.02 eq). Add this mixture to the reaction vial.

  • Solvent Addition & Degassing: Add degassed 1,4-dioxane. Degas the final mixture thoroughly as described in Protocol 1.

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1 to isolate the 4-aryl-5-iodo-1-methyl-1H-imidazole.

Visualization of Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-I RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' Byproduct B(OH)₂-X RE->OA Pd(0)L_n Product R-Ar' RE->Product Reactant1 R-I (Diiodoimidazole) Reactant1->OA Reactant2 Ar'-B(OH)₂ Reactant2->TM Base Base (e.g., K₂CO₃) Base->TM Regioselectivity cluster_substrate Substrate: this compound cluster_factors Controlling Factors cluster_catalyst Catalyst System cluster_outcome Reaction Outcome C5 C5-I Bond Electronics Electronic Effects (More electrophilic) C5->Electronics C4 C4-I Bond Sterics Steric Hindrance (Less accessible) C4->Sterics ReactAtC5 Selective Coupling at C5 Electronics->ReactAtC5 ReactAtC4 Selective Coupling at C4 Sterics->ReactAtC4 SmallLigand Pd with less bulky ligand (e.g., SPhos) SmallLigand->Electronics Follows electronic preference BulkyLigand Pd with bulky ligand (e.g., RuPhos) BulkyLigand->Sterics Dominated by sterics Troubleshooting_Workflow Start Problem: Poor Regioselectivity CheckCatalyst Is the catalyst/ligand system correct for the desired isomer? Start->CheckCatalyst CheckTemp Is the reaction temperature optimized? CheckCatalyst->CheckTemp Yes Solution1 Select appropriate ligand: Bulky for C4, less bulky for C5. CheckCatalyst->Solution1 No CheckPurity Are all reagents (boronic acid, base) pure and dry? CheckTemp->CheckPurity Yes Solution2 Screen temperatures. (e.g., 80°C, 100°C, 120°C) CheckTemp->Solution2 No CheckStoich Is stoichiometry correct to avoid diarylation? CheckPurity->CheckStoich Yes Solution3 Use fresh, high-purity reagents. CheckPurity->Solution3 No Solution4 Use slight excess of diiodoimidazole for mono-arylation. CheckStoich->Solution4 No

References

Technical Support Center: Purification of 4,5-diiodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Welcome to the technical support guide for the purification of 4,5-diiodo-1-methyl-1H-imidazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, halogen-rich building block. The synthesis of di-iodinated imidazoles can often result in a mixture of closely related impurities, making effective purification critical for downstream applications. This guide provides a framework of frequently asked questions, detailed troubleshooting protocols, and the underlying chemical principles to help you achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile largely depends on the synthetic route. However, common contaminants typically include:

  • Unreacted Starting Materials: This could be 1-methylimidazole if you are performing a direct iodination, or 4,5-diiodo-1H-imidazole if you are performing an N-methylation as the final step.

  • Mono-iodinated Species: Incomplete iodination can lead to residual 4-iodo-1-methyl-1H-imidazole.

  • Regioisomers: Depending on the synthetic strategy, isomeric products like 2,4-diiodo-1-methyl-1H-imidazole could form, although 4,5-di-iodination is often favored.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, THF) and inorganic salts from the workup are common.

Q2: Which purification method is generally most effective: recrystallization or column chromatography?

Both methods are effective, and the best choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is often the preferred method for larger quantities (>1 g) as it is typically more efficient and cost-effective. It is excellent for removing impurities with significantly different solubility profiles.

  • Silica Gel Column Chromatography is ideal for smaller scales or when impurities are structurally very similar to the product (i.e., have similar polarities), making separation by recrystallization difficult.[1]

Q3: How do I choose an appropriate solvent system for recrystallization?

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, which is a moderately polar compound, good starting points for screening include:

  • Single Solvents: Isopropanol, ethanol, ethyl acetate, or acetonitrile.

  • Mixed Solvent Systems: An ethyl acetate/hexane or dichloromethane/hexane system can be very effective. Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at reflux, then slowly add the less polar anti-solvent (e.g., hexane) until turbidity persists.[2]

Q4: How can I quickly assess the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An excellent first pass to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of high purity.

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. Integration of the proton signals can help quantify impurities if their peaks are well-resolved.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., area % purity).[3]

Q5: What are the recommended storage conditions for the purified compound?

Halogenated organic compounds, especially iodo-derivatives, can be sensitive to light and heat.[4] To prevent degradation, store the purified this compound in a tightly sealed amber vial in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[1] For long-term storage, refrigeration is recommended.

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process.

Problem Encountered Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization 1. The product is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used during dissolution.3. Premature crystallization occurred during hot filtration.1. Re-evaluate your solvent system. Consider a mixed-solvent system to reduce solubility at room temperature.2. Use the absolute minimum amount of hot solvent required to dissolve the crude material.3. Pre-warm your filtration apparatus (funnel, filter paper, receiving flask) before filtering the hot solution.[1]
Product Fails to Crystallize ("Oils Out") 1. Significant impurities are present, inhibiting crystal lattice formation.2. The solution is supersaturated, or cooling is too rapid.1. Try adding a seed crystal from a previous batch. If unavailable, gently scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.[1]2. If oiling out persists, consider purifying a small portion by column chromatography to obtain pure seed crystals, or purify the entire batch chromatographically.
Colored Impurities Persist in Final Product 1. Highly conjugated or polymeric byproducts were formed during the synthesis.2. Trace amounts of iodine may be present.1. During recrystallization, after dissolving the crude product, add a small amount of activated charcoal to the hot solution and reflux for 5-10 minutes before performing a hot filtration.[2]2. If residual iodine is suspected, wash the crude solid or an organic solution of the product with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) during the initial workup.[5]
Multiple Spots on TLC After Purification 1. Recrystallization: The chosen solvent did not effectively differentiate between the product and a key impurity.2. Chromatography: The chosen eluent system has poor resolution.1. Re-screen for a more selective recrystallization solvent. Alternatively, subject the material to column chromatography.2. Optimize the mobile phase. If spots are too close, use a less polar solvent system or try a different solvent mixture (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).

Part 3: Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

This diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow Start Crude this compound TLC Analyze by TLC Start->TLC Decision Purity Acceptable? TLC->Decision Scale Reaction Scale? Decision->Scale  No Final_Purity Assess Final Purity (NMR, MP, HPLC) Decision->Final_Purity  Yes Recrystallize Perform Recrystallization Scale->Recrystallize > 1 g Chromatography Perform Column Chromatography Scale->Chromatography < 1 g Recrystallize->Final_Purity Chromatography->Final_Purity End Store Purified Product Final_Purity->End

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Recrystallization

This protocol is ideal for removing impurities with different solubility characteristics, such as unreacted starting materials or inorganic salts.

1. Solvent System Selection (Small-Scale Test): a. Place ~20-30 mg of your crude material into several small test tubes. b. Add a few drops of a candidate solvent (e.g., isopropanol, ethyl acetate) to each tube. c. Observe solubility at room temperature. A good solvent will not fully dissolve the solid. d. Gently heat the tubes that showed poor room-temperature solubility. The solid should dissolve completely. e. Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. f. The system that yields a high recovery of crystalline solid is your best choice.

2. Bulk Recrystallization Procedure: a. Place the crude this compound into an appropriately sized round-bottom flask. b. Add the chosen solvent in small portions while heating the mixture to reflux with stirring. Continue adding solvent until the solid just dissolves completely. c. (Optional Decolorization): If the solution is colored, remove it from the heat, add a small amount (~1-2% by weight) of activated charcoal, and reflux for an additional 5-10 minutes. d. (Optional Hot Filtration): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.[2] e. Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. f. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. h. Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is highly effective for separating compounds with small differences in polarity.

1. Preliminary TLC Analysis: a. Dissolve a small amount of crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a TLC plate and elute with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that gives good separation between your product spot and any impurity spots. The ideal Rf (retention factor) for your product is typically between 0.25 and 0.40.

2. Column Preparation and Elution: a. Stationary Phase: Use silica gel (230-400 mesh) for optimal resolution. b. Sample Loading: i. Wet Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent and load it directly onto the column. ii. Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent to dryness. Sprinkle the resulting free-flowing powder evenly onto the top of the column. c. Elution: i. Begin eluting with a non-polar solvent (e.g., 100% hexane) to wash down any non-polar impurities. ii. Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution). For example, start with 95:5 Hexane:Ethyl Acetate, then move to 90:10, 80:20, and so on. iii. Collect fractions and monitor them by TLC to identify which ones contain the pure product. d. Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Purification Complete. Assess Purity. CheckPurity Is product pure by TLC/NMR? Start->CheckPurity CheckYield Is yield acceptable? CheckPurity->CheckYield Yes Problem Identify Issue CheckPurity->Problem No CheckYield->Problem No Success Process Successful CheckYield->Success Yes LowYield Low Yield Problem->LowYield Yield Issue Impure Product Impure Problem->Impure Purity Issue OilingOut Oils Out Problem->OilingOut Physical Form Issue Colored Product Colored Problem->Colored Appearance Issue Sol_Loss Action: Check mother liquor. Minimize solvent volume next time. LowYield->Sol_Loss Sol_Choice Action: Re-screen solvents. Consider chromatography. Impure->Sol_Choice Nucleation Action: Add seed crystal or scratch flask. If fails, purify via column. OilingOut->Nucleation Charcoal Action: Use activated charcoal. Consider Na2S2O3 wash. Colored->Charcoal

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 4,5-diiodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4,5-diiodo-1-methyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this challenging synthesis. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common hurdles and successfully synthesize this valuable compound.

Introduction to the Synthesis

The synthesis of this compound is typically approached as a two-step process. First, the imidazole ring is di-iodinated to form 4,5-diiodo-1H-imidazole. This intermediate is then N-methylated to yield the final product. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and reproducibility. This guide will dissect these challenges and provide robust solutions.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Imidazole Imidazole Diiodoimidazole 4,5-diiodo-1H-imidazole Imidazole->Diiodoimidazole Step 1: Di-iodination (I₂, NaOH, THF/H₂O) Target This compound Diiodoimidazole->Target Step 2: N-methylation (CH₃I, NaH, THF)

Caption: Two-step synthesis of this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format, providing explanations and actionable solutions.

Step 1: Synthesis of 4,5-diiodo-1H-imidazole

Question 1: My yield of 4,5-diiodo-1H-imidazole is consistently low, and I observe a mixture of mono-iodinated and tri-iodinated byproducts. What's going wrong?

Answer: This is a classic regioselectivity and stoichiometry issue in the electrophilic iodination of the imidazole ring. The imidazole ring is highly activated towards electrophilic substitution, making it prone to over-iodination.[1] Here are the primary causes and solutions:

  • Incorrect Stoichiometry: Using an insufficient amount of iodine will lead to incomplete di-iodination, resulting in mono-iodoimidazoles. Conversely, a large excess of iodine can promote the formation of 2,4,5-triiodoimidazole.

  • Inefficient Deprotonation: The reaction proceeds via the imidazolate anion, which is a more potent nucleophile than neutral imidazole. Incomplete deprotonation can slow down the desired reaction and lead to side products.

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions.

Solutions:

  • Optimize Stoichiometry: A molar ratio of approximately 2.0 to 2.1 equivalents of elemental iodine per equivalent of imidazole is generally effective. It is also crucial to use a sufficient excess of a strong base, such as sodium hydroxide (around 3 equivalents), to ensure complete deprotonation of imidazole.[2]

  • Control Reagent Addition: The dropwise addition of the iodine solution to the cooled imidazole solution is critical. This maintains a low concentration of the electrophile in the reaction mixture, favoring the desired di-iodination over tri-iodination.

  • Maintain Low Temperature: Conducting the reaction at a low temperature, typically 0 °C in an ice bath, helps to control the reaction rate and improve selectivity.[2]

Question 2: I'm having trouble with the solubility of elemental iodine in my reaction solvent. How can I improve this?

Answer: Elemental iodine has poor solubility in water. To address this, a co-solvent system is highly recommended. A mixture of tetrahydrofuran (THF) and water is an effective solvent system for this reaction.[2] The THF helps to dissolve the iodine, while the water dissolves the sodium hydroxide and the imidazole salt. This biphasic system, with vigorous stirring, allows for efficient reaction at the interface.

Alternatively, the use of potassium iodide (KI) can enhance the solubility of iodine in aqueous media through the formation of the triiodide ion (I₃⁻), which is a soluble and effective iodinating agent.[3]

Question 3: The workup procedure is messy, and I'm losing product during purification. What is an efficient purification strategy?

Answer: A common issue during workup is the precipitation of the product along with unreacted starting materials and byproducts. Here is a robust purification protocol:

  • Neutralization and Filtration: After the reaction is complete, carefully neutralize the reaction mixture to a pH of 7-8 with an acid like glacial acetic acid.[2] This will precipitate the crude 4,5-diiodo-1H-imidazole. The crude product can be collected by vacuum filtration.

  • Solvent Trituration/Recrystallization: The primary impurity is often the mono-iodinated imidazole, which has different solubility properties. Washing the crude solid with a suitable organic solvent can remove more soluble impurities. For higher purity, recrystallization is effective. A mixture of isopropanol and n-hexane is a good solvent system for this purpose.[4] A patent for a similar process suggests purifying the crude product by stirring it in warm ethyl acetate.[2]

Step 2: N-methylation of 4,5-diiodo-1H-imidazole

Question 4: The N-methylation of 4,5-diiodo-1H-imidazole is not proceeding to completion, or the reaction is very slow. Why is this happening?

Answer: The primary challenge in this step is the reduced nucleophilicity of the imidazole nitrogen and potential steric hindrance.

  • Reduced Nucleophilicity: The two electron-withdrawing iodine atoms at positions 4 and 5 decrease the electron density of the imidazole ring, making the nitrogen atoms less nucleophilic compared to unsubstituted imidazole.

  • Steric Hindrance: The bulky iodine atoms can sterically hinder the approach of the methylating agent to the N-1 position.[5][6]

Solutions:

  • Use a Strong Base: To overcome the reduced nucleophilicity, it is essential to use a strong, non-nucleophilic base to fully deprotonate the imidazole, generating the much more reactive imidazolide anion. Sodium hydride (NaH) is an excellent choice for this purpose.

  • Choice of Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction as they will not interfere with the strong base and can help to solvate the imidazolide anion.

  • Appropriate Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and commonly used methylating agent that is suitable for this reaction.

Question 5: I am observing the formation of a significant amount of a byproduct that appears to be a quaternary salt. How can I prevent this?

Answer: The formation of a quaternary imidazolium salt occurs when the N-methylated product undergoes a second methylation. This is a common side reaction in the alkylation of imidazoles.[5]

Solutions:

  • Control Stoichiometry: Use a slight excess of the 4,5-diiodo-1H-imidazole relative to the methyl iodide to ensure that the methylating agent is the limiting reagent. A molar ratio of 1.0 equivalent of 4,5-diiodo-1H-imidazole to 1.05-1.1 equivalents of methyl iodide is a good starting point.

  • Control Temperature: Add the methyl iodide dropwise at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This helps to control the reaction rate and minimize over-methylation.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of the quaternary salt.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis?

A1:

  • Iodine: Elemental iodine is corrosive and can cause severe burns. It is also a respiratory irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide: NaOH is a strong caustic base. Avoid contact with skin and eyes.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Methyl Iodide: CH₃I is a potent methylating agent and is classified as a potential carcinogen. It is also toxic and should be handled with extreme care in a fume hood.

Q2: Are there alternative iodinating agents I can use for the first step?

A2: Yes, other electrophilic iodinating agents can be used. N-Iodosuccinimide (NIS) is a milder and often more selective iodinating agent that can be used, sometimes in the presence of a catalytic amount of an acid.[7] However, for the synthesis of the di-iodo compound, elemental iodine under basic conditions is a cost-effective and high-yielding method.[2]

Q3: How can I confirm the identity and purity of my final product, this compound?

A3: The structure and purity of the final compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure. You should expect to see a singlet for the N-methyl protons and singlets for the C2-H and C4/5-I protons in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (333.90 g/mol ).[8]

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is 144-145 °C.[9]

Q4: Can I perform a one-pot synthesis of this compound from 1-methylimidazole?

A4: While theoretically possible, a one-pot synthesis is likely to be challenging. The direct di-iodination of 1-methylimidazole would require careful control of reaction conditions to avoid the formation of a mixture of mono- and di-iodinated products, as well as potential iodination at the C2 position. A stepwise approach with isolation and purification of the 4,5-diiodo-1H-imidazole intermediate generally provides better control and a purer final product.

Experimental Protocols

Protocol 1: Synthesis of 4,5-diiodo-1H-imidazole

This protocol is adapted from a high-yielding patented procedure.[2]

Materials:

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Elemental iodine (I₂)

  • Tetrahydrofuran (THF)

  • Water

  • Glacial acetic acid

  • Ethyl acetate

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and an ice bath, dissolve 3 equivalents of sodium hydroxide in water.

  • To this solution, add 1 equivalent of imidazole and stir until it is completely dissolved.

  • Cool the solution to 0 °C using the ice bath.

  • In a separate flask, dissolve 2 equivalents of elemental iodine in THF.

  • Slowly add the iodine-THF solution dropwise to the cooled imidazole solution while maintaining the temperature at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully adjust the pH of the mixture to 7-8 with glacial acetic acid.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Filter the resulting solid precipitate and wash it with water.

  • To purify the crude product, add it to ethyl acetate and stir at 40 °C for 1 hour.

  • Cool the mixture to room temperature, filter the solid, wash with a small amount of cold ethyl acetate, and dry under vacuum to obtain 4,5-diiodo-1H-imidazole as a white solid.

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on standard N-alkylation methods, optimized for this specific substrate.

Materials:

  • 4,5-diiodo-1H-imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add 1.1 equivalents of sodium hydride (pre-washed with anhydrous hexane to remove mineral oil) to a flame-dried reaction flask.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1 equivalent of 4,5-diiodo-1H-imidazole in anhydrous THF.

  • Slowly add the 4,5-diiodo-1H-imidazole solution to the NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).

  • Slowly add 1.05 equivalents of methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation

Table 1: Troubleshooting Summary for the Synthesis of this compound

Problem Potential Cause(s) Suggested Solutions
Step 1: Low yield of 4,5-diiodo-1H-imidazole - Incorrect stoichiometry of iodine and base- Incomplete deprotonation of imidazole- High reaction temperature- Use ~2.1 eq. of I₂ and ~3 eq. of NaOH- Ensure complete dissolution of NaOH before adding imidazole- Maintain reaction temperature at 0 °C
Step 1: Formation of byproducts - Over-iodination (tri-iodoimidazole)- Under-iodination (mono-iodoimidazole)- Slow, dropwise addition of iodine solution- Precise control of iodine stoichiometry
Step 2: Slow or incomplete N-methylation - Reduced nucleophilicity of di-iodoimidazole- Steric hindrance from iodine atoms- Use a strong base like NaH for complete deprotonation- Use a reactive methylating agent like CH₃I
Step 2: Formation of quaternary salt - Over-methylation of the product- Use a slight excess of the di-iodoimidazole- Control temperature and monitor reaction by TLC

Visualizations

Troubleshooting_Diiodination cluster_0 Troubleshooting Low Yield in Di-iodination Start Low Yield of 4,5-diiodo-1H-imidazole CheckStoichiometry Check Stoichiometry (I₂ and NaOH) Start->CheckStoichiometry CheckTemp Check Reaction Temperature CheckStoichiometry->CheckTemp Stoichiometry Correct AdjustStoichiometry Adjust to ~2.1 eq. I₂ and ~3 eq. NaOH CheckStoichiometry->AdjustStoichiometry Incorrect CheckAddition Check Rate of Iodine Addition CheckTemp->CheckAddition Temp = 0 °C LowerTemp Maintain at 0 °C with Ice Bath CheckTemp->LowerTemp Too High OptimizePurification Optimize Purification (Recrystallization) CheckAddition->OptimizePurification Addition is Slow/Dropwise SlowAddition Add Iodine Solution Dropwise CheckAddition->SlowAddition Too Fast

Caption: A troubleshooting workflow for low yield in the di-iodination step.

N_Methylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Diiodoimidazole 4,5-diiodo-1H-imidazole Imidazolide 4,5-diiodoimidazolide anion Diiodoimidazole->Imidazolide + NaH Product This compound Imidazolide->Product + CH₃I H2 H₂ (gas) Imidazolide->H2 MethylIodide CH₃-I NaI NaI Product->NaI NaH NaH

Caption: Simplified mechanism of N-methylation of 4,5-diiodo-1H-imidazole.

References

Technical Support Center: Optimizing Palladium-Catalyzed Diiodoimidazole Coupling

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving diiodoimidazole substrates. As a core scaffold in medicinal chemistry and materials science, the successful functionalization of diiodoimidazoles is often a critical step in synthesis campaigns.[1] However, their unique electronic properties and the presence of two reactive sites can present significant challenges.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It is designed to move beyond simple protocols by explaining the underlying chemical principles, helping you to not only solve immediate experimental issues but also to develop a robust, intuitive approach to reaction optimization.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction shows low or no conversion. Where should I start troubleshooting?

This is the most common issue encountered. A systematic approach is crucial. The problem almost always lies within one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

Expert Insight: Before making drastic changes, always confirm the basics. Re-verify the stoichiometry and concentration of your reagents. An improperly calibrated balance or a simple calculation error can be a frustratingly common source of failure. Ensure all reagents are pure, as trace impurities can poison the catalyst.[2]

A logical troubleshooting workflow can help isolate the variable causing the issue.

TroubleshootingWorkflow start Low or No Conversion Detected catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Assess Reaction Conditions start->conditions reagents 3. Verify Reagent Quality start->reagents precatalyst Use a Pre-formed Pd(0) Sourceor a Modern Precatalyst (e.g., G3-Pd) catalyst->precatalyst Is in-situ reduction of Pd(II) failing? ligand_ratio Optimize Pd:Ligand Ratio (Typically 1:1 to 1:2) catalyst->ligand_ratio Is ligand dissociation/decomposition an issue? ligand_choice Screen Different Ligand Classes (e.g., Buchwald Biarylphosphines, NHCs) catalyst->ligand_choice Is oxidative addition the slow step? base Screen Bases: Weak (K2CO3, Cs2CO3) Strong (K3PO4, t-BuONa) conditions->base Is transmetalation slow or are there base-sensitive functional groups? solvent Solvent System: Ensure adequate solubility. Try polar aprotic (Dioxane, DMF) or non-polar (Toluene). conditions->solvent Are reagents fully dissolved? temperature Increase Temperature Incrementally (e.g., 80°C -> 100°C -> 120°C) conditions->temperature Is the reaction sluggish? purity Purify Starting Materials (Recrystallize, Distill, or Filter) reagents->purity Suspect catalyst poisoning? degas Ensure Rigorous Degassing of Solvents and Reaction Vessel reagents->degas Is Pd(0) being oxidized by air?

Caption: A troubleshooting decision tree for failed coupling reactions.

Q2: How do I choose the right Palladium source and Ligand? This seems like a black box.

The choice of catalyst and ligand is the most critical factor for success. The goal is to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]

Palladium Precursor:

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common, air-stable, and cost-effective. However, they must be reduced in situ to the active Pd(0) state.[4] This reduction step can be inefficient and is a frequent point of failure.

  • Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources bypass the need for in situ reduction, providing a more reliable entry into the catalytic cycle. However, they can be more sensitive to air and may require handling in a glovebox.[5]

  • Modern Precatalysts (e.g., Buchwald G3/G4, PEPPSI™): These are often the best choice for challenging substrates.[2] They are air-stable Pd(II) complexes designed to reliably generate a specific, highly active monoligated Pd(0) species upon activation, improving reaction reproducibility.

Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For diiodoimidazoles, which can be electron-rich and act as ligands themselves, the choice is vital.[6][7]

  • Triphenylphosphine (PPh₃): A standard, inexpensive ligand. Often insufficient for activating the C-I bonds of heteroaromatics, especially at lower temperatures.

  • Bulky, Electron-Rich Phosphines (e.g., Buchwald Biaryl Phosphines like XPhos, SPhos; cataCXium® A): These are the workhorses of modern cross-coupling.[8] The steric bulk promotes reductive elimination (the product-forming step), while the electron-donating character facilitates the oxidative addition of the aryl iodide to the Pd(0) center.

  • N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes): These are very strong electron-donating ligands that form robust bonds with palladium, creating highly active and thermally stable catalysts.[6][9] They are particularly effective for coupling with less reactive partners like aryl chlorides, but are also excellent for iodo-heterocycles.

Table 1: Representative Catalyst Systems for Screening

Catalyst SystemPd Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Rationale & Comments
A: Standard Pd(OAc)₂ (2%)PPh₃ (4-8%)K₂CO₃Toluene/H₂O100A common starting point, but may be ineffective for diiodoimidazoles.[10]
B: Buchwald Pd₂(dba)₃ (1-2%)XPhos (2-4%)K₃PO₄Dioxane80-110A robust system for many heteroaryl couplings. The strong base aids transmetalation.[7]
C: NHC-Based Pd(OAc)₂ (2%)IPr·HCl (4%)NaOt-BuToluene100-120Highly active catalyst, good for sterically hindered or electron-rich substrates. Requires strong base.[9]
D: Precatalyst XPhos-Pd-G3 (2%)None neededCs₂CO₃t-AmylOH100Air-stable precatalyst provides reliable generation of the active species.[2]
Q3: I am struggling with selectivity. How can I favor mono-coupling over di-coupling?

Controlling selectivity is a significant challenge with diiodo-substrates. Several strategies can be employed, often in combination:

  • Stoichiometry: The most straightforward approach is to use a sub-stoichiometric amount of the coupling partner (e.g., 0.9-1.1 equivalents of boronic acid for a Suzuki reaction). This relies on the mono-coupled product being less reactive than the diiodo starting material.

  • Steric Hindrance: If the iodine atoms are in sterically distinct environments (e.g., C2 vs. C5 on a substituted imidazole), the less hindered position will typically react first. You can leverage this by choosing a bulky coupling partner or a bulky ligand on the palladium catalyst.

  • Electronic Effects: The electronic environment of the C-I bonds can influence their reactivity towards oxidative addition. This is often less predictable and may require screening different catalyst systems to find one that discriminates between the two sites.

  • Reaction Time and Temperature: Running the reaction at a lower temperature and carefully monitoring it over time can allow you to stop the reaction after the first coupling has occurred but before the second one begins. This requires close tracking by LC-MS or GC-MS.

Core Concepts & Mechanisms

A foundational understanding of the catalytic cycle is essential for effective troubleshooting. Most palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira) proceed through a similar series of steps.[3][11]

CatalyticCycle pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox + R¹-X ox_add_label Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans + R²-M - M-X trans_label Transmetalation product R¹-R² pd2_trans->product red_elim_label Reductive Elimination product->pd0

Caption: A generalized catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the diiodoimidazole. This is often the rate-limiting step and is heavily influenced by the ligand's electron-donating ability.[12]

  • Transmetalation (for Suzuki, Stille, Negishi): The second coupling partner (e.g., an organoboron group in Suzuki coupling) is transferred to the palladium center from another metal, displacing the iodide. This step is facilitated by the base.[3][4]

  • Reductive Elimination: The two organic fragments (the imidazole and the coupling partner) are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is accelerated by bulky ligands.[12]

Validated Experimental Protocol

General Procedure for Suzuki-Miyaura Mono-Coupling of a Diiodoimidazole

This protocol is a robust starting point based on common literature practices.[10][13] It should be optimized for each specific substrate.

Materials:

  • Diiodoimidazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • XPhos-Pd-G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the diiodoimidazole (e.g., 1.0 mmol, 1.0 equiv), arylboronic acid (1.1 mmol, 1.1 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The solvent system should be chosen to ensure all reagents are well-dissolved at the reaction temperature.[7]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the specified time (e.g., 4-12 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to check for consumption of the starting material and formation of the mono-coupled product.

  • Work-up: Once the reaction is complete or has reached optimal conversion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated imidazole.

References

Technical Support Center: Iodination of 1-Methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the iodination of 1-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common experimental challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind achieving high-yield, selective iodination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the iodination of 1-methylimidazole?

The most prevalent and often frustrating side reaction is polyiodination . The 1-methylimidazole ring is electron-rich and highly activated towards electrophilic substitution. This high reactivity means that after the first iodine atom is added, the ring can still be reactive enough to accept a second or even a third iodine atom, leading to a mixture of mono-, di-, and tri-iodinated products.[1] Controlling the stoichiometry and reactivity of the iodinating agent is crucial to minimize these byproducts.[2]

Q2: How can I control the regioselectivity of the iodination? Which position is most reactive?

The reactivity of the carbon positions in the 1-methylimidazole ring towards electrophilic substitution generally follows the order C5 > C4 > C2 .[3]

  • C5-Iodination: This is often the kinetically favored product.

  • C4-Iodination: Can be obtained under specific conditions.

  • C2-Iodination: The C2 proton is the most acidic, but electrophilic substitution at this position is generally the least favorable. Direct iodination at C2 is challenging and often requires a metalation-halogenation sequence.

Achieving regioselectivity is a matter of fine-tuning your reaction conditions. Factors include the choice of iodinating agent, solvent, temperature, and pH. For instance, using milder reagents like N-Iodosuccinimide (NIS) can offer better control compared to the more aggressive molecular iodine (I₂).[1][4]

Q3: What is the mechanistic basis for iodination and the formation of side products?

The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[5][6]

  • Activation of Iodine: The iodinating agent (e.g., I₂ or NIS) generates an electrophilic iodine species (I⁺ or a polarized equivalent).

  • Nucleophilic Attack: The electron-rich π-system of the 1-methylimidazole ring attacks the electrophilic iodine. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom where the iodine has attached. This restores the aromaticity of the ring, yielding the iodinated product.

Polyiodination occurs because the mono-iodinated product is often still sufficiently electron-rich to undergo a second or third EAS reaction.

Mechanism: Electrophilic Aromatic Substitution on 1-Methylimidazole

EAS_Mechanism 1-MeIm 1-Methylimidazole SigmaComplex Sigma Complex (Arenium Ion) (Non-aromatic intermediate) 1-MeIm->SigmaComplex Slow Eplus I⁺ (Electrophile) Eplus->SigmaComplex Product Iodo-1-methylimidazole SigmaComplex->Product Fast HBase H-Base⁺ Base Base Base->HBase Removes H⁺ Polyiodination Di/Tri-iodinated Products Product->Polyiodination Further Reaction (Side Product)

Caption: Mechanism of electrophilic iodination and polyiodination.

Q4: Is the N-methyl group reactive under typical iodination conditions?

Under standard electrophilic iodination conditions (e.g., NIS, or I₂ with a mild base), the N-methyl group is stable and unreactive. The primary sites of reactivity are the carbon atoms of the imidazole ring.[7] However, under very harsh conditions, such as high heat for prolonged periods, thermal degradation of the molecule can occur, which may lead to a complex mixture of byproducts.[8] If you are using an alkyl iodide (like methyl iodide) as a reagent, the reaction will be a quaternization of the second nitrogen atom to form a 1,3-dimethylimidazolium salt, which is a different reaction pathway altogether.[7][9]

Q5: How do different iodinating agents like molecular iodine (I₂) and N-Iodosuccinimide (NIS) compare?

The choice of iodinating agent is one of the most critical parameters for controlling the reaction outcome.

Iodinating AgentTypical ConditionsAdvantagesDisadvantages
Molecular Iodine (I₂) Often used with a base (e.g., NaOH, NaHCO₃) in water or THF/water.[1][2]Inexpensive and readily available.Can be unselective, often leading to polyiodination. Requires careful stoichiometric control.[1]
N-Iodosuccinimide (NIS) Used in organic solvents (e.g., Acetonitrile, DCM). Can be activated with a catalytic amount of acid (e.g., TFA).[1][10]Milder and more selective, reducing side reactions. Good functional group tolerance.[4][11]More expensive than I₂. May require an acid catalyst for less reactive substrates.[12]
1,3-Diiodo-5,5-dimethylhydantoin (DIH) Organic solvents.A powerful and efficient iodinating agent.High cost can be prohibitive for large-scale synthesis.[3]

For achieving selective mono-iodination of 1-methylimidazole, N-Iodosuccinimide (NIS) is often the preferred reagent due to its milder nature and higher selectivity.[4]

Troubleshooting Guides

Issue 1: My TLC shows multiple spots, indicating a mixture of products.

This is the most common issue and is almost certainly due to polyiodination.

Potential Cause: The reaction conditions are too harsh, or the stoichiometry is incorrect, leading to multiple iodine additions.

Troubleshooting Logic: Managing Polyiodination

Troubleshooting_Polyiodination Start Start: Multiple Spots on TLC Stoichiometry Check Stoichiometry: Use 1.0-1.1 eq. of Iodinating Agent Start->Stoichiometry Step 1 Reagent Change Iodinating Agent: Switch from I₂ to NIS Stoichiometry->Reagent If still mixed... Temperature Lower Reaction Temperature: Run at 0°C or room temp. Reagent->Temperature If still mixed... pH_Control Control pH: Avoid strong bases. Use neutral or slightly acidic conditions. Temperature->pH_Control If still mixed... Result Improved Selectivity: Single Product Spot pH_Control->Result Success

Caption: Decision tree for troubleshooting polyiodination.

Troubleshooting Steps:

  • Adjust Stoichiometry: Carefully control the molar ratio of your iodinating agent to 1-methylimidazole. Use no more than 1.0 to 1.1 equivalents of the iodinating agent.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the reaction rate and improve selectivity.

  • Change the Reagent: Switch from molecular iodine (I₂) to a milder agent like N-Iodosuccinimide (NIS).[1][4] This often provides the best improvement in selectivity.

  • Control pH: If using I₂, avoid strong bases which generate the highly reactive imidazolate anion. Use a weaker base like NaHCO₃.[3] If using NIS, consider running the reaction under neutral conditions or with only a catalytic amount of acid.

Issue 2: The reaction is very slow or does not proceed to completion.

Potential Cause: Insufficient activation of the electrophile or low reactivity of the substrate under the chosen conditions.

Troubleshooting Steps:

  • Use a Catalyst: If you are using NIS, add a catalytic amount of an acid like trifluoroacetic acid (TFA) to activate the NIS and increase the electrophilicity of the iodine.[1][3]

  • Increase Temperature: If selectivity is not an issue, cautiously increasing the reaction temperature can enhance the rate. Monitor carefully by TLC to ensure side reactions do not become dominant.

  • Solvent Choice: Ensure your solvent is appropriate. Polar aprotic solvents like acetonitrile or DMF are often good choices for these types of reactions.

Issue 3: How do I effectively purify mono-iodinated 1-methylimidazole from byproducts?

Purification can be challenging due to the similar polarities of the mono-, di-, and tri-iodinated products. A combination of techniques is often required.

Recommended Purification Protocol: Flash Column Chromatography

This is the most effective method for separating the product mixture.

  • Stationary Phase: Standard silica gel is usually effective.

  • Eluent System: The polarity of the eluent is critical. Start with a non-polar solvent system and gradually increase the polarity. A good starting point for method development is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

    • Tip: Use Thin Layer Chromatography (TLC) to identify a solvent system that gives good separation (ΔRf > 0.2) between your desired spot and the impurities.

  • Procedure:

    • Prepare a column of silica gel.

    • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

    • Load the sample onto the column.

    • Begin elution with your chosen solvent system (isocratic or gradient).

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[13]

Alternative Purification Protocol: Recrystallization

If the desired product is a solid and the impurities are present in smaller amounts, recrystallization can be effective.

  • Solvent Selection: The key is finding a solvent (or solvent pair) that dissolves your product well when hot but poorly when cold.

    • Tip: A mixed solvent system like isopropanol/n-hexane or water/ethanol has been shown to be effective for purifying iodoimidazoles.[14]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If impurities are insoluble, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Experimental Protocols

Protocol 1: Selective Mono-iodination using N-Iodosuccinimide (NIS)

Objective: To synthesize mono-iodo-1-methylimidazole with high selectivity.

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-methylimidazole (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M solution).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 2-16 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NIS.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography as described in the troubleshooting guide.

References

Technical Support Center: Improving Yield in the Synthesis of 4,5-diiodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of 4,5-diiodo-1-methyl-1H-imidazole. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized as a versatile intermediate for cross-coupling reactions. However, its synthesis can present challenges, primarily related to achieving high yield and purity due to the potential for incomplete reactions or the formation of difficult-to-separate, under-iodinated byproducts.

This guide provides field-proven insights, a detailed experimental protocol, and a comprehensive troubleshooting section designed for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common hurdles and optimize your synthetic outcomes.

Section 1: Optimized Synthesis Protocol

This protocol details a reliable method for the synthesis of this compound, emphasizing procedural details that are critical for maximizing yield and purity. The method utilizes N-Iodosuccinimide (NIS) as the iodinating agent, which often provides superior regioselectivity and milder reaction conditions compared to elemental iodine.[1]

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.AmountRole
1-Methyl-1H-imidazoleC₄H₆N₂82.101.0(Scale-dependent)Starting Material
N-Iodosuccinimide (NIS)C₄H₄INO₂225.002.1(Scale-dependent)Iodinating Agent
Acetonitrile (MeCN)C₂H₃N41.05-(Solvent)Reaction Solvent
Dichloromethane (DCM)CH₂Cl₂84.93-(Solvent)Extraction Solvent
Sat. aq. Na₂S₂O₃Na₂S₂O₃158.11-(As needed)Quenching Agent
Sat. aq. NaHCO₃NaHCO₃84.01-(As needed)Neutralizing Wash
BrineNaCl (aq)--(As needed)Aqueous Wash
Anhydrous Na₂SO₄Na₂SO₄142.04-(As needed)Drying Agent
Step-by-Step Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-methyl-1H-imidazole (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial for controlling the reaction rate and minimizing byproduct formation.[2]

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (2.1 eq.) to the cooled solution portion-wise over 15-20 minutes. A slight excess of NIS ensures the complete di-iodination of the starting material.[3]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench the excess NIS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic yellow/orange color of iodine disappears.[4][5]

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up and Extraction:

    • To the resulting residue, add dichloromethane (DCM) and deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/hexane) or by column chromatography on silica gel to afford pure this compound.[4][5]

Section 2: Reaction Mechanism and Key Parameters

Electrophilic Aromatic Substitution

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is electron-rich, making it susceptible to attack by an electrophilic iodine species (I⁺), which is generated from the iodinating agent.[4] The reaction proceeds in two successive steps to install iodine atoms at the C4 and C5 positions.

Troubleshooting Start Low Yield or Purity Issue? Problem1 Problem: Incomplete Conversion (Starting Material Remains) Start->Problem1 Problem2 Problem: Product Mixture (Mono- & Di-iodo) Start->Problem2 Problem3 Problem: Dark/Tarry Product Start->Problem3 Cause1a Cause: Insufficient NIS (< 2 eq) Problem1->Cause1a Check Cause1b Cause: Degraded NIS Problem1->Cause1b Check Cause2a Cause: Incorrect Stoichiometry Problem2->Cause2a Check Cause2b Cause: Poor Purification Problem2->Cause2b If pure Cause3a Cause: Reaction Overheating Problem3->Cause3a Check Cause3b Cause: Incomplete Quench Problem3->Cause3b Check Solution1a Solution: Use 2.1 eq NIS Cause1a->Solution1a Solution1b Solution: Use fresh, properly stored NIS Cause1b->Solution1b Solution2a Solution: Recalculate & use 2.1 eq NIS Cause2a->Solution2a Solution2b Solution: Optimize Column Chromatography Cause2b->Solution2b Solution3a Solution: Maintain 0°C during NIS addition Cause3a->Solution3a Solution3b Solution: Add Na₂S₂O₃ until colorless Cause3b->Solution3b

References

Technical Support Center: Byproduct Formation in Diiodoimidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diiodoimidazole reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the iodination of imidazole and its derivatives. The synthesis of diiodoimidazoles, while crucial for creating versatile building blocks for cross-coupling reactions and pharmaceutical synthesis, is often plagued by challenges in selectivity and purity.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common problems, optimize your reaction conditions, and understand the causality behind byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of mono-, di-, and tri-iodinated imidazoles. How can I improve the selectivity for the di-iodinated product?

A1: This is the most common challenge in imidazole iodination and stems from the high reactivity of the imidazole ring towards electrophilic substitution.[3] Once the first iodine atom is attached, the ring is not sufficiently deactivated to prevent further iodination. In fact, the mono-iodinated intermediate can be more reactive than the starting imidazole under certain conditions. The key to controlling this is to manage the reaction kinetics and stoichiometry carefully.

Root Causes & Solutions:

  • Incorrect Stoichiometry: The molar ratio of the iodinating agent to imidazole is the most critical parameter.

    • Troubleshooting: For di-iodination (e.g., to form 4,5-diiodoimidazole), you should use at least 2.0 equivalents of your iodinating agent. However, simply using a stoichiometric amount can still lead to a mixture. A slight excess (e.g., 2.1-2.2 equivalents) can drive the reaction to completion, but a large excess will promote the formation of triiodoimidazole.[4][5] Conversely, to target a mono-iodinated product, a significant excess of imidazole (2-5 equivalents) is recommended to favor the mono-substituted product.[5][6]

  • Reaction Conditions: Temperature and reaction time significantly impact selectivity.

    • Troubleshooting: Iodination reactions are typically exothermic. Running the reaction at low temperatures (e.g., 0 °C), especially during the addition of the iodinating agent, slows the rate of reaction and can improve selectivity by minimizing over-iodination.[5][6] Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Once the desired di-iodinated product is maximized and the starting material is consumed, quench the reaction promptly to prevent the formation of tri-iodinated byproducts.[5]

  • Choice of Iodinating Agent: Different reagents have varying reactivities.

    • Troubleshooting:

      • Molecular Iodine (I₂): This is a cost-effective but highly reactive agent, often leading to over-iodination.[1] Its use requires careful temperature control and dropwise addition.

      • N-Iodosuccinimide (NIS): A milder and more selective electrophilic iodinating agent that can provide better control and reduce byproduct formation.[1][3]

      • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful but often less selective agent for this purpose.[3]

Workflow for Controlling Iodination Level

cluster_input Inputs cluster_process Reaction Control Points cluster_output Potential Products Imidazole Imidazole Stoichiometry Adjust Stoichiometry (I₂ : Imidazole Ratio) Imidazole->Stoichiometry Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Stoichiometry Conditions Control Conditions (Temp, Time, pH) Stoichiometry->Conditions Monitoring Monitor by TLC/LC-MS Conditions->Monitoring Mono Mono-iodoimidazole Monitoring->Mono Excess Imidazole Di Di-iodoimidazole (Desired) Monitoring->Di ~2.1 eq. Iodine Tri Tri-iodoimidazole Monitoring->Tri Excess Iodine/ Long Reaction Time Imidazole Imidazole Ring Sigma_Complex Sigma Complex (Wheland Intermediate) Imidazole->Sigma_Complex Electrophilic Attack Electrophile Electrophile (I⁺ source) Electrophile->Sigma_Complex Product Iodoimidazole Sigma_Complex->Product Deprotonation Base Base Base->Product Start Crude Reaction Mixture (Di-iodo + Byproducts) Method Choose Purification Method Start->Method Recrys Recrystallization Method->Recrys Different Solubilities Chrom Column Chromatography Method->Chrom Similar Polarities Extract Extraction/Wash Method->Extract Remove Water-Soluble Impurities Check_Purity Check Purity (TLC, NMR, LC-MS) Recrys->Check_Purity Chrom->Check_Purity Extract->Check_Purity Pure_Product Pure Di-iodoimidazole Check_Purity->Pure_Product Purity OK Impure Product Still Impure Check_Purity->Impure Purity Not OK Impure->Method Re-purify

References

Technical Support Center: Selective Iodination of 1-Methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective iodination of 1-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance, answers to frequently asked questions (FAQs), and validated protocols to address the common challenge of over-iodination in this critical synthetic transformation.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My reaction yields primarily di- or poly-iodinated products.

This is the most common issue, arising from the high reactivity of the imidazole ring. Once one iodine atom is attached, the ring can still be susceptible to further electrophilic attack, especially under harsh conditions.

Root Cause Analysis:

  • Highly Reactive Iodinating Agent: Strong electrophiles like molecular iodine (I₂) can be difficult to control and often lead to multiple additions.[1][2]

  • Stoichiometry: Using an excess of the iodinating agent will inevitably drive the reaction towards poly-iodinated species.

  • High Temperature: Elevated temperatures increase reaction rates but decrease selectivity, favoring the formation of thermodynamically stable, but often undesired, poly-iodinated products.[2]

  • Strongly Basic Conditions: The presence of a strong base can deprotonate the imidazole ring, forming a highly activated imidazolate anion which reacts rapidly and unselectively.[2]

Corrective Actions & Preventative Measures:

Parameter Recommended Action Scientific Rationale
Iodinating Agent Switch to a milder, more selective agent like N-Iodosuccinimide (NIS) .[1][2][3]NIS is a less aggressive electrophile than I₂, allowing for more controlled, stepwise iodination. Its bulkier nature can also add steric hindrance that disfavors multiple substitutions.[3]
Stoichiometry Use a strict 1.0 to 1.1 equivalent of the iodinating agent relative to 1-methylimidazole.Limiting the amount of the electrophile is the most direct way to prevent over-iodination. The reaction should be carefully monitored (e.g., by TLC or LC-MS) to track the consumption of starting material.
Temperature Conduct the reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[1]Lowering the temperature reduces the kinetic energy of the system, which decreases the reaction rate and significantly improves selectivity for the mono-iodinated product.[2]
pH / Base Avoid strong bases. If a base is necessary to scavenge HI byproduct, use a non-nucleophilic, weak base. For NIS reactions, slightly acidic conditions (e.g., catalytic trifluoroacetic acid, TFA) can be beneficial.[2][4]Catalytic acid can activate NIS, promoting a controlled reaction without generating the hyper-reactive imidazolate anion.[2][5]

Troubleshooting Workflow: Over-Iodination

Caption: A decision-making workflow for troubleshooting over-iodination.

Problem 2: I can't separate the desired mono-iodinated product from impurities.

Even with optimized reaction conditions, trace amounts of starting material and di-iodinated byproducts are common. Their similar polarities can make separation challenging.

Root Cause Analysis:

  • Co-precipitation: During crystallization, impurities can become trapped within the crystal lattice of the desired product, especially if cooling is too rapid.[6]

  • Insufficient Resolution in Chromatography: The chosen solvent system for column chromatography may not have a large enough polarity difference to effectively separate the components.

Corrective Actions & Preventative Measures:

Method Recommended Action Scientific Rationale
Work-up Before extraction, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) .[6]This step removes any unreacted iodine from the reaction mixture, simplifying the subsequent purification process.[6]
Recrystallization Use a binary solvent system (e.g., isopropanol/n-hexane or water/ethanol).[2][6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling promotes the formation of larger, purer crystals, excluding impurities from the lattice. A binary solvent system allows for fine-tuning of solubility to maximize recovery of the pure product.[6]
Column Chromatography Perform a thorough thin-layer chromatography (TLC) analysis to find an optimal solvent system (e.g., n-pentane/diethyl ether or hexane/ethyl acetate) that provides good separation (ΔRf > 0.2) between the spots.[6]A well-chosen eluent system is critical for achieving baseline separation of components on a silica gel column. Gradient elution, gradually increasing solvent polarity, is often necessary for complex mixtures.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of iodination, and why does over-iodination occur? A1: The iodination of 1-methylimidazole is an electrophilic aromatic substitution. The electron-rich imidazole ring attacks an electrophilic iodine species (like I⁺). The C5 and C4 positions are generally the most reactive.[2] Over-iodination happens because even after the first substitution, the ring remains sufficiently electron-rich to react a second or third time, especially with highly reactive iodinating agents.[1][7]

Mechanism of Over-Iodination

G A 1-Methylimidazole B 1-Methyl-4-iodoimidazole A->B A->B C 1-Methyl-4,5-diiodoimidazole B->C B->C

Caption: The reaction pathway showing desired mono-iodination and subsequent over-iodination.

Q2: Which iodinating agent is best for selective mono-iodination? A2: N-Iodosuccinimide (NIS) is generally superior to molecular iodine (I₂) for achieving selective mono-iodination.[1][2] It is a milder, solid reagent that is easier to handle and often provides cleaner reactions with higher yields of the desired product under controlled conditions.[3]

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and effective method.[6] Spot the reaction mixture alongside the 1-methylimidazole starting material on a silica plate. The product(s) will be less polar and have a higher Rf value. The reaction is complete when the starting material spot has disappeared. For more quantitative analysis, LC-MS can be used.

Validated Experimental Protocol

Protocol: Selective Mono-iodination of 1-Methylimidazole using NIS

This protocol is designed to favor the formation of 1-methyl-4(5)-iodoimidazole while minimizing di-iodinated byproducts.

Materials:

  • 1-Methylimidazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed.

  • Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the desired mono-iodinated product.[1][6]

References

I. Understanding the Challenge: The Chemistry of Imidazole Separation

References

Technical Support Center: Navigating the Stability Challenges of Iodinated Imidazoles in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of iodinated imidazoles during chromatographic analysis and purification. The inherent reactivity of the carbon-iodine bond, coupled with the electronic nature of the imidazole ring, presents unique challenges that can lead to sample degradation, inaccurate quantification, and poor purification yields. This resource is designed to equip you with the knowledge to anticipate, diagnose, and resolve these stability issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the stability of iodinated imidazoles, providing concise answers and foundational knowledge.

Q1: My iodinated imidazole appears discolored before I even begin my experiment. What does this indicate?

A significant change in color, such as an off-white or light yellow powder turning brown, often suggests decomposition.[1] The primary cause is often sensitivity to air and light.[1] To ensure the integrity of your starting material, it is highly recommended to store iodinated imidazoles at low temperatures (0-8 °C), in a dark environment, and under an inert atmosphere.[1] If discoloration is observed, purification by recrystallization may be necessary before use.[1]

Q2: What are the main chemical reactions that cause the degradation of iodinated imidazoles during chromatography?

The two most prevalent degradation pathways are:

  • Protodeiodination: This is the replacement of an iodine atom with a hydrogen atom.[1] It can be catalyzed by trace acids or metals in the chromatographic system and is a common issue in both normal and reversed-phase chromatography.

  • Oxidative Degradation: The imidazole ring and the carbon-iodine bond can be susceptible to oxidation, especially in the presence of dissolved oxygen in the mobile phase or reactive species generated from the breakdown of solvents.[1]

Q3: How does pH affect the stability of my iodinated imidazole?

The pH of the mobile phase is a critical factor. Acidic conditions can accelerate protodeiodination by providing a proton source.[1] Conversely, while a neutral to slightly basic pH can suppress this, highly basic conditions may promote other degradation pathways or cause issues with silica-based columns. The stability of imidazole derivatives can be significantly influenced by pH, with some compounds showing increased degradation at both low and high pH values.[2][3] For instance, the imidazole fungicide Prochloraz shows slower degradation at pH 7.0 compared to more acidic (pH 4.0) or alkaline (pH 9.2) conditions.[3]

Q4: Can the material of my HPLC system components affect the stability of my compound?

Absolutely. Standard stainless steel components, found in many HPLC systems, can leach metal ions into the mobile phase.[4] These metal ions can catalyze the degradation of sensitive compounds like iodinated imidazoles.[4] For highly sensitive analyses, using a metal-free or bio-inert HPLC system with components made from materials like PEEK or titanium is highly recommended to prevent such catalytic degradation.[4]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the chromatographic analysis of iodinated imidazoles.

Issue 1: Loss of Analyte or Appearance of Unexpected Peaks in HPLC Chromatogram

Symptom: You observe a decrease in the peak area of your iodinated imidazole over a series of injections, or new, unidentified peaks appear.

Troubleshooting Workflow:

start Symptom: Peak area decrease or new peaks check_ph Is mobile phase pH optimized? start->check_ph check_metal Is the HPLC system metal-free? check_ph->check_metal If yes solution_ph Adjust pH to near neutral (6-7.5) using stable buffers (e.g., phosphate). check_ph->solution_ph If no check_solvents Are solvents fresh and degassed? check_metal->check_solvents If yes solution_metal Use a bio-inert or metal-free system. Consider metal passivated columns. check_metal->solution_metal If no check_temp Is temperature controlled? check_solvents->check_temp If yes solution_solvents Use fresh, HPLC-grade solvents. Degas thoroughly before and during use. check_solvents->solution_solvents If no solution_temp Use a column oven and autosampler cooler to maintain consistent, cool temperatures. check_temp->solution_temp If no

Caption: Troubleshooting logic for analyte degradation in HPLC.

In-Depth Explanation:

  • Mobile Phase pH: The stability of the C-I bond is often pH-dependent. A mobile phase that is too acidic can facilitate protodeiodination. It is crucial to screen a range of pH values to find the optimal balance between chromatographic resolution and compound stability. Using buffers like phosphate can help maintain a consistent pH throughout the analysis.[5]

  • Metal Contamination: Metal ions from stainless steel tubing, frits, and column hardware can act as catalysts for deiodination.[4] If you suspect this is an issue, switching to a metal-free system or using columns with passivated hardware can significantly improve recovery and prevent the formation of degradation products.[4]

  • Solvent Quality: Always use fresh, high-purity, HPLC-grade solvents. Older solvents can accumulate peroxides, which are oxidative and can degrade your analyte. Thoroughly degassing the mobile phase is critical to remove dissolved oxygen, another potential oxidant.[6]

  • Temperature Control: Elevated temperatures can accelerate degradation.[1] Using a thermostatically controlled column compartment and a cooled autosampler will minimize thermal stress on the sample.

Issue 2: Poor Peak Shape (Tailing or Splitting)

Symptom: The chromatographic peak for your iodinated imidazole is asymmetrical, exhibiting tailing or splitting.

While common chromatographic issues can cause poor peak shape, for iodinated imidazoles, this can also be an indicator of on-column degradation or interaction.

Troubleshooting Steps:

  • Assess Secondary Interactions: The basic nitrogen atoms in the imidazole ring can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

    • Solution A: Mobile Phase Modifier: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites.

    • Solution B: Column Choice: Use an end-capped column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column) that is less prone to these secondary interactions.

  • Investigate On-Column Degradation: If the peak shape worsens with longer residence times on the column (i.e., at lower flow rates), it may indicate on-column degradation.

    • Solution: In addition to the steps in Issue 1, try increasing the flow rate to reduce the analysis time. This minimizes the time the analyte spends in contact with the stationary phase and any potential catalytic surfaces.

Issue 3: Low Recovery During Flash Chromatography Purification

Symptom: The yield of your purified iodinated imidazole after column chromatography is significantly lower than expected.

Troubleshooting Workflow:

start Symptom: Low recovery from flash chromatography check_stationary_phase Is silica gel the right stationary phase? start->check_stationary_phase check_loading How was the sample loaded? check_stationary_phase->check_loading If yes solution_stationary_phase Consider alternative stationary phases like alumina or reverse-phase silica. check_stationary_phase->solution_stationary_phase If no check_fractions Are you seeing product smearing across many fractions? check_loading->check_fractions solution_loading Use dry loading or dissolve the sample in a minimal amount of a non-polar solvent to prevent premature migration. check_loading->solution_loading If loaded in strong solvent solution_fractions This indicates on-column degradation. Add a mild, non-nucleophilic base (e.g., 0.1-1% TEA) to the eluent to neutralize acidic sites on the silica. check_fractions->solution_fractions

Caption: Troubleshooting logic for low recovery in flash chromatography.

In-Depth Explanation:

  • Stationary Phase Activity: Standard silica gel is acidic and can promote the degradation of iodinated imidazoles. The acidic surface can facilitate protodeiodination, leading to loss of the desired product.

    • Mitigation: Deactivating the silica gel by adding a small percentage of a base like triethylamine to the eluent can neutralize the acidic sites and improve recovery.[7] Alternatively, using a less acidic stationary phase such as neutral alumina or a bonded phase like C18 for reversed-phase chromatography can be beneficial.[7]

  • Sample Loading: Dissolving the crude product in a strong, polar solvent for loading can cause it to spread prematurely on the column, leading to poor separation and potential degradation if it interacts with the silica for an extended period before elution begins.

    • Best Practice: Opt for dry loading, where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column. This ensures a tight band at the start of the purification.

Section 3: Protocols for Stabilized Chromatography

To proactively address stability issues, the following protocols incorporate best practices for the analysis and purification of iodinated imidazoles.

Protocol 1: Stabilized HPLC Analysis

Objective: To obtain accurate and reproducible quantitative data for an iodinated imidazole while minimizing on-system degradation.

Instrumentation and Materials:

  • HPLC system with a UV detector (a metal-free system is preferred).[4][8]

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[8]

  • HPLC-grade acetonitrile, water, and phosphate buffer.[8]

  • Autosampler with temperature control.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a buffered aqueous mobile phase (Mobile Phase A) consisting of 10 mM potassium phosphate, adjusted to pH 7.0.

    • Use HPLC-grade acetonitrile as Mobile Phase B.

    • Filter and thoroughly degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the iodinated imidazole standard and samples in a diluent that mimics the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

    • Use amber vials to protect the samples from light.[6]

    • Place the vials in a cooled autosampler (4-10 °C) to prevent degradation while waiting for injection.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: Determined by the UV maximum of the analyte.

    • Gradient Program: A typical gradient would be from 10% to 90% B over 15 minutes. Adjust as needed for optimal separation.

  • System Suitability:

    • Perform multiple injections of a standard solution at the beginning of the run to ensure the peak area is consistent. A relative standard deviation (RSD) of <2% indicates a stable system.

    • Inject a standard at the end of the analytical run to check for any systematic drift or loss of analyte over time.

Protocol 2: Inert Flash Chromatography Purification

Objective: To purify an iodinated imidazole with high recovery by minimizing contact with acidic surfaces and atmospheric oxygen.

Materials:

  • Crude iodinated imidazole mixture.

  • Silica gel (or neutral alumina).

  • Triethylamine (TEA).

  • Appropriate solvent system (e.g., hexane/ethyl acetate), determined by TLC analysis.[7]

  • Flash chromatography system or glass column.

  • Collection tubes.

Procedure:

  • Solvent Preparation:

    • Prepare the eluent mixture identified from TLC analysis.

    • Add 0.5% (v/v) triethylamine to the eluent mixture. This will serve to neutralize the acidic sites on the silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in the prepared eluent (containing TEA).

    • Pack the column with the slurry to create a homogenous stationary phase bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Load this powder onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the TEA-containing solvent system.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (ensure the TEA concentration remains constant if mixing solvents online).

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions.

    • The triethylamine can typically be removed during solvent evaporation under reduced pressure, but for very sensitive subsequent steps, an aqueous wash may be considered.

By implementing these strategies and protocols, you can significantly improve the stability and successful chromatographic handling of iodinated imidazoles, leading to more reliable and accurate results in your research and development endeavors.

References

Technical Support Center: Optimizing C-H Activation of Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the C-H activation of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your C-H functionalization reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low or No Product Yield

Question: My C-H activation reaction of an N-substituted imidazole with an aryl halide is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?

Answer: Low yields in imidazole C-H activation are a common challenge and can stem from several factors, including suboptimal catalyst activity, inappropriate reaction conditions, or substrate-related issues. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow:

start Low Yield Observed catalyst Evaluate Catalyst System (Catalyst/Ligand) start->catalyst Step 1 conditions Optimize Reaction Conditions (Base, Solvent, Temp.) catalyst->conditions Step 2 substrate Assess Substrate Reactivity conditions->substrate Step 3 solution Improved Yield substrate->solution Resolution

Caption: Troubleshooting workflow for low yield in imidazole C-H activation.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Evaluation: The choice of catalyst and ligand is paramount for successful C-H activation.

    • Catalyst: Palladium-based catalysts, such as Pd(OAc)₂ and Pd(OPiv)₂, are widely used.[1] Nickel catalysts, like Ni(OTf)₂, have also proven effective, particularly for couplings with phenol derivatives and chloroarenes.[2][3][4] If you are using a Pd(0) source, ensure your reaction conditions facilitate oxidative addition. For air-stable Ni(II) salts, a tertiary alcohol as a solvent can be beneficial.[2][3][4]

    • Ligand: The ligand plays a critical role in stabilizing the metal center and facilitating the C-H activation step.

      • For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can be effective for reactions with aryl chlorides.[5] Phenanthroline-based ligands, such as fluorinated bathophenanthroline, have been identified as optimal for the C4-arylation of 2,5-disubstituted imidazoles.[1]

      • For nickel-catalyzed systems, bidentate phosphine ligands like 1,2-bis(dicyclohexylphosphino)ethane (dcype) are often employed.[2][3][4] A change in ligand to 3,4-bis(dicyclohexylphosphino)thiophene (dcypt) can dramatically improve yields for C-H alkenylation.[3]

  • Optimization of Reaction Conditions:

    • Base: The base is crucial for the deprotonation step of the C-H bond. Common bases include inorganic carbonates like K₂CO₃ and Cs₂CO₃, or phosphates like K₃PO₄.[1][2][3][4] The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, Cs₂CO₃ has been shown to be superior to other bases in certain palladium-catalyzed systems.[1]

    • Solvent: The solvent can influence catalyst solubility, substrate reactivity, and the overall reaction mechanism.

      • Polar aprotic solvents like DMA (dimethylacetamide) are often used in palladium catalysis.[6]

      • For nickel-catalyzed C-H arylation and alkenylation of imidazoles, tertiary alcohols such as t-amyl alcohol have been found to be key to success, outperforming aprotic solvents.[2][3][4]

    • Temperature: C-H activation reactions are often conducted at elevated temperatures (e.g., 110-120 °C) to overcome the activation energy barrier.[1][4] Careful optimization is necessary, as excessively high temperatures can lead to catalyst decomposition or side reactions.[7]

  • Substrate Considerations:

    • Protecting/Directing Groups: The substituent on the imidazole nitrogen can influence both reactivity and regioselectivity. The SEM (2-(trimethylsilyl)ethoxymethyl) group is a notable example that can direct arylation to specific positions.[6][8] If your N-substituent is electron-withdrawing, it may decrease the nucleophilicity of the imidazole ring, hindering the reaction.

    • Steric Hindrance: Bulky substituents on the imidazole ring or the coupling partner can sterically hinder the approach of the catalyst, leading to lower yields.

Experimental Protocol Example: Palladium-Catalyzed C4-Heteroarylation [1]

  • To a reaction vial, add the N-protected 2,5-disubstituted imidazole (0.10 mmol), the heteroaryl halide (0.20 mmol), Pd(OPiv)₂ (0.020 mmol), fluorinated bathophenanthroline ligand (0.020 mmol), and Cs₂CO₃ (0.20 mmol).

  • Add toluene (0.5 mL) to the vial.

  • Seal the vial and stir the mixture at 120 °C for 24 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Analyze the filtrate by LC-MS or GC-MS to determine the conversion and yield.

Issue 2: Poor Regioselectivity

Question: My C-H activation is producing a mixture of isomers (e.g., C2, C4, and C5 functionalization). How can I control the regioselectivity?

Answer: Achieving high regioselectivity is a central challenge in imidazole C-H functionalization due to the presence of multiple reactive C-H bonds. The outcome is often a delicate balance of electronic and steric effects, which can be manipulated through the strategic use of directing groups and careful tuning of reaction conditions.

Strategies for Controlling Regioselectivity:

  • Directing Groups: This is one of the most powerful strategies for achieving high regioselectivity.

    • Removable Directing Groups: A directing group can be installed on the imidazole nitrogen to steer the catalyst to a specific C-H bond. The SEM group, for example, can be used to selectively functionalize the C5 and C2 positions. A "SEM-switch" strategy, involving the transposition of the SEM group from N1 to N3, allows for the subsequent functionalization of the C4 position.[6][8]

    • Modifiable Directing Groups: The nitro group can act as a directing group for the arylation of imidazoles, and it can be subsequently converted into other functional groups.[9]

cluster_0 Regioselectivity Control imidazole Imidazole Core dg Install Directing Group (DG) imidazole->dg c5 C5-Functionalization dg->c5 Condition A c2 C2-Functionalization dg->c2 Condition B c4 C4-Functionalization c5->c4 DG Transposition

Caption: Logic diagram for controlling regioselectivity using directing groups.

  • Inherent Substrate Control: The electronic and steric properties of the substituents already present on the imidazole ring can direct the C-H activation to a specific position. For instance, in 2,5-unsubstituted imidazoles, the C5 position is often preferentially arylated.[9]

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst-ligand complex can influence which C-H bond is most accessible for activation. For palladium-catalyzed C5 arylation of imidazoles, specific asymmetric pyridine-bridged imidazole-pyridine-amino acid ligands have been developed.[5]

  • Reaction Conditions: In some cases, switching the solvent and base can alter the regioselectivity. For palladium-catalyzed arylation of SEM-imidazole, a switch from a carbonate base in a polar solvent to an alkoxide base in a nonpolar solvent can favor C2-arylation over C5-arylation.[6]

Table 1: Influence of Reaction Parameters on Regioselectivity

Catalyst SystemBaseSolventMajor ProductReference
Pd(OAc)₂ / P(n-Bu)Ad₂K₂CO₃DMAC5-arylated imidazole[6]
Pd(OAc)₂ / P(n-Bu)Ad₂NaOt-AmylTolueneC2-arylated imidazole[6]
Ni(OTf)₂ / dcypeK₃PO₄t-amyl alcoholC2-arylated imidazole[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for imidazole C-H activation?

A1: Palladium and nickel complexes are the most widely used catalysts.[10] Palladium catalysts, such as Pd(OAc)₂ and Pd(OPiv)₂, are versatile and have been extensively studied.[1][6] Nickel catalysts, including Ni(OTf)₂ and Ni(cod)₂, have emerged as a cost-effective and efficient alternative, particularly for couplings involving less reactive electrophiles like aryl chlorides and phenol derivatives.[2][3][4]

Q2: How do directing groups work in imidazole C-H activation?

A2: Directing groups are functional groups that are temporarily attached to the imidazole, typically at a nitrogen atom, to guide the metal catalyst to a specific C-H bond.[11] This is achieved through chelation, where the directing group coordinates to the metal center, positioning it in close proximity to the target C-H bond. This intramolecular interaction increases the effective concentration of the catalyst near the desired site, leading to selective C-H activation.[12]

Q3: Can C-H activation be used for late-stage functionalization in drug discovery?

A3: Yes, C-H activation is a powerful tool for late-stage functionalization. It allows for the direct modification of complex molecules, such as drug candidates, without the need for pre-functionalization (e.g., creating organometallic reagents).[1] This can significantly shorten synthetic routes and facilitate the rapid generation of analogues for structure-activity relationship (SAR) studies.[1]

Q4: What are the main challenges in scaling up C-H activation reactions?

A4: Scaling up C-H activation reactions can present several challenges, including:

  • Catalyst Loading: High catalyst loadings, which are often used in initial small-scale studies, may not be economically viable on a larger scale.

  • Reaction Time: Long reaction times can be a bottleneck in process chemistry.

  • Product Purification: Separating the product from the catalyst and ligands can be challenging.

  • Cost of Reagents: The cost of specialized ligands and metal catalysts can be a significant factor.

Q5: Are there any metal-free methods for imidazole C-H functionalization?

A5: While transition metal catalysis is the predominant approach, some metal-free methods for C-H functionalization of imidazole derivatives have been developed. For instance, the nucleophilic substitution of hydrogen (SNH) in 2H-imidazole 1-oxides with organolithium reagents represents a metal-free C-H/C-Li cross-coupling.[13] Additionally, acetic acid-catalyzed synthesis of tetrasubstituted imidazoles from benzylamines and 1,2-dicarbonyl compounds using molecular oxygen as the oxidant has been reported.[14]

References

Technical Support Center: Navigating Reactions with 4,5-Diiodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4,5-diiodo-1-methyl-1H-imidazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of reactions involving this versatile building block. The insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your synthetic endeavors.

Troubleshooting Guide: From Reaction Quench to Purified Product

This section addresses specific issues that may arise during the workup of reactions involving this compound, particularly in the context of common cross-coupling reactions.

Issue 1: Persistent Emulsions During Aqueous Extraction

Q: I am observing a stubborn emulsion at the aqueous-organic interface during the workup of my reaction, which was run in DMF. How can I resolve this?

A: Emulsion formation is a frequent challenge, especially when using polar aprotic solvents like DMF or DMSO. These solvents have some miscibility with both aqueous and organic phases, stabilizing droplets and preventing clear layer separation.

Causality & Resolution Strategy:

  • High Concentration of Polar Solvent: DMF and DMSO are common culprits. To break the emulsion, the principle is to increase the polarity difference between the two phases.

    • Solution: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer makes it more polar and forces the organic solvent and your product out of the aqueous phase, aiding in layer separation.[1]

  • Insufficient Organic Solvent: A low volume of extraction solvent may not be sufficient to effectively dissolve the product and separate from the aqueous phase.

    • Solution: Dilute the reaction mixture with a larger volume of your chosen organic solvent (e.g., ethyl acetate, dichloromethane) before performing the aqueous wash.[2][3]

  • Mechanical Agitation: Overly vigorous shaking of the separatory funnel can lead to the formation of fine droplets that are slow to coalesce.

    • Solution: Gently invert the separatory funnel multiple times rather than shaking it vigorously. If an emulsion has already formed, gentle swirling or allowing the funnel to stand undisturbed for an extended period can be effective.[1]

Pro-Tip: If the above methods fail, you can attempt to filter the entire mixture through a pad of Celite®. This can sometimes break the emulsion and allow for subsequent separation.

Issue 2: Incomplete Removal of Palladium Catalyst

Q: After my Suzuki coupling reaction, I am struggling to remove the residual palladium catalyst. It co-elutes with my product during column chromatography.

A: Palladium residues are a common and critical impurity to remove, especially in the context of drug development. Standard silica gel chromatography is often insufficient for complete removal.

Causality & Resolution Strategy:

  • Palladium State: The palladium can exist in different states (e.g., Pd(0), Pd(II), colloidal palladium black), which have varying affinities for silica gel.

    • Solution 1: Filtration through Celite®: Before concentrating the reaction mixture, dilute it with an organic solvent and filter it through a pad of Celite®. This is effective at removing insoluble palladium black.[4]

    • Solution 2: Specialized Scavengers: For soluble palladium species, specialized scavengers are highly effective. These are typically solid-supported reagents with functional groups that chelate palladium.

      • Thiol-Based Scavengers: Silica functionalized with thiol groups can be added to the crude product solution, stirred, and then filtered off.

      • 2,4,6-Trimercapto-s-triazine (TMT): This reagent can be used to precipitate palladium, which is then removed by filtration. Polystyrene-bound TMT is also available for easier removal.[5]

    • Solution 3: Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like thiourea or a dilute solution of sodium sulfide can help extract palladium into the aqueous phase.

Workflow for Palladium Removal:

Palladium_Removal Start Crude Reaction Mixture Celite Filter through Celite® Start->Celite Remove Pd Black Concentrate Concentrate Celite->Concentrate Scavenger Treat with Scavenger (e.g., MP-TMT) Concentrate->Scavenger Remove Soluble Pd Filter_Scavenger Filter to Remove Scavenger-Pd Complex Scavenger->Filter_Scavenger Aqueous_Workup Aqueous Workup Filter_Scavenger->Aqueous_Workup Column Column Chromatography Aqueous_Workup->Column Final_Product Purified Product Column->Final_Product

Caption: Workflow for effective palladium catalyst removal.

Issue 3: Product "Oiling Out" During Recrystallization

Q: I am attempting to recrystallize my substituted imidazole product, but it is "oiling out" instead of forming crystals. What is causing this and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point, or when the solubility of the compound in the chosen solvent is too high even at lower temperatures.

Causality & Resolution Strategy:

  • Inappropriate Solvent System: The solvent may be too "good" for your compound, meaning the compound remains highly soluble even when the solution is cooled.

    • Solution: Employ a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated solution that oils out rather than allowing for the orderly arrangement of molecules into a crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Only after it has reached room temperature should you place it in an ice bath to maximize crystal formation.

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: If oiling out persists, it may be necessary to first purify the crude product by flash column chromatography to remove the bulk of the impurities and then attempt recrystallization on the partially purified material.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a Suzuki coupling reaction using this compound?

A1: A typical workup involves quenching the reaction, followed by extraction and a series of washes to remove different types of byproducts.

Step-by-Step Protocol:

  • Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and transfer to a separatory funnel.

  • Wash:

    • Water Wash: Wash the organic layer with water (2-3 times) to remove the bulk of water-soluble reagents and byproducts (e.g., inorganic salts from the base).[2]

    • Acid Wash (Optional): If basic impurities (e.g., excess amine ligands) are present, wash with a dilute acid like 1M HCl. Note that your imidazole product is basic and may partition into the aqueous layer if the acid is too concentrated. A milder acidic wash with saturated ammonium chloride is often preferred.

    • Base Wash (Optional): If acidic impurities (e.g., unreacted boronic acid) are present, wash with a dilute base like a saturated aqueous solution of sodium bicarbonate.[1]

    • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

Q2: I am performing a sequential cross-coupling on this compound. How can I favor the formation of the mono-substituted product over the di-substituted product?

A2: Achieving selective mono-substitution on a di-halogenated substrate requires careful control of reaction conditions to exploit any differences in reactivity between the two positions and to stop the reaction after the first coupling.

Strategies for Mono-substitution:

  • Stoichiometry: Use a sub-stoichiometric amount of the coupling partner (e.g., 0.9-1.0 equivalents of boronic acid in a Suzuki coupling). This ensures that there is not enough of the coupling partner to react at both positions.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant formation of the di-substituted product is observed. Lowering the reaction temperature can also increase selectivity by slowing down the second coupling reaction, which may have a higher activation energy.

  • Catalyst and Ligand Choice: In some systems, the choice of catalyst and ligand can influence the relative rates of the first and second couplings. A less active catalyst system may favor mono-substitution.

Q3: What are the best practices for purifying the products of a Stille coupling reaction involving this compound?

A3: The primary challenge in the workup of a Stille coupling is the removal of toxic and often greasy organotin byproducts (e.g., Bu₃SnX).

Recommended Purification Methods:

  • Fluoride Wash: A common and effective method is to wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This reacts with the organotin halides to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite®.[6]

  • Triethylamine-Treated Silica: For column chromatography, organotin byproducts can often be removed by filtering the crude product through a plug of silica gel that has been treated with 2-5% triethylamine in the eluent.[6]

  • Iodine Treatment: In some cases, a dilute iodine solution can be used to cleave any remaining organotin reagent.

Q4: Can I use reverse-phase chromatography to purify my substituted imidazole product?

A4: Yes, reverse-phase chromatography can be an excellent purification method, particularly for polar imidazole derivatives that may be difficult to purify using normal-phase (silica gel) chromatography.

Considerations for Reverse-Phase Chromatography:

  • Stationary Phase: A C18-functionalized silica gel is the most common stationary phase.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used.

  • Additives: To improve peak shape for basic compounds like imidazoles, it is often necessary to add a modifier to the mobile phase.

    • Acidic Modifier: A small amount of trifluoroacetic acid (TFA) or formic acid (typically 0.1%) will protonate the imidazole, leading to sharper peaks.

    • Basic Modifier: Alternatively, a basic modifier like ammonium hydroxide can be used.

    • Buffers: Using a buffer, such as ammonium acetate or ammonium formate, can also be effective in controlling the pH and improving peak shape.

Q5: How should I store this compound to ensure its stability?

A5: Like many iodinated aromatic and heteroaromatic compounds, this compound can be sensitive to light and heat.

Storage Recommendations:

  • Temperature: Store in a cool environment, preferably refrigerated.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

Quantitative Data Summary

The following table provides a general guideline for solvent volumes used in extraction and washing procedures. These should be adjusted based on the scale of your reaction.

Procedure Solvent/Solution Typical Volume Ratio (vs. Organic Layer) Purpose
Extraction Organic Solvent (e.g., EtOAc, DCM)2-3x the reaction volumeDissolve product and separate from aqueous phase
Aqueous Wash Water0.2 - 0.5Remove water-soluble impurities
Acid Wash 1M HCl or sat. NH₄Cl0.2 - 0.5Remove basic impurities
Base Wash Sat. NaHCO₃0.2 - 0.5Remove acidic impurities
Brine Wash Sat. NaCl0.2 - 0.5Remove residual water

Experimental Workflow Visualization

General_Workup cluster_Workup Aqueous Workup cluster_Purification Purification Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (H₂O, Acid/Base, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Column Column Chromatography Pure Purified Product Column->Pure Recrystallize Recrystallization Recrystallize->Pure Start Completed Reaction Mixture Start->Quench Crude->Column Crude->Recrystallize

Caption: General workflow for reaction workup and purification.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,5-Diiodo-1-methyl-1H-imidazole and 4,5-Dibromo-1-methyl-1H-imidazole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast array of heterocyclic scaffolds, halogenated imidazoles serve as exceptionally versatile intermediates in the synthesis of pharmaceuticals and functional materials. This guide provides an in-depth comparative analysis of two key N-methylated dihaloimidazoles: 4,5-diiodo-1-methyl-1H-imidazole and 4,5-dibromo-1-methyl-1H-imidazole. We will objectively dissect their reactivity profiles, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Reactivity Differences

FeatureThis compound4,5-Dibromo-1-methyl-1H-imidazole
General Reactivity HigherLower
Cross-Coupling Reactions More facile, milder conditionsRequires more forcing conditions
Halogen-Metal Exchange FasterSlower
Cost & Availability Generally higher costMore cost-effective and readily available
Bond Strength (C-X) Weaker C-I bondStronger C-Br bond

The Foundation of Reactivity: Physicochemical Properties

The divergent reactivity of these two molecules is fundamentally rooted in the differing properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, with a lower bond dissociation energy.[1] This translates to a lower activation energy for reactions that involve the cleavage of the carbon-halogen bond, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Head-to-Head Comparison in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Distinction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In this arena, the choice between the diiodo- and dibromo-imidazole can significantly impact reaction efficiency and scope.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is often the rate-determining step in the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The weaker C-I bond in this compound leads to a faster rate of oxidative addition compared to the C-Br bond of its dibromo counterpart.[2] This enhanced reactivity of the diiodo derivative allows for:

  • Milder Reaction Conditions: Often proceeding at lower temperatures.

  • Lower Catalyst Loadings: Reducing the cost and potential for metal contamination in the final product.

  • Shorter Reaction Times: Increasing throughput.

While direct comparative studies on these specific N-methylated dihaloimidazoles are not extensively documented, data from analogous haloimidazoles consistently show higher yields and faster conversions for iodo-substituted substrates compared to their bromo- counterparts under identical conditions.[2] For instance, in Suzuki-Miyaura couplings of haloindazoles, the iodo-substituted isomers consistently provide higher yields than the bromo-substituted ones.

Sonogashira Coupling:

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, follows a similar reactivity trend.[3] The oxidative addition of the palladium catalyst to the C-I bond is more facile than to the C-Br bond, making this compound the more reactive partner.[3] This can be particularly advantageous when coupling with sensitive or sterically hindered alkynes, where milder conditions are crucial to prevent side reactions or decomposition. Studies on related halo-heterocycles have demonstrated that iodo-derivatives can undergo Sonogashira coupling at room temperature, while the corresponding bromo-derivatives often require heating.[3]

Stille Coupling:

In the Stille coupling, which pairs an organohalide with an organotin reagent, the reactivity order of the halide (I > Br > Cl) is also well-established. Therefore, this compound is expected to exhibit superior reactivity over 4,5-dibromo-1-methyl-1H-imidazole, allowing for more efficient coupling under milder conditions.

Halogen-Metal Exchange: A Gateway to Further Functionalization

Halogen-metal exchange is a powerful transformation for the preparation of organometallic reagents, which can then be trapped with various electrophiles. The rate of this exchange is highly dependent on the halogen, with the generally accepted trend being I > Br > Cl.[4]

For this compound, the exchange with organolithium reagents (e.g., n-butyllithium) is expected to be significantly faster and occur at higher temperatures (e.g., -78 °C) compared to 4,5-dibromo-1-methyl-1H-imidazole, which may require lower temperatures to achieve selective exchange without competing side reactions.[4][5] This facile exchange of the iodo-substituent provides a rapid entry to lithiated imidazole intermediates for subsequent functionalization.

Experimental Protocols: A Guide for Practical Application

The following protocols are representative examples for key transformations and are intended to serve as a starting point for optimization in your specific application.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol is designed to directly compare the reactivity of this compound and 4,5-dibromo-1-methyl-1H-imidazole under identical conditions.

Materials:

  • This compound or 4,5-dibromo-1-methyl-1H-imidazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 10 mL)

Procedure:

  • To a reaction vial, add the dihalo-1-methyl-imidazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Seal the vial and heat the reaction at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The reaction with this compound is expected to proceed to completion significantly faster and potentially give a higher yield of the coupled product compared to the reaction with 4,5-dibromo-1-methyl-1H-imidazole under these conditions.

Visualizing the Synthetic Workflow

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Dihaloimidazole 4,5-Dihalo- 1-methyl-1H-imidazole Reaction_Vessel Reaction Setup (Inert Atmosphere, 80 °C) Dihaloimidazole->Reaction_Vessel Boronic_Acid ArB(OH)₂ Boronic_Acid->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Dioxane/H₂O Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Monitoring Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for the comparative Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling

Materials:

  • This compound or 4,5-dibromo-1-methyl-1H-imidazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol)

  • CuI (0.06 mmol)

  • Triethylamine (3.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dihalo-1-methyl-imidazole, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by the terminal alkyne and triethylamine.

  • Stir the reaction at room temperature. For the dibromo- starting material, gentle heating (e.g., 50 °C) may be required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Logical Relationship of Reactivity

Reactivity_Relationship Bond_Strength C-X Bond Strength (I < Br) Oxidative_Addition_Rate Rate of Oxidative Addition to Pd(0) (I > Br) Bond_Strength->Oxidative_Addition_Rate Halogen_Metal_Exchange_Rate Rate of Halogen-Metal Exchange (I > Br) Bond_Strength->Halogen_Metal_Exchange_Rate Cross_Coupling_Reactivity Overall Cross-Coupling Reactivity (Diiodo > Dibromo) Oxidative_Addition_Rate->Cross_Coupling_Reactivity Halogen_Metal_Exchange_Rate->Cross_Coupling_Reactivity Milder_Conditions Milder Reaction Conditions Cross_Coupling_Reactivity->Milder_Conditions Faster_Rates Faster Reaction Rates Cross_Coupling_Reactivity->Faster_Rates Higher_Yields Potentially Higher Yields Cross_Coupling_Reactivity->Higher_Yields

Caption: The influence of C-X bond strength on reactivity.

Conclusion and Strategic Recommendations

The choice between this compound and 4,5-dibromo-1-methyl-1H-imidazole is a classic trade-off between reactivity and cost.

  • For rapid synthesis, challenging couplings, and when milder conditions are paramount, this compound is the superior choice. Its enhanced reactivity can lead to higher yields, shorter reaction times, and a broader substrate scope, particularly with less reactive coupling partners.

  • For cost-sensitive applications and when reaction conditions can be optimized, 4,5-dibromo-1-methyl-1H-imidazole remains a viable and more economical option. While it may require more forcing conditions (higher temperatures, longer reaction times, and potentially higher catalyst loadings), it is a readily available and effective building block for many applications.

Ultimately, the optimal choice will depend on the specific goals of the research program, including the complexity of the target molecule, the scale of the synthesis, and budgetary constraints. This guide provides the fundamental principles and practical considerations to aid in this critical decision-making process.

References

A Scientist's Guide to Cross-Coupling with Dihaloimidazoles: A Comparative Analysis of Reactivity and Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of countless pharmaceuticals and functional materials.[1][2] The ability to precisely functionalize this heterocycle is paramount for developing new molecular entities. Dihaloimidazoles serve as exceptionally versatile building blocks, offering two distinct handles for modification via transition-metal-catalyzed cross-coupling reactions. However, unlocking their full synthetic potential requires a deep understanding of the factors governing their reactivity.

This guide provides a comprehensive comparison of dihaloimidazole reactivity in common cross-coupling reactions. We will dissect the fundamental principles dictating regioselectivity, present comparative experimental data, and offer detailed protocols to empower researchers in their synthetic endeavors.

Part 1: The Pillars of Reactivity in Dihaloimidazoles

The selective functionalization of a dihaloimidazole is not a matter of chance; it is governed by a predictable hierarchy of chemical principles. The two primary factors are the intrinsic reactivity of the carbon-halogen bond and the electronic properties of the specific carbon position on the imidazole ring.

The Halogen Reactivity Hierarchy: A Tale of Bond Strengths

In palladium-catalyzed cross-coupling, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[3] The energy barrier for this step is directly related to the C-X bond dissociation energy. Consequently, a well-established reactivity trend exists:

C–I > C–Br > C–Cl > C–F

This intrinsic difference in reactivity is a powerful tool for chemoselectivity.[4] For instance, in a molecule containing both a bromine and a chlorine atom, the palladium catalyst will preferentially react with the C-Br bond under carefully controlled conditions.[5]

Positional Electronics: The Imidazole Ring's Influence

Beyond the halogen type, the position of the halogen on the imidazole ring plays a critical role. The three carbon atoms of the imidazole ring (C2, C4, and C5) possess distinct electronic characteristics.

  • The C2 Position: This position is situated between two nitrogen atoms, rendering it the most electron-deficient and acidic position on the ring.[6] This inherent electrophilicity makes the C2-halogen bond the most susceptible to oxidative addition.

  • The C4 and C5 Positions: These positions are electronically more similar to each other and are generally more electron-rich than the C2 position. Their reactivity is often comparable, though it can be influenced by the substituent on the N1 nitrogen.

Therefore, for a dihaloimidazole with identical halogens (e.g., 2,4-dibromoimidazole), the initial cross-coupling reaction will overwhelmingly favor the C2 position.[7][8] This inherent selectivity provides a reliable strategy for sequential, site-specific functionalization.

Part 2: Comparative Reactivity in Key Cross-Coupling Reactions

The principles of halogen and positional reactivity hold true across the spectrum of palladium-catalyzed cross-coupling reactions. However, the specific catalyst, ligands, and reaction conditions can be tuned to either enforce or, in some cases, even override these intrinsic trends.[9][10][11]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for its mild conditions and the commercial availability of a vast array of boronic acids.[2][12]

In the case of dihaloimidazoles, standard Suzuki conditions reliably provide monofunctionalization at the most reactive site. For example, coupling 2,4-dibromopyridine, a related heterocycle, with various boronic acids using a catalyst like Pd(PPh₃)₄ results in selective reaction at the C2 position.[8] Remarkably, it has been demonstrated that by judiciously choosing the palladium catalyst and ligand, the selectivity can be switched to favor the traditionally less reactive position.[9][10][11] This catalyst-controlled regioselectivity opens up synthetic pathways that would otherwise be inaccessible.[9][10][11]

Table 1: Catalyst-Controlled Regioselective Suzuki Coupling of 1-Methyl-2,4-dibromoimidazole

EntryCatalyst SystemPosition Selectivity (C2:C4)Yield (%)
1Pd(PPh₃)₄ / K₂CO₃>95:585
2Pd₂(dba)₃ / Xantphos / Cs₂CO₃10:9078

Data is illustrative and based on trends reported for similar dihaloazoles.[7][9][10][11]

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is indispensable for the synthesis of conjugated systems.[13][14][15] The reaction typically employs a dual-catalyst system of palladium and copper(I).[14][16]

The reactivity principles remain consistent. For a substrate like 1-bromo-4-iodobenzene, the greater reactivity of the C-I bond allows for selective coupling with an alkyne at room temperature, leaving the C-Br bond untouched.[13] This same logic applies to dihaloimidazoles. A 2-iodo-4-bromoimidazole would be expected to undergo Sonogashira coupling exclusively at the C2-iodo position under mild conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[17] The reaction couples amines with aryl halides and has seen continuous improvement through the development of sophisticated catalyst systems.[17][18]

The scope of this reaction has been extended to unprotected bromoimidazoles, demonstrating that even substrates with acidic N-H protons can be successfully coupled.[18] For a dihaloimidazole containing both a bromide and a chloride, the inherent reactivity difference allows for selective amination at the C-Br position.[5] Modern catalyst systems, often employing bulky biarylphosphine ligands, are crucial for achieving high efficiency, especially with less reactive aryl chlorides.[18][19]

Part 3: Experimental Design & Protocols

Translating theory into practice requires robust and reproducible experimental protocols. Here, we provide detailed methodologies for the regioselective functionalization of a model dihaloimidazole substrate.

Protocol 1: Regioselective Suzuki Monofunctionalization of 1-Trityl-2,4-dibromoimidazole

This protocol targets the more reactive C2 position, leveraging its higher electrophilicity.

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 1-trityl-2,4-dibromoimidazole (1.0 equiv), the desired arylboronic acid (1.1 equiv), and sodium carbonate (Na₂CO₃, 2.5 equiv).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv) to the flask under a positive flow of argon.

  • Reaction: Heat the mixture to 85 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-aryl-4-bromo-1-tritylimidazole.

Causality Explanation: The choice of Pd(PPh₃)₄ provides a highly active Pd(0) species suitable for activating the C2-Br bond. The aqueous Na₂CO₃ serves as a mild base, which is sufficient for the transmetalation step of the Suzuki cycle without promoting side reactions.

Protocol 2: Sequential Sonogashira Coupling of the C4-Bromo Product

This protocol functionalizes the remaining, less reactive C4-bromo position.

Methodology:

  • Setup: To a flame-dried Schlenk flask, add the 2-aryl-4-bromo-1-tritylimidazole from Protocol 1 (1.0 equiv), copper(I) iodide (CuI, 0.05 equiv), and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add degassed triethylamine (TEA) as both the base and solvent, followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at 60 °C for 8 hours. The higher temperature is often required to activate the less reactive C4-Br bond.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to yield the desired 2,4-disubstituted imidazole.

Causality Explanation: The PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[13] The addition of CuI is crucial for the Sonogashira mechanism, as it forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[16]

Part 4: Visualizing Reaction Principles

Diagrams can effectively illustrate the complex catalytic cycles and decision-making workflows involved in these reactions.

Suzuki_Catalytic_Cycle General Palladium-Catalyzed Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 out2 Trans->out2 X-B(OR)₂ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 out1 RedElim->out1 R¹-R² (Product) in1 in1->OxAdd R¹-X (Dihaloimidazole) in2 in2->Trans R²-B(OR)₂ (Boronic Acid) in3 in3->Trans Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Workflow Decision Workflow for Sequential Dihaloimidazole Coupling start Start: Dihaloimidazole Substrate check_halogens Are halogens different? (e.g., I & Br) start->check_halogens react_iodide Couple at Iodide (C-I) using mild conditions check_halogens->react_iodide Yes check_position Couple at most reactive position (C2 > C4/C5) check_halogens->check_position No second_coupling Functionalize remaining halogen (e.g., C-Br or C4-Br) react_iodide->second_coupling check_position->second_coupling end Disubstituted Imidazole second_coupling->end

Caption: Workflow for predicting regioselectivity in dihaloimidazoles.

Conclusion

Dihaloimidazoles are powerful and versatile platforms for the construction of complex, polysubstituted heterocyclic systems. By understanding and applying the fundamental principles of halogen reactivity and positional electronics, researchers can devise logical and effective strategies for their selective functionalization. The ability to control regioselectivity through the careful selection of catalysts and reaction conditions further expands the synthetic utility of these valuable building blocks, paving the way for innovations in drug discovery and materials science.

References

A Guide to the Definitive Structure Elucidation of 4,5-diiodo-1-methyl-1H-imidazole: An Integrated Crystallographic Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Unambiguous Structural Validation in Pharmaceutical Sciences

In the landscape of drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is not merely a characterization detail; it is the fundamental blueprint governing its biological activity, safety, and patentability. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in development timelines. For novel heterocyclic compounds like 4,5-diiodo-1-methyl-1H-imidazole, which serve as versatile building blocks in medicinal chemistry, establishing an unimpeachable structural proof is the first critical milestone.

This guide provides an in-depth, experience-driven comparison of methodologies for the definitive structural validation of this compound (C₄H₄I₂N₂). We will focus on single-crystal X-ray crystallography as the cornerstone technique, demonstrating its unparalleled power in providing absolute structural proof.[1][2] Concurrently, we will integrate data from orthogonal techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—to construct a self-validating system that ensures the highest level of scientific integrity. This multi-faceted approach moves beyond simple data collection, focusing on the causal logic behind experimental choices and the rigorous standards required for confident structure elucidation.

Part 1: The Gold Standard—Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to directly visualize a molecule's three-dimensional structure, providing precise measurements of bond lengths, bond angles, and stereochemistry.[1] Unlike spectroscopic methods that infer structure from indirect properties, crystallography generates a detailed electron density map that is interpreted to build an atomic model.[3][4] This makes it the definitive method for resolving any structural ambiguity.

Experimental Protocol: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to yield a single crystal of sufficient quality and to extract the highest quality diffraction data.

Step 1: Crystal Growth (The Art of Patience)

  • Causality: The goal is to encourage molecules to pack in a highly ordered, repeating lattice. This requires slow, controlled precipitation from a supersaturated solution. Rapid precipitation leads to amorphous material or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.

  • Protocol:

    • Select a suitable solvent system. For a molecule like this compound, a range of solvents from moderately polar (e.g., ethyl acetate) to nonpolar (e.g., hexane) should be screened.

    • Prepare a saturated solution of the compound in a chosen solvent at a slightly elevated temperature (e.g., 40 °C) in a clean, small vial.

    • Employ a slow evaporation technique. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Alternatively, use a solvent/anti-solvent diffusion method. Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane) and carefully layer a miscible anti-solvent (e.g., hexane) on top. Crystals will form at the interface over time.

    • Harvest a well-formed, transparent crystal (typically 0.1-0.3 mm in size) using a cryo-loop.

Step 2: Data Collection

  • Causality: The crystal is irradiated with a focused X-ray beam. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique pattern of spots (reflections). The geometry and intensity of these spots contain the information needed to reconstruct the electron density map.

  • Protocol:

    • Mount the crystal on a goniometer head in a modern single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • Screen the crystal to assess its quality and determine the unit cell parameters.

    • Execute a full data collection strategy, rotating the crystal through a series of angles to capture a complete and redundant set of diffraction intensities.

Step 3: Structure Solution and Refinement

  • Causality: The collected diffraction data is first processed to determine the positions and intensities of the reflections. Then, computational methods are used to solve the "phase problem" and generate an initial electron density map. The final step involves refining a chemical model of the molecule to best fit this experimental map.

  • Protocol:

    • Data Reduction: Integrate the raw diffraction images to produce a list of reflection indices (h,k,l) and their corresponding intensities.

    • Structure Solution: Use software (e.g., SHELXT) to determine the initial positions of the heavy atoms (in this case, the two iodine atoms, which scatter X-rays strongly).

    • Model Building and Refinement: Employ software (e.g., SHELXL) to locate the remaining lighter atoms (carbon, nitrogen) in the electron density map. Refine the atomic positions, bond lengths, and angles against the experimental data to minimize the difference between the observed and calculated structure factors. The quality of this fit is measured by the R-factor (R1).

Workflow for X-ray Crystallography

Xray_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesized Compound Crystal Crystal Growth Synthesis->Crystal Solvent Screening Data_Collection X-ray Data Collection Crystal->Data_Collection Mount & Cool Data_Processing Data Processing (Integration) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Intensities Refinement Model Refinement Structure_Solution->Refinement Initial Model Validation Structure Validation Refinement->Validation Final Model (CIF) Final_Structure Final_Structure Validation->Final_Structure Definitive 3D Structure

Caption: Workflow for structure determination via single-crystal X-ray crystallography.

Data Interpretation and Validation Metrics

A solved crystal structure is not complete without rigorous validation. Key metrics assess the quality of the data and the fit of the model. While a specific public crystal structure for this compound is not available, the following table presents expected and high-quality data parameters, using the closely related 4,5-diiodo-1H-imidazole as a reference point for typical values.[5]

ParameterIdeal Value/RangeSignificance
Formula C₄H₄I₂N₂Confirms the elemental composition of the unit cell contents.
Molecular Weight 333.90 g/mol Consistent with the chemical formula.
Crystal System Orthorhombic, etc.Describes the basic symmetry of the crystal lattice.
Space Group P2₁/c, etc.Defines the specific symmetry operations within the unit cell.
Temperature 100 KLow temperature minimizes atomic vibration, improving data quality.
R1 (final R-factor) < 0.05 (5%)A primary indicator of the agreement between the crystallographic model and the experimental data. Lower is better.
wR2 (weighted R-factor) < 0.15 (15%)A weighted measure of the agreement, typically higher than R1.
Goodness-of-Fit (S) ~ 1.0Should be close to 1, indicating a good model and appropriate data weighting.
Completeness > 99%The percentage of measured unique reflections out of the total possible. High completeness is crucial.
Largest Diff. Peak/Hole < ±1.0 eÅ⁻³Residual electron density should be minimal, indicating no missing or misplaced atoms.

Part 2: Building Confidence with Orthogonal Methods

While crystallography is definitive, a truly robust validation relies on corroborating evidence from independent techniques. NMR spectroscopy and mass spectrometry provide complementary data that must be consistent with the crystallographic result.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing information on molecular connectivity and symmetry.[6] For this compound, NMR confirms the presence and connectivity of the methyl group and the imidazole ring protons.

  • Expected ¹H NMR Spectrum:

    • A singlet corresponding to the C2 proton of the imidazole ring. Its chemical shift will be influenced by the adjacent nitrogen atoms.[7][8]

    • A singlet corresponding to the three protons of the N-methyl group.

  • Expected ¹³C NMR Spectrum:

    • A signal for the C2 carbon.

    • Two signals for the iodine-substituted C4 and C5 carbons. These will be significantly shifted due to the heavy atom effect of iodine.

    • A signal for the N-methyl carbon.

Technique Expected Data for this compound Interpretation
¹H NMR ~7.5-8.0 ppm (s, 1H, C2-H)~3.7-4.0 ppm (s, 3H, N-CH₃)Confirms the presence of the imidazole C2-proton and the N-methyl group. The 1:3 integration ratio is critical.
¹³C NMR ~140 ppm (C2)~90-100 ppm (C4/C5)~35 ppm (N-CH₃)Confirms the carbon backbone, including the two distinct, heavily shielded carbons attached to iodine.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule.[9] It is a rapid and highly sensitive technique that serves as a first-pass check of the compound's identity.

  • Expected Mass Spectrum (High Resolution):

    • High-resolution MS (e.g., ESI-TOF) should yield a molecular ion peak [M+H]⁺ corresponding to an exact mass that matches the calculated value for C₄H₅I₂N₂⁺.

    • Iodine is monoisotopic (¹²⁷I), so unlike compounds with chlorine or bromine, no complex isotopic pattern for the molecular ion is expected.[10][11] This simplifies the spectrum significantly.

Technique Expected Data for this compound Interpretation
HRMS (ESI+) Calculated [M+H]⁺: 334.8539Observed m/z should be within 5 ppm of the calculated value, confirming the elemental formula C₄H₄I₂N₂.
Integrated Validation Workflow

The power of this approach lies in the convergence of all three techniques. The molecular formula from MS must match the structure found by crystallography and be consistent with the proton/carbon count from NMR.

Validation_Pyramid cluster_level1 Initial Checks cluster_level2 Connectivity & Environment cluster_level3 Definitive Structure MS Mass Spectrometry (HRMS) MS_Data Confirms Molecular Formula (C₄H₄I₂N₂) NMR_Data Confirms Connectivity (N-Me, C2-H) MS_Data->NMR_Data Consistent Formula NMR NMR Spectroscopy (¹H, ¹³C) Xray_Data Absolute 3D Structure (Bond Lengths/Angles) NMR_Data->Xray_Data Consistent Connectivity Xray X-ray Crystallography Final_Validation Final_Validation Xray_Data->Final_Validation Validated Structure

Caption: Integrated workflow showing complementary validation techniques.

Conclusion

The structural validation of a novel pharmaceutical intermediate like this compound demands a rigorous, multi-pronged approach. While powerful spectroscopic techniques like NMR and Mass Spectrometry provide essential and consistent pieces of the puzzle, single-crystal X-ray crystallography remains the only technique that delivers an unambiguous, high-resolution map of the atomic architecture. By integrating these orthogonal methods, we create a self-validating system where the data from each experiment must converge on a single, consistent structural hypothesis. This integrated strategy ensures the highest degree of confidence, providing the solid and trustworthy foundation necessary for subsequent stages of drug development and scientific inquiry.

References

A Comparative Analysis of Catalysts for Diiodoimidazole Functionalization: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Diiodoimidazoles, in particular, serve as versatile building blocks, offering two reactive sites for sequential and regioselective functionalization. The efficient transformation of the inert C-I bonds into more complex C-C, C-N, and C-O bonds is paramount for molecular diversification. This guide provides a comparative analysis of the primary catalytic systems employed for this purpose, with a focus on palladium and copper-based catalysts. We will delve into the mechanistic underpinnings of these transformations, present comparative performance data, and offer practical, field-proven protocols to aid researchers in catalyst selection and reaction optimization.

Section 1: The Workhorse of Cross-Coupling: Palladium-Catalyzed Functionalization

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, prized for their broad functional group tolerance, high efficiency, and predictable reactivity. For diiodoimidazole functionalization, these methods are indispensable for constructing biaryl systems and introducing nitrogen-based substituents.

Mechanistic Overview: The Pd(0)/Pd(II) Catalytic Cycle

The efficacy of most palladium-catalyzed cross-coupling reactions hinges on a well-established catalytic cycle.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The process involves three key steps:

  • Oxidative Addition: A low-valent Pd(0) species, typically stabilized by phosphine ligands, reacts with the iodoimidazole, cleaving the C-I bond and forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.

Palladium_Cross_Coupling_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) pd2_oa R¹-Pd(II)-I(L)₂ (Palladacycle) pd0->pd2_oa Oxidative Addition (+ R¹-I) pd2_tm R¹-Pd(II)-R²(L)₂ pd2_oa->pd2_tm Transmetalation (+ R²-M) pd2_tm->pd0 Reductive Elimination (- R¹-R²) reagents Key Reagents: R¹-I = Iodoimidazole R²-M = Coupling Partner (e.g., Arylboronic Acid) L = Ligand (e.g., Phosphine) Screening_Workflow start Start: Define Substrates catalyst_screen Screen Pd Pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst_screen ligand_screen Screen Ligands (e.g., XPhos, SPhos, PPh₃) catalyst_screen->ligand_screen Select best catalyst base_screen Screen Bases (e.g., K₂CO₃, Cs₂CO₃, NaO*t*Bu) ligand_screen->base_screen Select best ligand solvent_screen Screen Solvents (e.g., Toluene, Dioxane, DME) base_screen->solvent_screen Select best base optimization Optimize Temperature & Concentration solvent_screen->optimization Select best solvent scale_up Scale-Up Reaction optimization->scale_up Directing_Group_Concept substrate Imidazole Substrate with Directing Group (DG) coordination Coordination of DG to Metal Center substrate->coordination catalyst Metal Catalyst (e.g., Pd(II)) catalyst->coordination activation Site-Selective C-H Activation coordination->activation functionalization Functionalization (e.g., Arylation) activation->functionalization product Functionalized Product functionalization->product Decision_Tree start What bond do you want to form? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N cc_partner Coupling Partner? cc_bond->cc_partner cn_conditions Need mild conditions & high tolerance? cn_bond->cn_conditions suzuki Use Palladium (Suzuki Coupling) sonogashira Use Pd/Cu (Sonogashira Coupling) heck Use Palladium (Heck Coupling) cc_partner->suzuki Boronic Acid cc_partner->sonogashira Alkyne cc_partner->heck Alkene buchwald Use Palladium (Buchwald-Hartwig) ullmann Consider Copper (Ullmann Condensation) cn_conditions->buchwald Yes cn_conditions->ullmann No (Cost is priority)

References

A Comparative Guide to the Biological Activity of Iodinated vs. Brominated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a fundamental building block in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Halogenation of the imidazole ring is a well-established strategy to modulate the physicochemical properties and biological activity of these molecules. This guide provides an in-depth comparison of iodinated and brominated imidazoles, focusing on how the choice of halogen influences their biological performance. While direct comparative studies on the parent 4-halo-1H-imidazoles are limited, a wealth of data from their derivatives allows for a robust analysis of structure-activity relationships (SAR).[1][2]

The Decisive Role of the Halogen: Physicochemical and Mechanistic Insights

The difference in biological activity between iodinated and brominated imidazoles stems from the fundamental properties of the halogen atoms themselves. Iodine is larger, more polarizable, and forms a weaker carbon-halogen bond compared to bromine.[2] These characteristics have profound implications for how these molecules interact with biological targets.

A key mechanistic consideration is the formation of halogen bonds . This is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen, oxygen, or sulfur atom on a biological macromolecule.[3][4] The strength of this interaction follows the order I > Br > Cl > F, correlating with the halogen's polarizability.[3] Consequently, an iodine atom can form a stronger halogen bond than a bromine atom, potentially leading to enhanced binding affinity and greater potency of iodinated compounds.[1][2]

HalogenBonding cluster_Iodo Iodinated Imidazole cluster_Bromo Brominated Imidazole Iodo_Imidazole Imidazole-I Iodo_Target Biological Target (e.g., Enzyme) Iodo_Imidazole->Iodo_Target Stronger Halogen Bond (Enhanced Affinity) Bromo_Imidazole Imidazole-Br Bromo_Target Biological Target (e.g., Enzyme) Bromo_Imidazole->Bromo_Target Weaker Halogen Bond

Caption: Comparison of halogen bonding strength.

Comparative Biological Activities: A Data-Driven Overview

The enhanced potential for halogen bonding and other interactions often translates to differences in biological activity. The following sections summarize available data on the anticancer and antimicrobial properties of halogenated imidazole derivatives.

Anticancer Activity

Halogenated imidazoles have shown significant promise as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival.[1][5] While direct comparisons are scarce, the trend often suggests that the nature and position of the halogen are critical for cytotoxic potency.

Table 1: Comparative in vitro Anticancer Activity of Halogenated Imidazole Derivatives

Compound ClassHalogenCancer Cell LineIC50 (µM)Reference
Imidazole-benzofuran hybrid2-bromo-benzylSMMC-7721, SW480, MCF-7, HL-60More active than cisplatin[5]
Imidazolium saltBromideMCF-71[6]
Imidazolium saltBromideCaCo-210[6]
Imidazolium saltBromidePC-320[6]
Imidazole-thiosemicarbazidesIodoT. gondiiMore potent than bromo/chloro[7]
Dimethoxyphenyl imidazole gold (I)IodineHepG20.50[8]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from different studies and experimental conditions may vary.

Many imidazole-based compounds exert their anticancer effects by inhibiting protein kinases. The stronger interaction potential of iodinated imidazoles could lead to more potent inhibition of such pathways.

KinaseInhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds to Pathway Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Activates TF Transcription Factors Pathway->TF Activates Cell Cell Proliferation, Survival, Angiogenesis TF->Cell Regulates HalogenatedImidazole Halogenated Imidazole (Iodo/Bromo) HalogenatedImidazole->Receptor Inhibits HalogenatedImidazole->Pathway Inhibits

Caption: Hypothetical kinase inhibition pathway.

Antimicrobial Activity

The imidazole ring is a core feature of many antifungal drugs.[1] Halogenation can enhance the antimicrobial spectrum and potency. While comprehensive comparative data is limited, the choice of halogen can influence the minimum inhibitory concentration (MIC).

Table 2: Comparative in vitro Antimicrobial Activity of Halogenated Imidazole Derivatives

Compound ClassHalogenMicrobial StrainMIC (µg/mL)Reference
Imidazole derivative HL1-Staphylococcus aureus625[7]
Imidazole derivative HL2-Staphylococcus aureus625[7]
Imidazole derivative HL1-MRSA1250[7]
Imidazole derivative HL2-MRSA625[7]
Imidazole derivative HL1-Escherichia coli>5000[7]
Imidazole derivative HL2-Escherichia coli2500[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[7] Data is compiled from different studies and experimental conditions may vary.

Experimental Protocols for Biological Activity Assessment

To provide a framework for the direct comparison of iodinated and brominated imidazoles, the following are detailed protocols for two fundamental in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[1]

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate and incubate B Treat cells with various concentrations of iodinated and brominated imidazoles A->B C Incubate for desired exposure time (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate cell viability and determine IC50 values F->G

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of the iodinated and brominated imidazole compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment.

  • Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution for MIC Determination

The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare stock solutions of the iodinated and brominated imidazoles in an appropriate solvent. Perform serial two-fold dilutions of the compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The choice between an iodinated and a brominated imidazole can significantly impact biological activity. The available evidence, largely from derivative studies, suggests that the unique properties of iodine—its size, polarizability, and ability to form strong halogen bonds—can be leveraged to enhance potency.[1] However, the increased reactivity of iodinated imidazoles might also lead to different toxicity profiles, which must be carefully evaluated.[2]

This guide provides a framework for understanding and assessing the biological activity of these two important classes of halogenated imidazoles. To build a more definitive structure-activity relationship, future research should focus on direct, side-by-side comparisons of iodinated and brominated analogs under standardized assay conditions. Such studies will be invaluable for the rational design of next-generation imidazole-based therapeutics.

References

A Senior Application Scientist's Guide to the Iodination of Imidazoles: A Comparative Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of an iodine atom onto the imidazole ring is a cornerstone transformation in medicinal chemistry and drug development.[1][2][3] Iodoimidazoles are not merely intermediates; they are versatile precursors for constructing complex molecular architectures through powerful cross-coupling reactions like the Suzuki and Sonogashira reactions.[1] The imidazole moiety itself is a "privileged structure," a recurring motif in numerous FDA-approved drugs and biologically active compounds, making the efficient and selective synthesis of its iodinated derivatives a topic of paramount importance.[1][4][5]

However, the path to a pure, regioselectively iodinated imidazole is fraught with challenges. The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic attack at multiple positions (C2, C4, and C5), often leading to a mixture of mono-, di-, and even tri-iodinated products.[1][6] The choice of iodinating agent is therefore not a trivial decision; it is the critical parameter that dictates yield, selectivity, and the feasibility of a synthetic route.

This guide provides an in-depth, objective comparison of the most common and effective iodinating agents for imidazoles. We will move beyond mere protocols to explore the causality behind reagent choice, offering field-proven insights to help researchers, scientists, and drug development professionals navigate this crucial synthetic step with confidence.

The Mechanism: Electrophilic Aromatic Substitution

The iodination of imidazole is a classic electrophilic aromatic substitution (SEAr) reaction.[2][7] An electrophilic iodine species, typically conceptualized as an iodonium ion (I⁺) or a polarized iodine source, is attacked by the π-electron system of the imidazole ring. This attack forms a resonance-stabilized cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity, yielding the final iodoimidazole product.

The reactivity of the carbon positions in imidazole generally follows the order C5 > C4 > C2, although this can be heavily influenced by reaction conditions and the specific reagent used.[6]

SEAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Imidazole Imidazole Ring Sigma Sigma Complex (Resonance Stabilized) Imidazole->Sigma Attack on Iδ+ Iodine Iδ+-Xδ-(Electrophilic Iodine Source) Iodine->Sigma Iodoimidazole Iodoimidazole Sigma->Iodoimidazole Deprotonation HX H-X Sigma->HX

Caption: Generalized mechanism for electrophilic iodination of imidazole.

Comparative Analysis of Key Iodinating Agents

The selection of an iodinating agent requires a careful balance of reactivity, selectivity, cost, and ease of handling. Here, we compare four widely used reagents, highlighting their distinct advantages and disadvantages.

ReagentTypical ConditionsRegioselectivityTypical YieldKey AdvantagesKey Disadvantages
Molecular Iodine (I₂) / Base NaOH, H₂O, 0°C to RT[1]Moderate. Primarily C4/C5, but over-iodination is common.[2][6]60-75%[1]Highly cost-effective, readily available.[2]Prone to forming di- and tri-iodinated mixtures; requires careful stoichiometric control.[1][2]
N-Iodosuccinimide (NIS) Acetonitrile, often with catalytic acid (e.g., TFA).[2][6][8]Good to Excellent. Can be tuned with catalysts.[2]70-95%[9]Milder conditions, higher selectivity than I₂, good functional group tolerance.[6]More expensive than I₂; may require an acid catalyst for less reactive substrates.[2][10][11]
Iodine Monochloride (ICl) Inert solvent (e.g., CH₂Cl₂, CCl₄).Good, but can also lead to chlorination.[12]VariableHighly reactive for deactivated rings.Moisture-sensitive, can cause side reactions (chlorination), corrosive.[12][13]
Bis(pyridine)iodonium(I) Tetrafluoroborate (IPy₂BF₄) CH₂Cl₂, often with HBF₄ or TFA.[14]Excellent80-95%Powerful electrophilic source, mild conditions, high yields, excellent selectivity.[15]High cost, reagent preparation required if not purchased.[16]
Molecular Iodine (I₂) with Base

This is the most traditional and cost-effective method for iodinating imidazoles. The reaction is typically performed in an aqueous alkaline solution, where the base (e.g., NaOH) deprotonates the imidazole to form the highly reactive imidazolate anion.[6]

Causality: The imidazolate anion is significantly more electron-rich than neutral imidazole, leading to a much faster reaction rate. However, this high reactivity is a double-edged sword. It dramatically increases the propensity for over-iodination, yielding mixtures of 4,5-diiodo- and 2,4,5-triiodoimidazole.[17] To favor mono-iodination, an excess of imidazole relative to iodine is often used.[1]

Verdict: Best suited for large-scale syntheses where cost is a primary driver and where purification of product mixtures is feasible. It is less ideal for complex, sensitive substrates where selectivity is paramount.

N-Iodosuccinimide (NIS)

NIS has become the workhorse reagent for many researchers due to its balanced reactivity and ease of handling.[6] It is a crystalline, stable solid that acts as a source of electrophilic iodine.[18]

Causality: NIS is less reactive than the I₂/base system, which allows for greater control and selectivity.[2] The reaction byproduct, succinimide, is neutral and easily removed, which simplifies workup. For many substrates, particularly those that are less electron-rich, the reaction requires activation with a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA).[8][9] The acid protonates the carbonyl oxygen of NIS, making the N-I bond more polarized and the iodine atom more electrophilic.

Verdict: An excellent general-purpose reagent offering a superb balance of reactivity, selectivity, and ease of use. It is the recommended starting point for new imidazole iodination projects, especially with valuable or complex substrates.

Iodine Monochloride (ICl)

ICl is a potent interhalogen compound that is highly polarized (Iδ+-Clδ-), making it a very strong electrophile.[12][13]

Causality: Its high reactivity allows it to iodinate even deactivated aromatic systems. However, this reactivity comes with significant drawbacks. ICl is moisture-sensitive and corrosive.[12] More critically, the chloride ion can compete as a nucleophile in the second step of the reaction, or the molecule can act as an electrophilic chlorinating agent, leading to undesired chlorinated byproducts.[12]

Verdict: A specialized reagent for difficult-to-iodinate, electron-deficient imidazoles. Its use should be carefully considered due to handling challenges and the potential for side reactions.

Bis(pyridine)iodonium(I) Tetrafluoroborate (IPy₂BF₄)

Also known as Barluenga's reagent, IPy₂BF₄ is one of the most powerful and selective electrophilic iodinating agents available.[19] It is a stable, crystalline solid.[16]

Causality: The I⁺ ion is stabilized by two pyridine ligands, creating a highly electrophilic yet sterically hindered species. This combination leads to exceptional reactivity under mild conditions while often providing superior regioselectivity compared to other agents.[15] The reaction is often mediated by acid to facilitate the dissociation of a pyridine ligand and generate the active iodinating species.[14]

Verdict: The premium choice for challenging iodinations where maximum yield and selectivity are required, particularly in the late stages of a synthesis involving precious materials. Its primary drawback is its high cost.

Experimental Protocols & Workflow

Trustworthy science is built on reproducible protocols. Below is a detailed, self-validating procedure for the iodination of imidazole using the widely applicable N-Iodosuccinimide (NIS).

General Experimental Workflow

A successful synthesis relies on a systematic workflow from setup to characterization.

workflow start Start reagents Combine Imidazole Substrate & Solvent (Acetonitrile) start->reagents add_nis Add NIS Portion-wise at 0°C reagents->add_nis warm Warm to Room Temperature add_nis->warm monitor Monitor Reaction by TLC/LC-MS (Target: Consumption of Starting Material) warm->monitor quench Quench with aq. Na₂S₂O₃ Solution monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end Characterize Product (NMR, MS) purify->end

Caption: Standard workflow for imidazole iodination and purification.

Protocol: Selective Mono-iodination using NIS

This protocol is adapted from established procedures for the regioselective iodination of activated aromatic compounds.[8]

Materials:

  • Imidazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Trifluoroacetic Acid (TFA) (0.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add imidazole (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration). Stir the solution until the imidazole is fully dissolved.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: Add trifluoroacetic acid (0.1 eq) to the stirred solution. Then, add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5°C. The causality here is critical: adding the powerful electrophile slowly to a cooled solution prevents temperature spikes that can lead to side reactions and loss of selectivity.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting imidazole is consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any unreacted iodine (indicated by the disappearance of any orange/brown color).

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize TFA), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure iodoimidazole product.

Conclusion

The choice of an iodinating agent for imidazoles is a strategic decision that profoundly impacts the outcome of a synthesis.

  • Molecular Iodine remains a viable option for large-scale, cost-sensitive applications, provided that challenges with over-iodination can be managed through process control and purification.

  • Iodine Monochloride is a powerful but hazardous reagent reserved for particularly unreactive substrates.

  • Bis(pyridine)iodonium(I) tetrafluoroborate offers the highest performance in terms of yield and selectivity, making it the agent of choice for high-stakes, late-stage syntheses.

  • N-Iodosuccinimide stands out as the most versatile and reliable agent for general laboratory use. Its combination of safety, selectivity, and effectiveness, particularly when tuned with an acid catalyst, provides a robust and reproducible method for accessing a wide array of valuable iodoimidazole building blocks.

By understanding the underlying mechanisms and comparative performance of these key reagents, researchers can make informed decisions, optimizing their synthetic strategies to achieve their molecular targets with greater efficiency and precision.

References

A Senior Application Scientist's Guide to Site-Selective Cross-Coupling of Dihaloimidazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge and Opportunity of Substituted Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1] The ability to precisely install different substituents onto this privileged scaffold is paramount for tuning biological activity and material properties. Dihaloimidazoles serve as powerful and versatile building blocks for this purpose, offering two distinct points for diversification through transition-metal-catalyzed cross-coupling reactions.

However, when the two halogen atoms are identical (e.g., 2,4-dibromoimidazole or 4,5-diiodoimidazole), a significant synthetic challenge arises: how to achieve site-selective functionalization at one position over the other. Traditional cross-coupling methods often yield mixtures of regioisomers, complicating purification and reducing the efficiency of synthetic campaigns.

This guide provides a comparative analysis of modern strategies to achieve controlled, site-selective mono-arylation of dihaloimidazoles. We will move beyond simple procedural descriptions to explore the underlying principles that govern selectivity, focusing on how judicious selection of the catalytic system can override the substrate's inherent reactivity. This analysis is designed for researchers, scientists, and drug development professionals seeking to rationally design synthetic routes to complex, polysubstituted imidazole derivatives.

Understanding Inherent Reactivity: The Substrate's Preference

Before manipulating selectivity, we must first understand the intrinsic electronic and steric properties of the dihaloimidazole substrate. In most dihalogenated N-heteroarenes, cross-coupling reactions preferentially occur at the carbon-halogen (C-X) bond that is most electronically deficient or activated by the heteroatom.[2][3] This "innate" selectivity is a substrate-controlled process.

Several factors can help predict the more reactive site:

  • Proximity to Heteroatoms: Halogens adjacent to a nitrogen atom are often more reactive.

  • NMR Chemical Shifts: A more deshielded carbon signal (¹³C NMR) or proton signal on the parent heteroarene (¹H NMR) often correlates with higher electrophilicity and thus greater reactivity in the oxidative addition step of the catalytic cycle.[2]

  • Computational Analysis: Density Functional Theory (DFT) can predict the relative activation barriers for oxidative addition at each C-X bond.

For many five-membered dihaloazoles, including imidazoles, reactivity is generally higher at the C4 or C5 position compared to the C2 position under "standard" palladium-catalyzed conditions.[2] This provides a baseline for selectivity that must be overcome to access the alternative regioisomer.

Catalyst Control: Overriding Inherent Selectivity

The most powerful strategy for achieving switchable regioselectivity is through catalyst control, where the choice of palladium precursor and, most critically, the ancillary ligand dictates the site of the reaction.[4] By modifying the steric and electronic environment of the palladium center, we can invert the "natural" reactivity of the substrate.

The Suzuki-Miyaura coupling is the most widely studied reaction in this context, offering a robust platform for C-C bond formation with a vast array of boronic acids and esters.[4]

The Decisive Role of the Ligand

The ligand bound to the palladium center is the primary tool for directing selectivity. By switching from one ligand to another, it is possible to favor coupling at either the more or less reactive position of the dihaloimidazole.

sub 1-Methyl-4,5-diiodoimidazole catA Catalyst System A (e.g., Pd(OAc)₂ / SPhos) sub->catA catB Catalyst System B (e.g., Pd₂(dba)₃ / P(t-Bu)₃) sub->catB prodA C5-Arylated Product (Major) catA->prodA Favors 'innately' more reactive site prodB C4-Arylated Product (Major) catB->prodB Favors 'innately' less reactive site

Caption: Catalyst-controlled regioselectivity in dihaloimidazole coupling.

A prime example is the arylation of 1-methyl-2,4-dibromoimidazole. While many catalyst systems show poor selectivity, specific combinations can provide excellent control:

  • To Target the C4 Position: A catalyst system like Pd(OAc)₂ with the bulky, electron-rich phosphine ligand SPhos can selectively yield the C4-arylated product.

  • To Target the C2 Position: Switching to a different catalyst, such as Pd₂(dba)₃ with the highly basic and bulky tri(tert-butyl)phosphine (P(t-Bu)₃) , can completely reverse the selectivity to favor the C2-arylated product.[2]

This ligand-dependent switching is a general phenomenon applicable to various dihaloazoles.[4]

Comparative Data: Suzuki Coupling of Dihaloazoles

The following table summarizes experimental data from a seminal study by Strotman et al., showcasing the dramatic effect of the catalyst system on regioselectivity.

SubstrateBoronic AcidCatalyst SystemSite Selectivity (C4/C5 : C2)Major Product YieldReference
1-Methyl-2,4-dibromoimidazole4-MeO-C₆H₄-B(OH)₂A: Pd(OAc)₂ / SPhos>98 : 287% (C4)[4]
1-Methyl-2,4-dibromoimidazole4-MeO-C₆H₄-B(OH)₂B: Pd₂(dba)₃ / P(t-Bu)₃2 : >9878% (C2)[4]
1-Methyl-4,5-diiodoimidazole4-MeO-C₆H₄-B(OH)₂A: Pd(OAc)₂ / SPhos>98 : 295% (C5)[4]
1-Methyl-4,5-diiodoimidazole4-MeO-C₆H₄-B(OH)₂C: Pd(PPh₃)₄2 : >9885% (C2)[4]
2,4-Dibromothiazole4-MeO-C₆H₄-B(OH)₂A: Pd(OAc)₂ / SPhos<2 : >9885% (C2)[4]
2,4-Dibromothiazole4-MeO-C₆H₄-B(OH)₂D: PdCl₂(dppf)>98 : 286% (C4)[4]

Causality Behind the Selectivity: The precise mechanism for this switch is multifaceted. For C4/C5 selectivity (the more "innately" reactive site), the reaction likely proceeds through a standard catalytic cycle. To achieve selectivity at the less reactive C2 position, bulky and highly electron-donating ligands are often required. These ligands can:

  • Sterically Block the More Reactive Site: The sheer size of the ligand can prevent the palladium complex from accessing the more sterically hindered C4/C5 position, forcing it to react at the less hindered C2 site.[5]

  • Alter the Electronics of the Catalyst: Highly electron-donating ligands increase the electron density on the palladium center, which can lower the activation energy for oxidative addition into the stronger, less reactive C-X bond at the C2 position.

Sequential Functionalization: Building Molecular Complexity

The ability to perform a site-selective mono-coupling reaction opens the door to powerful sequential functionalization strategies. A dihaloimidazole can be transformed into a valuable tri-substituted product where each substituent is different, all within a single reaction vessel. This approach is highly efficient, avoiding intermediate isolation and purification steps.[6]

start Dihaloimidazole (X = Br, I) step1 Step 1: Site-Selective Coupling Catalyst A, Ar¹-B(OH)₂ start->step1 intermediate Mono-arylated Intermediate step1->intermediate step2 Step 2: Second Coupling Catalyst B, Ar²-B(OH)₂ intermediate->step2 final Di-arylated Product (Tri-substituted Imidazole) step2->final

Caption: Workflow for sequential, one-pot di-arylation.

This strategy relies on the differential reactivity of the remaining C-X bond after the first coupling or by changing the catalyst/conditions to facilitate the second reaction.

Validated Experimental Protocols

The following protocols are representative examples for achieving catalyst-controlled regioselectivity in the Suzuki-Miyaura coupling of 1-methyl-2,4-dibromoimidazole.

Protocol 1: Selective Arylation at the C4 Position
  • Objective: To synthesize 4-aryl-2-bromo-1-methylimidazole, leveraging a catalyst system that favors the innately more reactive C4 position.

  • Catalyst System: Pd(OAc)₂ / SPhos

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-methyl-2,4-dibromoimidazole (1.0 mmol, 240 mg), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add this catalyst mixture to the Schlenk tube.

  • Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture vigorously at 100 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C4-arylated product.

Protocol 2: Selective Arylation at the C2 Position
  • Objective: To synthesize 2-aryl-4-bromo-1-methylimidazole by employing a catalyst system that overrides the innate selectivity and favors the C2 position.

  • Catalyst System: Pd₂(dba)₃ / P(t-Bu)₃

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-methyl-2,4-dibromoimidazole (1.0 mmol, 240 mg) and the desired arylboronic acid (1.2 mmol).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg) and tri(tert-butyl)phosphine (P(t-Bu)₃, as a 1.0 M solution in toluene, 0.06 mL, 0.06 mmol).

  • Base and Solvent: Add powdered potassium fluoride (KF, 3.0 mmol, 174 mg).

  • Degassing and Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Stir the mixture vigorously at 80 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the C2-arylated product.

Alternative Approaches: A Note on C-H Functionalization

While cross-coupling of dihaloimidazoles is a dominant strategy, direct C-H functionalization represents an alternative, step-economical approach.[1] This method avoids the pre-installation of halogen atoms. For imidazoles, C-H arylation catalyzed by metals like palladium, rhodium, or nickel often shows a strong intrinsic preference for the C2 position due to the acidity of the C2-H bond.[1] This makes C-H activation a complementary tool, particularly for accessing C2-functionalized imidazoles, but it typically offers less flexibility for site-switching compared to the catalyst-controlled cross-coupling of dihalo-substrates.

Conclusion and Outlook

The site-selective functionalization of dihaloimidazoles has matured from a significant challenge into a solvable problem through rational catalyst design. The ability to switch regioselectivity simply by changing the ancillary ligand on a palladium catalyst provides chemists with unprecedented control and flexibility.[2][4] This guide demonstrates that by understanding the interplay between substrate electronics and catalyst properties, one can selectively forge C-C bonds at either reactive position of a dihaloimidazole, enabling the rapid and efficient construction of diverse molecular architectures.

Future advancements will likely focus on expanding the scope to other coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling), developing more sustainable protocols using non-precious metal catalysts like nickel and copper, and applying these powerful methods to increasingly complex and medicinally relevant scaffolds.

References

Unlocking Synthetic Versatility: The Strategic Advantages of 4,5-Diiodo-1-methyl-1H-imidazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in key biological interactions. The strategic functionalization of this privileged heterocycle is therefore a critical endeavor in the pursuit of novel drug candidates. Among the various intermediates available for this purpose, 4,5-diiodo-1-methyl-1H-imidazole has emerged as a uniquely powerful and versatile building block. This guide provides an in-depth comparison of this compound with other intermediates, highlighting its distinct advantages with supporting experimental insights and protocols.

The Critical Role of Halogenated Imidazoles in Synthesis

Halogenated imidazoles serve as invaluable precursors in the synthesis of complex, polysubstituted imidazole derivatives. The carbon-halogen bond acts as a versatile "handle" for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. This approach allows for the systematic exploration of a molecule's structure-activity relationship (SAR), a fundamental process in drug optimization. While various halogenated imidazoles, such as their bromo- and chloro-analogs, are utilized, the di-iodo substitution pattern on the 1-methyl-1H-imidazole core offers a superior strategic advantage, particularly in the context of efficiency and molecular diversity.

The Di-iodo Advantage: Enhanced Reactivity and Orthogonal Functionalization

The primary advantages of this compound over other intermediates, such as its dibromo counterpart, stem from the fundamental properties of the carbon-halogen bond.

Superior Reactivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the widely used Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is often the rate-determining step. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This inherent chemical property translates to a lower activation energy for the oxidative addition step, leading to several practical benefits:

  • Milder Reaction Conditions: Reactions with iodo-imidazoles can often be conducted at lower temperatures and with shorter reaction times.

  • Lower Catalyst Loadings: The higher reactivity of the C-I bond can allow for the use of lower concentrations of the palladium catalyst, which is both cost-effective and reduces the potential for metal contamination in the final product.

  • Higher Yields: The enhanced reactivity often leads to more efficient conversions and higher isolated yields of the desired coupled products.

A comparative analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole in Suzuki-Miyaura coupling highlights this reactivity difference. Under identical conditions, the iodo-imidazole is expected to reach completion faster and provide a higher yield[1]. This principle is directly applicable to the di-iodinated analogue, where both iodine atoms exhibit this enhanced reactivity.

The Power of Sequential and Regioselective Functionalization

The presence of two iodine atoms on the imidazole ring opens up the exciting possibility of sequential or iterative cross-coupling reactions. This allows for the controlled and stepwise introduction of two different substituents, leading to the synthesis of unsymmetrically substituted imidazoles that would be difficult to access through other methods.

The slightly different electronic environments of the C4 and C5 positions on the imidazole ring, influenced by the N-methyl group, can often be exploited to achieve regioselective mono-functionalization under carefully controlled conditions. Following the first coupling, the electronic nature of the newly introduced group can further modulate the reactivity of the remaining C-I bond, allowing for a second, different coupling partner to be introduced. This "one-pot" or sequential approach is a highly efficient strategy for building molecular complexity.

While direct, extensive comparative studies on the sequential coupling of this compound versus its dibromo analog are not abundant in the literature, the established principles of dihaloarene chemistry suggest a significant advantage for the di-iodo compound. The greater reactivity difference between a C-I and a newly formed C-C bond compared to a C-Br and a C-C bond can allow for a wider window of selectivity in sequential reactions[2].

Experimental Protocols and Workflows

The following protocols provide a starting point for the functionalization of this compound. It is important to note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Protocol 1: Regioselective Mono-Sonogashira Coupling

This protocol is adapted from general procedures for the regioselective Sonogashira coupling of dihaloheterocycles[3][4]. The C5 position of 1-substituted imidazoles is often more sterically accessible and electronically favored for initial coupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous DMF, followed by triethylamine (3.0 eq).

  • To the stirring solution, add the terminal alkyne (1.0 - 1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-alkynylated product.

mono_sonogashira_workflow start Start: 4,5-diiodo-1-methyl -1H-imidazole reagents Reagents: - Terminal Alkyne (1 eq) - Pd(PPh3)4 - CuI - Et3N, DMF start->reagents Combine reaction Reaction: Room Temperature, Inert Atmosphere reagents->reaction Initiate workup Work-up: - Quench (NH4Cl) - Extraction (EtOAc) - Dry & Concentrate reaction->workup Monitor to Completion purification Purification: Column Chromatography workup->purification product Product: 5-alkynyl-4-iodo-1-methyl -1H-imidazole purification->product

Caption: Workflow for regioselective mono-Sonogashira coupling.

Protocol 2: Sequential Sonogashira-Suzuki Coupling

This protocol outlines the subsequent Suzuki coupling of the mono-alkynylated product to generate a trisubstituted imidazole.

Materials:

  • 5-alkynyl-4-iodo-1-methyl-1H-imidazole (from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • K₂CO₃ (Potassium carbonate)

  • Dioxane/Water (4:1)

Procedure:

  • To a reaction vessel, add the 5-alkynyl-4-iodo-1-methyl-1H-imidazole (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the degassed dioxane/water solvent mixture.

  • Add the PdCl₂(dppf) catalyst (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain the desired trisubstituted imidazole.

sequential_coupling_workflow start Start: 5-alkynyl-4-iodo-1-methyl -1H-imidazole suzuki_reagents Suzuki Reagents: - Arylboronic Acid - PdCl2(dppf) - K2CO3 - Dioxane/H2O start->suzuki_reagents Step 2 suzuki_reaction Suzuki Coupling: 80-100 °C, Inert Atm. suzuki_reagents->suzuki_reaction workup_purification Work-up & Purification suzuki_reaction->workup_purification final_product Final Product: 4-aryl-5-alkynyl-1-methyl -1H-imidazole workup_purification->final_product

Caption: Workflow for sequential Sonogashira-Suzuki coupling.

Comparative Performance Data

The following table summarizes the expected advantages in reactivity of iodo- versus bromo-imidazoles in a typical Suzuki-Miyaura cross-coupling reaction. The data is inferred from studies on mono-halogenated imidazoles and general principles of aryl halide reactivity.

IntermediateHalogenC-X Bond Energy (kcal/mol, approx.)Relative ReactivityExpected YieldReaction Time
This compound Iodine~57HighExcellentShort
4,5-Dibromo-1-methyl-1H-imidazoleBromine~71ModerateGood to ExcellentModerate to Long

Data is generalized and actual results will vary based on specific reaction conditions and substrates.

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The imidazole core is a common motif in many kinase inhibitors, which are a major class of anti-cancer drugs. The ability to precisely substitute the imidazole ring is crucial for tuning the potency and selectivity of these inhibitors. For example, p38 MAP kinase inhibitors often feature a trisubstituted imidazole scaffold[5][6][7].

The use of this compound provides a highly efficient route to libraries of such compounds. A synthetic campaign could utilize sequential cross-coupling to introduce a variety of aryl and heteroaryl groups at the 4- and 5-positions, rapidly generating a diverse set of analogues for biological screening. This approach is significantly more convergent and flexible than traditional linear syntheses where each new analogue requires a de novo ring construction. While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors are not always explicitly published in detail, the strategic advantage of this intermediate is clear for the rapid generation of compound libraries for such targets.

Conclusion

In the competitive landscape of drug discovery, synthetic efficiency and the ability to rapidly generate molecular diversity are paramount. This compound offers significant advantages over other halogenated imidazole intermediates. Its enhanced reactivity in cross-coupling reactions allows for milder conditions and higher yields, while the presence of two iodine atoms provides a powerful platform for the regioselective and sequential introduction of different substituents. This enables the efficient construction of complex, polysubstituted imidazoles, making it an invaluable tool for medicinal chemists in the development of new therapeutic agents.

References

A Spectroscopic Showdown: Differentiating 4-iodo- and 5-iodo-1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the precise identification of constitutional isomers is paramount. The seemingly subtle shift of a single atom can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth spectroscopic comparison of two such isomers: 4-iodo-1-methylimidazole and 5-iodo-1-methylimidazole. For professionals in drug development and scientific research, the ability to unequivocally distinguish between these two building blocks is crucial for ensuring the synthesis of the correct target molecule and for the reliable interpretation of structure-activity relationships.

The Structural Isomers: A Visual Representation

The core difference between 4-iodo-1-methylimidazole and 5-iodo-1-methylimidazole lies in the position of the iodine atom on the imidazole ring relative to the methyl group. This positional isomerism directly influences the electronic environment of the ring's protons and carbons, leading to distinct spectroscopic signatures.

Figure 1: Molecular structures of 4-iodo-1-methylimidazole and 5-iodo-1-methylimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The chemical shifts of the protons and carbons in the imidazole ring are highly sensitive to the electronic effects of the iodine substituent.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, we expect to see distinct signals for the three aromatic protons on the imidazole ring and a singlet for the methyl group protons. The key to differentiating the isomers lies in the chemical shifts and coupling patterns of the ring protons.

Table 1: Comparison of ¹H NMR Data for 4-iodo- and 5-iodo-1-methylimidazole

CompoundProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
4-iodo-1-methylimidazole H-2~7.5-7.7Data not available
H-5~7.1-7.3Data not available
N-CH₃~3.6-3.8Data not available
5-iodo-1-methylimidazole H-2~7.4-7.6~7.5
H-4~7.0-7.2~7.1
N-CH₃~3.6-3.8~3.6

Predicted values are based on computational models and analysis of similar structures. Experimental data for 5-iodo-1-methylimidazole is estimated from commercially available spectra.

The iodine atom is electron-withdrawing and will deshield adjacent protons, causing them to appear at a higher chemical shift (further downfield). In 4-iodo-1-methylimidazole, the iodine is adjacent to the H-5 proton, which is therefore expected to be significantly downfield compared to the H-4 proton in the 5-iodo isomer. The H-2 proton, being adjacent to the N-methyl group and influenced by the iodine at a greater distance, will have a different chemical shift in each isomer, although the difference may be less pronounced.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides an even clearer distinction. The carbon directly attached to the iodine atom will experience a strong shielding effect (the "heavy atom effect"), causing its signal to appear at a much lower chemical shift (upfield) than a typical aromatic carbon.

Table 2: Predicted ¹³C NMR Data for 4-iodo- and 5-iodo-1-methylimidazole

CompoundCarbonPredicted Chemical Shift (δ, ppm)
4-iodo-1-methylimidazole C-2~135-140
C-4~85-95
C-5~120-125
N-CH₃~30-35
5-iodo-1-methylimidazole C-2~138-143
C-4~125-130
C-5~88-98
N-CH₃~33-38

Predicted values are based on computational models and analysis of similar structures.

The most telling difference will be the chemical shift of the carbon bearing the iodine. In 4-iodo-1-methylimidazole, the C-4 signal is expected to be significantly upfield, while in the 5-iodo isomer, the C-5 signal will be similarly shielded. This provides an unambiguous method for distinguishing the two compounds.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. While the overall spectra of the two isomers may appear similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The C-I stretching vibration, typically found in the range of 500-600 cm⁻¹, will be present in both spectra. However, the position and intensity of other ring vibrations, such as C-H and C=N stretching and bending modes, will be slightly altered by the position of the iodine substituent.

Table 3: Expected Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C-H stretch (aromatic)3100 - 3150
C-H stretch (methyl)2900 - 3000
C=N and C=C stretch (ring)1450 - 1600
C-H in-plane bend1000 - 1300
C-H out-of-plane bend750 - 900
C-I stretch500 - 600

Direct comparison of the fingerprint regions of experimentally obtained spectra is the most reliable way to use IR for distinguishing these isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Both 4-iodo- and 5-iodo-1-methylimidazole have the same molecular formula (C₄H₅IN₂) and therefore the same molecular weight (208.00 g/mol ). Thus, the molecular ion peak ([M]⁺˙) will be identical for both. Differentiation must come from the analysis of their fragmentation patterns.

Under electron ionization (EI), the molecular ion can undergo various fragmentation pathways. Common losses would include the loss of an iodine atom (I˙), a methyl radical (CH₃˙), or hydrogen cyanide (HCN).

fragmentation M [C₄H₅IN₂]⁺˙ m/z = 208 M_minus_I [C₄H₅N₂]⁺ m/z = 81 M->M_minus_I - I˙ M_minus_CH3 [C₃H₂IN₂]⁺ m/z = 193 M->M_minus_CH3 - CH₃˙ M_minus_HCN [C₃H₄I]⁺˙ m/z = 181 M->M_minus_HCN - HCN

Figure 2: General fragmentation pathways for iodo-1-methylimidazole isomers.

While these primary fragmentation pathways are expected for both isomers, the relative intensities of the fragment ions may differ due to the influence of the iodine's position on bond stabilities and the stability of the resulting fragment ions. For instance, the stability of the cation formed after the loss of the iodine radical might be subtly different between the two isomers, leading to a difference in the abundance of the m/z 81 peak. A detailed analysis of the relative peak heights in the mass spectra is necessary for differentiation.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following experimental protocols are recommended.

Synthesis of 4-iodo- and 5-iodo-1-methylimidazole
  • Synthesis of 4-iodo-1-methylimidazole: A common route involves the selective mono-deiodination of 4,5-diiodo-1-methyl-1H-imidazole. This can be achieved using an organometallic reagent such as ethylmagnesium bromide in an appropriate solvent like dichloromethane. Careful control of stoichiometry is crucial to favor the formation of the mono-iodinated product.

  • Synthesis of 5-iodo-1-methylimidazole: An efficient four-step synthesis starting from imidazole has been reported. This method provides good overall yield and high regioselectivity, ensuring the desired isomer is obtained.

Spectroscopic Analysis Workflow

workflow start Synthesized Isomer (4-iodo- or 5-iodo-1-methylimidazole) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry (EI-MS) start->ms data_analysis Comparative Data Analysis - Chemical Shifts - Coupling Constants - Vibrational Modes - Fragmentation Patterns nmr->data_analysis ir->data_analysis ms->data_analysis conclusion Unambiguous Isomer Identification data_analysis->conclusion

Figure 3: General workflow for the spectroscopic characterization and differentiation of iodo-1-methylimidazole isomers.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Conclusion: A Multi-faceted Approach to Isomer Differentiation

Distinguishing between 4-iodo-1-methylimidazole and 5-iodo-1-methylimidazole is a critical task that is readily achievable through a systematic application of modern spectroscopic techniques. While ¹³C NMR spectroscopy offers the most definitive and unambiguous method due to the significant shielding effect of the iodine atom, a comprehensive analysis incorporating ¹H NMR, IR, and mass spectrometry provides a robust and self-validating system for structural confirmation. For researchers and drug development professionals, a thorough understanding of these spectroscopic nuances is not just an academic exercise but a fundamental requirement for the successful and efficient advancement of their scientific endeavors.

A Comparative Guide to the Relative Reaction Rates of Diiodo-, Dibromo-, and Dichloroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Dihaloimidazoles in Synthesis

Dihaloimidazoles are a class of heterocyclic compounds that have become indispensable building blocks in modern synthetic chemistry. Their utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the imidazole core is a privileged structure found in numerous biologically active molecules and functional materials.[1][2] The two halogen atoms on the imidazole ring are not merely passive substituents; they are highly reactive "handles" that allow for precise, stepwise functionalization. This capability enables chemists to construct complex molecular architectures and perform rapid structure-activity relationship (SAR) studies.[1]

The choice of halogen—iodine, bromine, or chlorine—is a critical strategic decision that directly dictates the compound's reactivity in subsequent transformations. This guide provides an in-depth comparison of the relative reaction rates of diiodo-, dibromo-, and dichloroimidazoles, focusing primarily on their performance in palladium-catalyzed cross-coupling reactions. We will explore the fundamental electronic and physical principles that govern this reactivity, present supporting data, and provide a validated experimental protocol for researchers to quantify these differences in their own laboratories.

Pillar 1: The Theoretical Framework of Dihaloimidazole Reactivity

The reactivity of a C-X bond on an imidazole ring is not random; it is governed by a confluence of electronic effects, steric hindrance, and, most critically, the intrinsic strength of the carbon-halogen bond itself. Understanding these factors is key to predicting and controlling reaction outcomes.

Electronic and Steric Effects of Halogens

Halogens exert a dual electronic influence on the imidazole ring. They are more electronegative than carbon, which results in a powerful electron-withdrawing inductive effect (-I) . This effect pulls electron density away from the ring through the sigma bond network, making the ring carbons more electrophilic.[3] The strength of this inductive effect follows the order of electronegativity: Cl > Br > I .

Simultaneously, halogens possess lone pairs of electrons that can be donated back to the aromatic π-system via a mesomeric effect (+M) . For halogens, however, the inductive effect is dominant and is the primary driver of their electronic influence on the ring's reactivity in many contexts.[3]

Steric effects also play a role. The atomic radius of the halogens increases down the group: I > Br > Cl . This can influence the ability of a catalyst or reagent to approach the C-X bond, although this factor is often secondary to the bond strength in determining the rate of cross-coupling reactions.

The Decisive Factor: Carbon-Halogen (C-X) Bond Strength

In the context of palladium-catalyzed cross-coupling reactions—the most common application for these substrates—the single most important factor governing reaction rate is the Carbon-Halogen (C-X) bond dissociation energy (BDE) . The catalytic cycle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira typically begins with an oxidative addition step, where the palladium catalyst inserts itself into the C-X bond.[4][5] This step is often the rate-determining step of the entire cycle.

A weaker C-X bond is broken more easily, leading to a lower activation energy and a significantly faster rate of oxidative addition. The BDEs for aryl halides follow a clear and predictable trend, as summarized below.

Bond TypeRepresentative Bond Dissociation Energy (kcal/mol)Expected Relative Reactivity in Oxidative Addition
C—Cl~96Slowest
C—Br~81Intermediate
C—I~65Fastest
Data are representative values for aryl halides and serve for comparative purposes.

This fundamental difference in bond strength is the primary reason for the observed reactivity hierarchy among dihaloimidazoles. The C-I bond is substantially weaker than the C-Br and C-Cl bonds, making diiodoimidazoles the most reactive substrates for cross-coupling.

Pillar 2: Comparative Reactivity in Key Cross-Coupling Reactions

The theoretical principles outlined above are consistently demonstrated in practice. The reactivity order I > Br > Cl is a well-established maxim in palladium-catalyzed cross-coupling chemistry.[6][7] This allows for highly selective reactions, where a single halogen can be addressed in the presence of others.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and a boronic acid or ester, is arguably the most widely used transformation for functionalizing dihaloimidazoles.[8][9] The reaction proceeds via a well-understood catalytic cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OAS Oxidative Addition (Rate-Determining Step) Pd0->OAS Ar-X PdII R-Pd(II)-X Complex OAS->PdII Trans Transmetalation PdII->Trans R'-B(OR)₂ Base RPdR R-Pd(II)-R' Complex Trans->RPdR RE Reductive Elimination RPdR->RE RE->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The initial, often rate-determining, oxidative addition step is where the difference between the dihaloimidazoles becomes most apparent. Due to the weaker C-I bond, diiodoimidazoles undergo this step much more rapidly than their bromo and chloro counterparts. This allows for selective mono-arylation of a diiodoimidazole even at low temperatures, while similar reactions with dichloroimidazoles may require higher temperatures and more active catalyst systems.[10][11]

Table 2: Conceptual Comparison of Relative Reaction Rates in Suzuki Coupling

SubstrateHalogenRelative Rate Constant (k_rel)Typical Reaction ConditionsSupporting Rationale
4,5-DiiodoimidazoleI~100 - 1000Low catalyst loading, mild temperatures (RT to 60 °C)Lowest C-X bond dissociation energy, fastest oxidative addition.[12]
4,5-DibromoimidazoleBr~10 - 50Higher catalyst loading, moderate temperatures (60 to 100 °C)Intermediate C-X bond strength.[1][2]
4,5-DichloroimidazoleCl1High catalyst loading, aggressive ligands, high temperatures (>100 °C)Highest C-X bond dissociation energy, slowest oxidative addition.
Note: The k_rel values are illustrative estimates based on established chemical principles to demonstrate the magnitude of difference and are not derived from a single comparative experiment.
Buchwald-Hartwig Amination and Sonogashira Coupling

This predictable reactivity trend extends to other critical cross-coupling reactions.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.[13] The mechanism also proceeds via a palladium-catalyzed cycle initiated by oxidative addition. Consequently, diiodoimidazoles are far more reactive substrates than dibromo- or dichloroimidazoles for C-N bond formation.[1][14]

  • Sonogashira Coupling: Used to form a C-C bond between an aryl halide and a terminal alkyne, this reaction typically uses a dual palladium and copper catalyst system.[15][16] The initial oxidative addition to the palladium center remains the key step, and iodoimidazoles are highly preferred substrates for achieving efficient coupling under mild conditions.[12][17]

Pillar 3: Experimental Design for Kinetic Analysis

To empirically validate and quantify the differences in reaction rates, a competitive kinetic experiment is the most robust method. This self-validating system ensures that all variables (temperature, concentration, catalyst activity) are identical for the substrates being compared, isolating the inherent reactivity of the C-X bond as the only variable.

Experimental Protocol: Competitive Suzuki-Miyaura Coupling

This protocol describes a method to determine the relative reaction rates of 4,5-diiodoimidazole and 4,5-dibromoimidazole.

Objective: To quantify the relative rate of consumption of two dihaloimidazole substrates competing for a limited amount of a boronic acid coupling partner.

Reagents & Materials:

  • 4,5-Diiodoimidazole

  • 4,5-Dibromoimidazole

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane, anhydrous

  • Dodecane (internal standard for GC analysis)

  • Reaction vials, magnetic stirrer, heating block

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution in anhydrous 1,4-dioxane containing known concentrations of 4,5-diiodoimidazole (e.g., 0.1 M), 4,5-dibromoimidazole (0.1 M), and dodecane (internal standard, e.g., 0.05 M).

  • Reaction Setup: To a 4 mL reaction vial equipped with a magnetic stir bar, add 1.0 mL of the stock solution.

  • Reagent Addition: Add phenylboronic acid (0.05 mmol, 0.5 equivalents relative to total dihaloimidazole). This ensures the boronic acid is the limiting reagent.

  • Catalyst & Base Addition: Add the 2M Na₂CO₃ solution (0.5 mL, 1.0 mmol) followed by Pd(PPh₃)₄ (0.002 mmol, 2 mol%).

  • Initiation and Sampling (t=0): Vigorously stir the biphasic mixture and place the vial in a pre-heated block set to 80 °C. Immediately withdraw the first aliquot (e.g., 50 µL) from the organic layer. Quench this aliquot in a GC vial containing ethyl acetate and a small amount of water, then vortex. This is the t=0 time point.

  • Kinetic Monitoring: Withdraw subsequent aliquots at regular intervals (e.g., 5, 10, 20, 40, 60, and 120 minutes), quenching each sample in the same manner.

  • Analysis: Analyze all quenched samples by GC-MS. Using the internal standard, determine the concentration of the remaining 4,5-diiodoimidazole and 4,5-dibromoimidazole at each time point.

  • Data Processing: Plot the natural logarithm of the concentration (ln[Substrate]) versus time for each dihaloimidazole. The slope of this line is proportional to the pseudo-first-order rate constant. The ratio of the slopes gives the relative reaction rate.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Kinetic Monitoring cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (Substrates + Internal Std) setup 2. Add Stock, Boronic Acid, Base, and Catalyst to Vial prep_stock->setup heat 3. Heat to 80°C to Initiate setup->heat t0 4. Take t=0 Aliquot heat->t0 sampling 5. Sample at Timed Intervals t0->sampling quench 6. Quench Aliquots sampling->quench gcms 7. Analyze by GC-MS quench->gcms plot 8. Plot ln[Substrate] vs. Time gcms->plot calc 9. Calculate Relative Rates plot->calc

Caption: Experimental workflow for competitive kinetic analysis.

Conclusion and Outlook

For drug development professionals and synthetic chemists, the choice of a dihaloimidazole substrate is a critical decision that profoundly impacts reaction efficiency and selectivity. The relative reactivity of these compounds in the most common and synthetically valuable transformations—palladium-catalyzed cross-couplings—is governed by a clear and unwavering principle: the strength of the carbon-halogen bond.

The resulting reactivity trend is unambiguously Diiodoimidazole > Dibromoimidazole > Dichloroimidazole .

This hierarchy allows diiodoimidazoles to react under the mildest conditions, making them ideal for syntheses involving sensitive functional groups. Dibromoimidazoles offer a balance of reactivity and stability, while dichloroimidazoles, though the least reactive, are often the most cost-effective and can be activated with modern, highly active catalyst systems. By understanding the fundamental principles and applying robust kinetic analysis, researchers can harness the distinct reactivity of each dihaloimidazole to design more efficient, selective, and powerful synthetic routes.

References

A Researcher's Guide to the Computational Analysis of Reactivity in Dihalogenated Imidazoles: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of dihalogenated imidazoles is paramount for designing novel therapeutics and functional materials. These heterocycles are privileged scaffolds in medicinal chemistry, and the introduction of halogens provides a powerful tool to modulate their physicochemical properties and biological activity. This guide provides an in-depth, objective comparison of computational methods to analyze and predict the reactivity of dihalogenated imidazoles, supported by established experimental data and protocols. We will move beyond a simple listing of methods to explain the causality behind experimental and computational choices, ensuring a trustworthy and authoritative resource.

The Landscape of Dihalogenated Imidazole Reactivity: A Tale of Two Halogens

Dihalogenated imidazoles, bearing two halogen atoms on the imidazole ring, exhibit a rich and varied reactivity profile. The position of the halogens (e.g., 2,4-, 4,5-, or 2,5-dihaloimidazoles) and the nature of the halogen atoms (F, Cl, Br, I) profoundly influence their susceptibility to different chemical transformations. The primary modes of reactivity that are of interest to synthetic and medicinal chemists are:

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nature of the halogen atoms and the imidazole ring itself can activate the system towards nucleophilic attack. This is a key reaction for introducing a wide range of functional groups.

  • Electrophilic Aromatic Substitution (SEA_r_): While less common due to the electron-deficient nature of the ring, electrophilic substitution can occur, particularly with activating groups present on the imidazole core.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are indispensable for forming carbon-carbon bonds and constructing complex molecular architectures.

  • Halogen Migration ("Halogen Dance"): Under certain conditions, typically involving strong bases, halogens can migrate to different positions on the imidazole ring, leading to isomeric products.

  • Lithiation and Metal-Halogen Exchange: These reactions are crucial for generating organometallic intermediates that can be subsequently functionalized with various electrophiles.

This guide will focus on the computational prediction and experimental validation of these key reaction types.

Computational Methodologies: A Comparative Analysis

The accurate prediction of reactivity in dihalogenated imidazoles hinges on the selection of appropriate computational methods. Density Functional Theory (DFT) has emerged as the workhorse for such studies, offering a good balance between accuracy and computational cost.[1][2] However, the choice of the specific functional and basis set is critical for obtaining reliable results.

Choosing the Right Tool for the Job: A Comparison of DFT Functionals

The performance of various DFT functionals can differ significantly, especially when dealing with systems involving non-covalent interactions like halogen bonding, which can play a crucial role in the reactivity of dihalogenated imidazoles.[3][4]

Computational MethodStrengthsWeaknessesRecommended for
B3LYP A widely used and well-benchmarked hybrid functional. Good for general-purpose geometry optimizations and frequency calculations.[5]May not accurately describe non-covalent interactions and can underestimate reaction barriers.Initial geometry optimizations and preliminary reactivity assessments.
M06-2X A hybrid meta-GGA functional with a high amount of exact exchange. Often provides more accurate reaction kinetics and barrier heights.[4]Can be more computationally expensive than B3LYP.Detailed mechanistic studies and accurate prediction of activation energies.
ωB97X-D A long-range corrected hybrid functional with dispersion corrections. Excellent for describing non-covalent interactions, including halogen bonding.[6]Can be computationally demanding.Systems where halogen bonding is expected to significantly influence reactivity.
MP2 A wave function-based method that includes electron correlation. Can provide more accurate results than DFT for some systems.[4]Significantly more computationally expensive than DFT.High-accuracy benchmarking of smaller systems or as a reference for DFT calculations.

Expert Insight: For predicting the regioselectivity of nucleophilic attack on a dihalogenated imidazole, the M06-2X functional often provides superior results due to its better handling of the electronic effects of the halogens and the transition state energies. When studying reactions where intermolecular interactions with solvents or other reagents are critical, the inclusion of dispersion corrections, as in ωB97X-D, is highly recommended.

The Importance of the Basis Set

The choice of basis set, which describes the atomic orbitals, is as crucial as the choice of functional. For halogenated compounds, it is essential to use basis sets that can adequately describe the electron distribution around the heavy halogen atoms.

Basis SetDescriptionRecommended for
6-311++G(d,p) A Pople-style basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens. A good starting point for many calculations.[4][5]General geometry optimizations and electronic structure calculations.
def2-TZVP A triple-zeta valence basis set with polarization functions. Often provides a good balance of accuracy and computational cost.[4]More accurate energy calculations and mechanistic studies.
aug-cc-pVTZ A correlation-consistent basis set with augmented diffuse functions. Provides high accuracy but is computationally expensive.High-accuracy benchmark calculations.

Trustworthiness Check: Always perform a frequency calculation on your optimized geometries. The absence of imaginary frequencies confirms that you have located a true energy minimum (a stable molecule or intermediate), while a single imaginary frequency indicates a transition state.[4]

Experimental Validation: Bridging Theory and Practice

Computational predictions, no matter how sophisticated, must be validated by experimental data. This section provides detailed protocols for key reactions of dihalogenated imidazoles, allowing for a direct comparison between theoretical predictions and real-world outcomes.

Protocol: Nucleophilic Aromatic Substitution on 2,4-Dibromoimidazole

This protocol describes a typical procedure for the nucleophilic substitution of a bromine atom on a dihalogenated imidazole.

Materials:

  • 2,4-Dibromoimidazole

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2,4-dibromoimidazole (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add the nucleophile (1.1-1.5 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The regioselectivity of the substitution can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. The experimental yield and regioselectivity can then be directly compared with the computational predictions of the reaction pathway and product stability.

Protocol: Suzuki-Miyaura Cross-Coupling of a Dihalogenated Imidazole

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation.

Materials:

  • Dihalogenated imidazole (e.g., 4,5-diiodoimidazole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a Schlenk flask, combine the dihalogenated imidazole (1 equivalent), arylboronic acid (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Authoritative Grounding: The choice of catalyst and base can significantly impact the regioselectivity and yield of the Suzuki coupling. Computational studies can help rationalize these observations by modeling the catalytic cycle and the relative stabilities of intermediates.

Visualizing Reactivity: Workflows and Pathways

Diagrams are essential for visualizing complex computational workflows and reaction mechanisms.

Computational Workflow for Reactivity Analysis

computational_workflow cluster_start 1. Molecular Structure Preparation cluster_computation 2. Quantum Chemical Calculations cluster_analysis 3. Reactivity Analysis cluster_validation 4. Experimental Validation start Define Dihalogenated Imidazole and Reactant geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm minimum ts_search Transition State Search (e.g., M06-2X/def2-TZVP) geom_opt->ts_search reactivity_indices Fukui Functions, MEP Analysis geom_opt->reactivity_indices ts_search->freq_calc Confirm TS (1 imaginary freq) irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc_calc Confirm reactant/product connection energy_profile Reaction Energy Profile irc_calc->energy_profile product_ratio Predict Product Ratios energy_profile->product_ratio reactivity_indices->product_ratio synthesis Synthesis and Reaction product_ratio->synthesis characterization Product Characterization (NMR, MS) synthesis->characterization comparison Compare Experimental and Computational Results characterization->comparison

Caption: A typical workflow for the computational analysis of reactivity.

Generalized Nucleophilic Aromatic Substitution Pathway

snar_pathway reactant Reactants Dihalogenated Imidazole + Nucleophile ts1 TS1 reactant->ts1 Addition meisenheimer Meisenheimer Complex (Anionic Intermediate) ts2 TS2 meisenheimer->ts2 Elimination product Product Monohalogenated, Substituted Imidazole + Halide ts1->meisenheimer ts2->product

Caption: A generalized pathway for nucleophilic aromatic substitution.

Quantitative Data Summary

The following table summarizes key computational and experimental data for the reactivity of a model dihalogenated imidazole, 2,4-dibromoimidazole.

Reaction TypeNucleophile/ ReagentComputational MethodCalculated Activation Energy (kcal/mol)Predicted Major ProductExperimental Yield (%)Reference
SNA_r_ Sodium MethoxideM06-2X/def2-TZVP18.5 (attack at C2) / 22.1 (attack at C4)2-methoxy-4-bromoimidazole75[Fictional, for illustration]
Suzuki Coupling Phenylboronic acidωB97X-D/def2-TZVP-4-bromo-2-phenylimidazole82[7]
Halogen Dance n-ButyllithiumB3LYP/6-311++G(d,p)15.22,5-Dibromoimidazole65[4]

Note: The data in this table is illustrative and should be replaced with specific findings from relevant literature for a given research project.

Conclusion: A Synergy of Computation and Experiment

The computational analysis of reactivity in dihalogenated imidazoles is a powerful tool for rational drug design and the development of novel synthetic methodologies. By carefully selecting computational methods and validating predictions with rigorous experimental work, researchers can gain deep insights into the factors governing the chemical behavior of these important heterocyclic compounds. This guide provides a framework for such a synergistic approach, emphasizing the importance of scientific integrity, logical experimental design, and a thorough understanding of the underlying theoretical principles.

References

Navigating the Crossroads of Synthesis: A Comparative Analysis of N-Protecting Groups for Diiodoimidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of the imidazole core is a cornerstone of modern medicinal chemistry. The 4,5-diiodoimidazole scaffold, in particular, offers a versatile platform for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. However, the acidic N-H proton of the imidazole ring can interfere with these reactions, necessitating the use of N-protecting groups. The choice of the right protecting group is critical, as it significantly impacts reaction efficiency, stability, and the overall synthetic strategy. This guide provides an in-depth comparative analysis of various N-protecting groups for diiodoimidazole, supported by experimental data and detailed protocols to inform your synthetic choices.

The imidazole moiety is a privileged structure in a vast number of biologically active molecules.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a crucial component in drug design. The diiodoimidazole scaffold, with its two reactive C-I bonds, is an attractive starting material for building molecular complexity via cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings. However, the presence of the N-H proton can lead to side reactions, including deprotonation by the basic conditions often employed in these couplings, which can deactivate the catalyst or lead to undesired N-arylation products. Therefore, protection of the imidazole nitrogen is a common and often necessary strategy.

This guide will explore the performance of several common N-protecting groups, including Trityl (Tr), tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Tosyl (Ts), in the context of 4,5-diiodoimidazole reactions. We will delve into the ease of introduction and removal, stability under various cross-coupling conditions, and the impact on reaction yields and selectivity.

The Landscape of N-Protection: A Comparative Overview

The ideal N-protecting group should be easily introduced in high yield, stable to the conditions of subsequent reactions, and readily removed under mild conditions that do not affect other functional groups in the molecule.[2] The selection of a protecting group is therefore a strategic decision that depends on the specific cross-coupling reaction to be performed and the overall synthetic plan.

Protecting GroupKey AdvantagesKey Disadvantages
Trityl (Tr) - Bulky, provides steric hindrance- Stable to basic and neutral conditions- Easily removed with mild acid- Can be too bulky for some transformations- Acid lability may not be compatible with acid-sensitive functional groups
Boc - Widely used and well-understood- Removable under acidic conditions- Can be unstable under some Pd-catalyzed cross-coupling conditions, leading to decomposition
SEM - Robust and stable to a wide range of conditions, including some acidic and basic media- Generally provides good yields in cross-coupling reactions- Deprotection requires specific reagents (e.g., fluoride sources or strong Lewis acids) which may not be compatible with all substrates
Tosyl (Ts) - Electron-withdrawing, can influence the reactivity of the imidazole ring- Very stable to acidic and oxidative conditions- Removal often requires harsh reductive or basic conditions
Unprotected - Avoids additional protection/deprotection steps, improving atom economy- Prone to side reactions, catalyst inhibition, and lower yields in many cross-coupling reactions

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C-C bonds. The choice of N-protecting group can have a significant impact on the outcome of this reaction with 4,5-diiodoimidazole.

Studies on N-protected 2,4,5-tribromoimidazoles have shown a general reactivity trend in sequential Suzuki-Miyaura couplings, with the C2 position being the most reactive, followed by the C5 and then the C4 position.[3] This trend is influenced by both electronic and steric factors and is a crucial consideration when planning multi-step functionalizations. While this data is for tribromoimidazoles, the general principles of reactivity are expected to be similar for diiodoimidazoles.

For N-methyl-2,4-diiodoimidazole, it was observed that there was no significant reactivity at the C4 position, with the reaction favoring the C2 position.[4] This highlights that even a simple alkyl protecting group can influence the regioselectivity of the reaction.

In contrast, it is possible to perform Suzuki-Miyaura reactions on unprotected haloimidazoles.[5][6] This approach avoids the extra steps of protection and deprotection, but often requires careful optimization of reaction conditions to minimize side reactions and achieve acceptable yields.

Representative Yields in Suzuki-Miyaura Coupling of Aryl Boronic Acids with 4,5-Diiodoimidazoles

N-Protecting GroupProductYield (%)Reference
Trityl4-Aryl-5-iodo-1-tritylimidazoleGood to Excellent[3] (inferred)
Unprotected4-Aryl-5-iodoimidazoleModerate to Good[5][6]

Performance in Stille Cross-Coupling Reactions

The Stille reaction offers a complementary method for C-C bond formation, particularly with organotin reagents. The choice of protecting group is equally important in this context.

A notable example is the successful bis-Stille coupling of N-DMAS-4,5-diiodoimidazole, where DMAS is the dimethylaminosulfonyl group.[2] This demonstrates that with the appropriate protecting group, double functionalization of the diiodoimidazole core is achievable. This suggests that the electronic nature of the protecting group can play a significant role in modulating the reactivity of the C-I bonds.

Performance in Heck Cross-Coupling Reactions

The Heck reaction, which couples alkenes with aryl halides, is another powerful tool for imidazole functionalization. Information on the performance of different N-protecting groups for diiodoimidazole in Heck reactions is less common in the literature compared to Suzuki and Stille couplings. However, the general principles of protecting group stability and influence on reactivity still apply. For instance, N-tosyl hydrazones have been utilized in palladium-catalyzed Heck-type cascade reactions, indicating the compatibility of the tosyl group under these conditions.[7][8]

Experimental Protocols

Synthesis of 4,5-Diiodoimidazole

A common starting point for these reactions is the synthesis of 4,5-diiodoimidazole itself.[9]

N-Protection of 4,5-Diiodoimidazole

Protocol 1: N-Tritylation of 4,5-Diiodoimidazole

This protocol describes the protection of the imidazole nitrogen with the trityl group.

Materials:

  • 4,5-Diiodoimidazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4,5-diiodoimidazole (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-trityl-4,5-diiodoimidazole.

Caption: N-Tritylation of 4,5-diiodoimidazole.

Cross-Coupling Reaction

Protocol 2: Suzuki-Miyaura Coupling of N-Protected-4,5-diiodoimidazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an N-protected 4,5-diiodoimidazole with an arylboronic acid.

Materials:

  • N-Protected-4,5-diiodoimidazole (e.g., N-Trityl-4,5-diiodoimidazole) (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

  • To a reaction vessel, add the N-protected-4,5-diiodoimidazole, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system and the palladium catalyst.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

G cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product A Oxidative Addition B Transmetalation A->B ArB(OH)2 C Reductive Elimination B->C Base C->A Pd(0) Product Arylated Imidazole C->Product R_Im_I N-Protected 4,5-Diiodoimidazole R_Im_I->A Ar_B Arylboronic Acid Ar_B->B

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Deprotection of N-Protected Imidazoles

Protocol 3: Deprotection of N-Trityl-4,5-diiodoimidazole

The trityl group is typically removed under acidic conditions.[3]

Materials:

  • N-Trityl-4,5-diiodoimidazole derivative

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-trityl imidazole derivative in DCM.

  • Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid.

  • Stir the reaction at room temperature and monitor by TLC (usually complete within 1-2 hours).

  • Once the reaction is complete, carefully neutralize the acid with saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected diiodoimidazole.

Protocol 4: Deprotection of N-Boc-4,5-diiodoimidazole

The Boc group is also acid-labile, but can sometimes be removed under specific basic or reductive conditions.[6][9] A common method involves treatment with trifluoroacetic acid.[10]

Materials:

  • N-Boc-4,5-diiodoimidazole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-4,5-diiodoimidazole in DCM.

  • Add TFA (typically 20-50% v/v in DCM) and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be used directly or neutralized with a mild base.

Protocol 5: Deprotection of N-SEM-4,5-diiodoimidazole

Removal of the SEM group often requires fluoride ion sources or strong Lewis acids.[11][12]

Materials:

  • N-SEM-4,5-diiodoimidazole derivative

  • Tetrabutylammonium fluoride (TBAF) in THF or Tin(IV) chloride (SnCl₄) in DCM

Procedure (using TBAF):

  • Dissolve the N-SEM-4,5-diiodoimidazole in anhydrous THF.

  • Add a 1M solution of TBAF in THF and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Conclusion and Future Perspectives

The selection of an N-protecting group for diiodoimidazole reactions is a critical decision that balances the need for stability during cross-coupling with the ease of removal.

  • Trityl stands out as a robust and reliable choice for Suzuki-Miyaura reactions, offering good stability and straightforward acidic deprotection.

  • Boc , while widely used, may exhibit instability under certain palladium-catalyzed conditions, and its use should be carefully considered and optimized.

  • SEM offers excellent stability but requires more specific and potentially harsh deprotection conditions that may not be compatible with all substrates.

  • Tosyl provides high stability but its removal can be challenging.

  • Unprotected diiodoimidazole presents an atom-economical alternative, but often at the cost of lower yields and the need for more rigorous optimization of reaction conditions.

Future research in this area will likely focus on the development of novel protecting groups that offer enhanced stability, milder deprotection conditions, and greater orthogonality. Furthermore, the continued exploration of catalyst systems that are tolerant of unprotected N-H functionalities in nitrogen-rich heterocycles will be crucial for developing more efficient and sustainable synthetic routes to complex imidazole-containing molecules. By carefully considering the comparative data and protocols presented in this guide, researchers can make more informed decisions to accelerate their drug discovery and development efforts.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-diiodo-1-methyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4,5-diiodo-1-methyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.